molecular formula C8H11BO3 B3030636 (4-Hydroxy-3,5-dimethylphenyl)boronic acid CAS No. 934826-20-7

(4-Hydroxy-3,5-dimethylphenyl)boronic acid

Cat. No.: B3030636
CAS No.: 934826-20-7
M. Wt: 165.98
InChI Key: SJSCEQJHOXBRSS-UHFFFAOYSA-N
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Description

(4-Hydroxy-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-hydroxy-3,5-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSCEQJHOXBRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681745
Record name (4-Hydroxy-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934826-20-7
Record name (4-Hydroxy-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Hydroxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxy-3,5-dimethylphenyl)boronic acid is a pivotal reagent in modern organic synthesis, prized for its role as a versatile building block in the construction of complex molecular architectures. Its unique structural features—a reactive boronic acid moiety, a nucleophilic hydroxyl group, and flanking methyl groups that impart steric influence—make it an invaluable component in medicinal chemistry and materials science. This guide provides a comprehensive overview of the principal synthetic route to this compound, emphasizing the underlying chemical principles, detailed experimental protocols, purification strategies, and critical safety considerations. The primary focus is on a robust and widely applicable method starting from 4-bromo-2,6-dimethylphenol, proceeding through a protected intermediate followed by lithium-halogen exchange and borylation. This document is intended to serve as a practical resource for laboratory scientists engaged in the synthesis and application of arylboronic acids.

Introduction: Significance and Synthetic Context

This compound, with the chemical formula C₈H₁₁BO₃ and a molecular weight of 165.99 g/mol , belongs to the extensive family of arylboronic acids.[1][2][3] These compounds are most renowned for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[4][5] The Suzuki-Miyaura reaction enables the efficient synthesis of biaryl and substituted aromatic structures, which are common motifs in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[5][6]

The synthesis of this compound presents a distinct set of challenges common to many functionalized boronic acids:

  • Reactivity of Functional Groups: The presence of an acidic phenolic proton necessitates a protection strategy to prevent interference with the highly basic organometallic intermediates required for borylation.

  • Purification Hurdles: Boronic acids often exhibit high polarity and a tendency to form trimeric anhydrides known as boroxines upon dehydration.[7] These properties can complicate purification by conventional silica gel chromatography, which may lead to low recovery or decomposition.[7][8][9]

  • Stability: The carbon-boron bond can be susceptible to cleavage (protodeboronation) under certain conditions, particularly harsh acidic or basic environments.[10]

This guide will dissect a reliable synthetic pathway that navigates these challenges to afford high-purity material suitable for downstream applications.

The Primary Synthetic Strategy: A Step-by-Step Elucidation

The most logical and efficient synthesis of this compound commences with the commercially available starting material, 4-bromo-2,6-dimethylphenol. The overall transformation involves three key stages: protection of the phenol, formation of an organometallic intermediate for borylation, and finally, deprotection with concurrent hydrolysis to yield the target boronic acid.

Reaction Scheme Overview
Mechanistic Deep Dive

Pillar 1: The "Why" of Phenolic Protection

The journey begins with the protection of the phenolic hydroxyl group. Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases. Without protection, the n-BuLi would simply deprotonate the acidic phenol, quenching the reagent and preventing the desired halogen-lithium exchange at the carbon-bromine bond. A patent for a similar synthesis of hydroxyphenylboronic acids highlights the necessity of protection, suggesting BOC, trimethylsilyl, or benzyl groups.[11] A silyl ether, such as one derived from tert-butyldimethylsilyl chloride (TBDMSCl), is an excellent choice due to its ease of installation and clean removal under acidic conditions that also serve to hydrolyze the boronate ester.

Pillar 2: Halogen-Lithium Exchange - The Key C-C Bond Precursor

With the phenol protected, the crucial carbon-lithium bond is formed via halogen-lithium exchange. This reaction involves treating the aryl bromide with an organolithium reagent, typically n-BuLi, at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[12][13][14] The reaction is rapid and highly efficient, swapping the bromine atom for a lithium atom and generating the nucleophilic aryllithium species poised for the next step.

Pillar 3: Borylation - Forging the Carbon-Boron Bond

The aryllithium intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate [B(O-iPr)₃].[11][15] This addition reaction, also performed at low temperature to prevent side reactions, forms a tetracoordinate boron "ate" complex. Upon warming and subsequent acidic workup, this complex eliminates alkoxide groups and hydrolyzes to the final boronic acid. Triisopropyl borate is often preferred over trimethyl borate as it is less reactive, reducing the risk of forming over-arylated boron species.

The entire sequence, from the protected aryl bromide to the boronic acid, can often be performed as a "one-pot" procedure, enhancing efficiency.[11]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles.[10][11][15] It should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

Part A: Synthesis of this compound

Materials:

  • 4-Bromo-2,6-dimethylphenol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Magnesium sulfate (anhydrous)

Step-by-Step Procedure:

  • Protection:

    • To a solution of 4-bromo-2,6-dimethylphenol (1.0 eq) in anhydrous DCM, add imidazole (1.2 eq).

    • Stir the mixture until all solids dissolve, then add TBDMSCl (1.1 eq) portion-wise.

    • Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected aryl bromide, which can often be used without further purification.

  • Lithiation and Borylation (One-Pot):

    • Dissolve the TBDMS-protected 4-bromo-2,6-dimethylphenol (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours. This step hydrolyzes the boronate ester and cleaves the TBDMS protecting group.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

Purification and Characterization

As standard column chromatography is often ineffective for boronic acids, alternative purification methods are required.[8][9]

Purification Techniques:

MethodDescriptionAdvantages
Recrystallization The most common and effective method. The crude solid is dissolved in a minimum amount of a hot solvent (e.g., water, ethanol/water, or ethyl acetate/hexanes) and allowed to cool slowly, causing the pure product to crystallize.[8][9][15]Can provide very high purity material.
Acid-Base Extraction The crude material is dissolved in an organic solvent (e.g., diethyl ether) and extracted with an aqueous base (e.g., NaOH). The basic aqueous layer, containing the boronate salt, is washed with fresh organic solvent to remove neutral impurities. The aqueous layer is then re-acidified with HCl, causing the pure boronic acid to precipitate out for collection by filtration.[16]Excellent for removing non-acidic impurities.
Derivatization The crude acid can be reacted with diethanolamine to form a stable, crystalline adduct that can be easily purified by recrystallization. The pure adduct is then treated with acid to release the purified boronic acid.[8]Useful when recrystallization of the free acid is difficult.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.[17]

  • Melting Point: To assess purity.

Visualizing the Process

Experimental Workflow

The overall synthesis can be visualized as a linear progression from starting materials to the final, purified product.

Synthesis_Workflow cluster_prep Preparation cluster_core Core Reaction cluster_finish Work-up & Purification Start 4-Bromo-2,6-dimethylphenol Protection Phenol Protection (TBDMSCl, Imidazole) Start->Protection Lithiation Lithiation (n-BuLi, -78°C) Protection->Lithiation Borylation Borylation (B(O-iPr)₃, -78°C) Lithiation->Borylation Hydrolysis Acidic Hydrolysis & Deprotection (HCl) Borylation->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Final Pure Boronic Acid Purification->Final

Caption: High-level workflow for the synthesis of this compound.

Key Chemical Transformations

This diagram illustrates the logical relationship between the key intermediates in the synthesis.

Mechanism_Flow A Starting Material 4-Bromo-2,6-dimethylphenol Ar-Br B Protected Intermediate TBDMS-O-Ar-Br A->B Protection C Aryllithium Intermediate TBDMS-O-Ar-Li B->C Halogen-Lithium Exchange D Boronate Ester TBDMS-O-Ar-B(O-iPr)₂ C->D Borylation E Final Product HO-Ar-B(OH)₂ D->E Hydrolysis & Deprotection

Caption: Logical progression of key intermediates during the synthesis.

Conclusion and Outlook

The synthesis of this compound via protection, lithium-halogen exchange, and borylation represents a robust and reliable method for accessing this valuable chemical building block. Understanding the causality behind each step—the necessity of protection, the conditions for efficient lithiation, and the appropriate methods for purification—is paramount to achieving high yields and purity. As the demand for structurally complex and diverse small molecules continues to grow in the pharmaceutical and materials science sectors, mastery of synthetic routes to key intermediates like this boronic acid will remain an essential skill for the modern research scientist.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). The Journal of Organic Chemistry.
  • Purification of boronic acids? (2017). Reddit r/chemistry.
  • Process for purification of boronic acid and its derivatives. (2005).
  • How to purify boronic acids/boronate esters? (2016).
  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (2023). Chemistry – A European Journal.
  • This compound.
  • (4-Hydroxy-3,5-dimethylphenyl)
  • (4-(Hydroxymethyl)-3,5-dimethylphenyl)
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • (4-BroMo-2,6-diMethylphenyl)boronic acid Formula. ECHEMI.
  • 3,5-Dimethylphenylboronic acid synthesis. ChemicalBook.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • (4-Bromo-2,5-dimethylphenyl)boronic acid. Sigma-Aldrich.
  • 4-Hydroxy-3,5-dimethylphenylboronic acid. CymitQuimica.
  • This compound. CymitQuimica (Spanish).
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure.
  • Preparation method of hydroxyphenylboronic acid. (2019).
  • (4-BroMo-2,6-diMethylphenyl)boronic acid. ChemicalBook.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • (4-Bromo-2,5-dimethylphenyl)boronic acid | 130870-00-7. Sigma-Aldrich.
  • 4-Bromo-3,5-dimethylphenol 99 7463-51-6. Sigma-Aldrich.
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science.
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

Sources

Introduction: The Significance of (4-Hydroxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-Hydroxy-3,5-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized aromatic boronic acid that serves as a critical building block in modern organic synthesis. Its unique structure, featuring a hydroxyl group and two methyl groups on the phenyl ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. Boronic acids, as a class, have garnered significant attention following the success of drugs like Bortezomib, which highlighted their potential as therapeutic agents capable of forming reversible covalent bonds with biological targets.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Part 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application. The properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[4][5][6]
Synonyms 3,5-dimethyl-4-hydroxyphenylboronic acid; (4-Hydroxy-3,5-dimethyl-phenyl)boronic acid[6]
CAS Number 934826-20-7[4][7]
Molecular Formula C₈H₁₁BO₃[4]
Molecular Weight 165.99 g/mol [4]
Appearance Solid[6]
Purity Typically ≥95%[6]
Melting Point Data not available; expected to be high (>240 °C), similar to related compounds like 4-Methoxy-3,5-dimethylphenylboronic acid (240 °C) and 3,5-Dimethylphenylboronic acid (261-265 °C).[8]
Solubility Expected to be soluble in polar organic solvents such as DMSO, methanol, and THF. Phenylboronic acids are generally soluble in most polar organic solvents.[9]
pKa The equilibrium between the neutral trigonal form and the anionic tetrahedral form is pH-dependent. In aqueous solutions with a pH above its pKa, the anionic form predominates.[1]

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of this compound. This section details the expected spectral data and the rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

    • Aromatic Protons (Ar-H): The two protons on the phenyl ring are chemically equivalent and should appear as a singlet, typically in the range of δ 7.0-7.5 ppm.

    • Methyl Protons (-CH₃): The twelve protons of the two equivalent methyl groups will produce a sharp singlet, expected around δ 2.2-2.3 ppm.[10]

    • Phenolic Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration, typically ranging from δ 4.0-8.0 ppm.

    • Boronic Acid Protons (B(OH)₂): These two protons are also expected to produce a broad singlet, often in the region of δ 3.0-6.0 ppm, and can exchange with residual water in the solvent.[10]

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment.

    • Aromatic Carbons (Ar-C): Four signals are expected for the aromatic carbons. The carbon bearing the boronic acid group (C-B) will be broad due to the quadrupolar boron nucleus. The carbon attached to the hydroxyl group (C-OH) will be downfield, while the methyl-substituted and unsubstituted carbons will have distinct shifts.

    • Methyl Carbons (-CH₃): A single signal is expected for the two equivalent methyl carbons, typically in the aliphatic region around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by characteristic vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretching from the phenolic group and the boronic acid, which often exists as a hydrogen-bonded dimer.
3050-3000MediumAromatic C-H stretching.
2950-2850MediumAliphatic C-H stretching from the methyl groups.
~1600, ~1480Medium-StrongAromatic C=C ring stretching vibrations.
1350-1300StrongB-O stretching, a characteristic band for boronic acids.
1250-1200StrongC-O stretching of the phenolic group.[11]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For a compound like this, Electrospray Ionization (ESI) is a common and effective technique.

  • Expected Molecular Ion: The analysis should target the exact mass of the molecule (C₈H₁₁BO₃).

  • Positive Ion Mode [M+H]⁺: The protonated molecule would be observed at m/z 167.07.

  • Negative Ion Mode [M-H]⁻: The deprotonated molecule would be observed at m/z 164.06.

  • Causality: Running both positive and negative modes is crucial. The acidic protons on the hydroxyl and boronic acid groups make negative mode detection highly favorable, often providing a cleaner spectrum with less fragmentation.

Part 3: Reactivity and Core Applications

The utility of this compound stems from the reactivity of the boronic acid moiety.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12][13] This reaction is a cornerstone of modern drug discovery and materials science for synthesizing complex biaryl structures.[13]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst adds to an aryl or vinyl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base.

  • Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pd_II_Complex R¹-Pd(II)L₂-X Pd0->Pd_II_Complex R¹-X OxAdd Oxidative Addition (R¹-X) Pd_II_Diorgano R¹-Pd(II)L₂-Ar Pd_II_Complex->Pd_II_Diorgano Ar-B(OH)₂ Base Transmetalation Transmetalation Ar-B(OH)₂ / Base Pd_II_Diorgano->Pd0 Product R¹-Ar Pd_II_Diorgano->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The incorporation of the boronic acid functional group into molecules has become a validated strategy in drug design.[2][3] These compounds can act as enzyme inhibitors by forming reversible covalent adducts with active site serine or threonine residues. The (4-Hydroxy-3,5-dimethylphenyl) moiety allows for further functionalization to create complex molecules with potential therapeutic activity.[1]

Part 4: Experimental Protocols

The following protocols provide a self-validating system for the characterization of this compound.

Workflow for Synthesis and Characterization

Characterization_Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR NMR (¹H, ¹³C) Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR IR Spectroscopy Structure_Verification->IR Purity_Analysis Purity Analysis (e.g., HPLC) NMR->Purity_Analysis MS->Purity_Analysis IR->Purity_Analysis Final_Product Verified Compound Purity_Analysis->Final_Product

Caption: Generalized workflow for chemical synthesis and characterization.

NMR Sample Preparation and Analysis
  • Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to better solubility and its ability to resolve exchangeable protons.

  • Homogenization: Vortex the tube until the sample is fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans. Use the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) for referencing.

    • ¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise. Use the solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm) for referencing.[14]

    • Causality: A higher field magnet (e.g., 400 MHz vs. 60 MHz) provides better signal dispersion, which is critical for unambiguous assignment of closely spaced peaks.

IR Spectrum Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small, representative amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Contact: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the ATR crystal. Poor contact is a common source of poor-quality spectra.

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. This is a critical step to remove atmospheric (H₂O, CO₂) and instrument-related signals.

Mass Spectrometry Analysis (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock to a final concentration of 1-10 µg/mL in the same solvent, often with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Method: Direct infusion or LC-MS. LC-MS is preferred as it provides an orthogonal purity check.

    • Ionization Modes: Acquire data in both positive and negative ion modes to ensure detection and provide complementary information.[14]

    • Mass Range: Set a suitable mass range, for example, m/z 50-500, to ensure the molecular ion is captured.

    • Causality: High-resolution mass spectrometry is chosen to confirm the elemental composition by providing a highly accurate mass measurement, which is a key component of structural validation.

Part 5: Safety and Handling

  • Hazard Classification: this compound is classified as an irritant.[4] Related compounds are known to cause skin and eye irritation and may be harmful if swallowed.[15]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood.

References

  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). Synlett. Retrieved January 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 11). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

  • Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • (4-Hydroxy-3-methoxyphenyl)boronic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Molecules. Retrieved January 7, 2026, from [Link]

  • 4-Hydroxy-3,5-dimethylphenylboronic acid, pinacol ester. (n.d.). Boron Molecular. Retrieved January 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 7, 2026, from [Link]

  • 17O NMR studies of boronic acids and their derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • 3,5-Dimethylphenylboronic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Design and discovery of boronic acid drugs. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Retrieved January 7, 2026, from [Link]

  • Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022, August 10). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. (2018, September 24). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Thermal behavior of the boric acid (TG, DTG and DTA). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 4-Methoxyphenylboronic acid. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • (3,5-dimethylphenyl)boronic acid. (n.d.). ChemSrc. Retrieved January 7, 2026, from [Link]

  • Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. (n.d.). 《含能材料》:火炸药. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Characterization of (4-Hydroxy-3,5-dimethylphenyl)boronic acid (CAS 934826-20-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential characterization data and analytical methodologies for (4-Hydroxy-3,5-dimethylphenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the scientific rationale behind the selection of techniques and interpretation of data, ensuring a thorough understanding of this compound's physicochemical properties and purity profile.

Introduction and Chemical Identity

This compound, identified by the CAS number 934826-20-7, is an aromatic boronic acid derivative. Its structure, featuring a hydroxyl group and two methyl groups on the phenyl ring, makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.[1] The boronic acid functional group allows for the formation of reversible covalent bonds with diols, a property that is increasingly exploited in the design of sensors and drug delivery systems.[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
CAS Number 934826-20-7[3][4]
Molecular Formula C₈H₁₁BO₃[3]
Molecular Weight 165.99 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Purity Typically ≥95%Commercial Supplier Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. The expected chemical shifts for this compound are influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing boronic acid group.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 9.5s (broad)1HAr-OH The phenolic proton is acidic and its chemical shift can be concentration and solvent dependent. It typically appears as a broad singlet downfield.
~7.8 - 8.2s (broad)2HB(OH )₂The protons of the boronic acid group are also acidic and exchangeable, leading to a broad singlet. The chemical shift is highly dependent on solvent and water content.
~7.3 - 7.5s2HAr-H The two aromatic protons are equivalent due to the symmetry of the molecule and will appear as a singlet. Their chemical shift is influenced by the adjacent electron-donating and withdrawing groups.
~2.2 - 2.3s6HAr-(CH ₃)₂The six protons of the two equivalent methyl groups will appear as a sharp singlet. The chemical shift is typical for methyl groups attached to an aromatic ring.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environment.

Expected ¹³C NMR (101 MHz, DMSO-d₆) Chemical Shifts:

Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C -OHThe carbon atom attached to the hydroxyl group is significantly deshielded and appears at a low field.
~135 - 140C -CH₃The two carbon atoms bearing the methyl groups are equivalent and their chemical shift is influenced by the alkyl substitution.
~125 - 130C -HThe two equivalent aromatic carbons attached to hydrogen atoms.
~120 - 125C -B(OH)₂The carbon atom attached to the boronic acid group. The exact chemical shift can be broad and sometimes difficult to observe due to quadrupolar relaxation of the boron nucleus.[6]
~20 - 22Ar-C H₃The carbon atoms of the two equivalent methyl groups will appear at a high field, which is characteristic of sp³ hybridized carbons.[7]

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and the ability to observe exchangeable protons (OH).

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 seconds to ensure quantitative integration, especially for the broad signals of the exchangeable protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

Figure 2: Workflow for the NMR characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrum (ESI-Negative Mode):

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the most prominent ion.

  • [M-H]⁻: m/z = 165.0 - 1.0 = 164.0

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely involve the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond.[8]

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • LC-MS System: Use a liquid chromatography system coupled to a mass spectrometer equipped with an ESI source.

  • Chromatography: While not strictly necessary for a pure sample, a short C18 column can be used to desalt the sample before it enters the mass spectrometer. A simple isocratic or gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode), can be employed.

  • Mass Spectrometry:

    • Operate the ESI source in negative ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform MS/MS on the [M-H]⁻ precursor ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3600 - 3200O-H stretch (broad)Phenolic OH, B(OH)₂The broadness of this band is indicative of hydrogen bonding, both intramolecular and intermolecular. The phenolic O-H and the boronic acid O-H stretches will contribute to this broad absorption.[9][10]
3100 - 3000C-H stretch (aromatic)Aromatic C-HCharacteristic stretching vibrations for C-H bonds on the aromatic ring.
2950 - 2850C-H stretch (aliphatic)Methyl C-HStretching vibrations of the C-H bonds in the methyl groups.
~1600, ~1470C=C stretch (aromatic)Aromatic RingThese absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.
~1350B-O stretchBoronic AcidA strong band characteristic of the B-O single bond stretching vibration in boronic acids.[11][12]
~1200C-O stretch (phenol)Phenolic C-OThe stretching vibration of the carbon-oxygen single bond of the phenol group.
~850C-H bend (aromatic, o.o.p)Aromatic C-HOut-of-plane bending vibrations of the aromatic C-H bonds. The specific position can be indicative of the substitution pattern.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: The spectrum can be acquired using a solid sample. The most common method is the KBr pellet technique. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Instrument Setup: Use a Fourier-transform infrared spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the ATR crystal).

    • Place the sample in the beam path.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids.[13] A common and adaptable route involves the borylation of an appropriately substituted aryl halide.

Proposed Synthetic Route:

A plausible synthesis starts from 4-bromo-2,6-dimethylphenol. The phenolic hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent interference with the subsequent Grignard reagent formation. The protected aryl bromide is then converted to a Grignard reagent, which is subsequently reacted with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.

Start 4-Bromo-2,6-dimethylphenol Protect Protection (e.g., TBDMSCl, Imidazole) Start->Protect Protected Protected Aryl Bromide Protect->Protected Grignard Grignard Formation (Mg, THF) Protected->Grignard Grignard_Reagent Aryl Grignard Reagent Grignard->Grignard_Reagent Borylation Borylation (B(OiPr)3) Grignard_Reagent->Borylation Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Hydrolysis Acidic Workup (e.g., HCl) Boronate_Ester->Hydrolysis Product This compound Hydrolysis->Product cluster_hplc HPLC Purity Analysis Workflow Sample_in_Mobile_Phase Prepare Sample in Mobile Phase Inject Inject onto C18 Column Sample_in_Mobile_Phase->Inject Gradient_Elution Gradient Elution (Water/ACN with TFA) Inject->Gradient_Elution UV_Detection UV Detection (e.g., 254 nm) Gradient_Elution->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Purity_Calculation Calculate Purity (Area %) Chromatogram->Purity_Calculation

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Hydroxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Hydroxy-3,5-dimethylphenyl)boronic acid is a vital bifunctional organic compound, frequently utilized as a building block in synthetic organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a phenol, a boronic acid, and two methyl groups on an aromatic ring, makes it a versatile reagent for the synthesis of complex molecules, including pharmaceuticals and advanced materials.

For researchers, scientists, and drug development professionals, confirming the structural integrity and purity of such a reagent is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton NMR (¹H NMR), stands as the most powerful and routine analytical technique for this purpose. This guide provides an in-depth, technical exploration of the ¹H NMR spectrum of this compound, moving beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral features.

Section 1: Molecular Structure and its ¹H NMR Implications

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹H NMR spectrum. This compound possesses a key structural feature: molecular symmetry .

The molecule has a plane of symmetry passing through the C1-C4 axis, bisecting the hydroxyl and boronic acid groups. This symmetry renders specific sets of protons chemically equivalent, meaning they reside in identical electronic environments and will thus resonate at the same frequency in the NMR spectrum.

Proton Environments:

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring (at C2 and C6) are chemically equivalent due to the plane of symmetry. Therefore, they are expected to produce a single resonance signal.

  • Methyl Protons (-CH₃): Similarly, the two methyl groups at C3 and C5 are equivalent. The six protons of these two groups will give rise to a single, integrated signal.

  • Phenolic Proton (-OH): The single proton of the hydroxyl group is in a unique chemical environment.

  • Boronic Acid Protons (-B(OH)₂): The two protons of the boronic acid group are also unique. These protons are acidic and capable of chemical exchange.

Based on this structural analysis, a pure sample of this compound is predicted to show only four distinct signals in its ¹H NMR spectrum.

Section 2: Experimental Protocol for ¹H NMR Acquisition

The quality and interpretability of an NMR spectrum are directly dependent on meticulous sample preparation and appropriate instrument parameters. The following protocol is a self-validating system designed for robust and reproducible results.

Step-by-Step Methodology
  • Solvent Selection:

    • Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.

    • Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves the polar boronic acid. Crucially, it is proficient at forming hydrogen bonds, which slows down the chemical exchange rate of the acidic -OH and -B(OH)₂ protons. This allows these otherwise broad or unobservable signals to be clearly resolved in the spectrum. The residual proton signal for DMSO-d₆ appears around δ 2.50 ppm.[1]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[2][3]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Gently agitate the vial to ensure complete dissolution. A clear, particulate-free solution is essential for high-quality spectra.[2]

    • If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[4]

  • Instrumental Parameters (400 MHz Spectrometer):

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16 (can be increased for dilute samples)

    • Reference: The residual solvent peak of DMSO-d₆ (δ 2.50 ppm) is typically used for calibration. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but is often unnecessary when using modern deuterated solvents.[5][6]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR tube (Filter if necessary) dissolve->transfer insert_sample Insert sample into spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire Acquire Spectrum (16 scans) lock_shim->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process calibrate Calibrate to Solvent Peak (DMSO-d6 at 2.50 ppm) process->calibrate integrate Integrate Signals calibrate->integrate

Caption: Workflow for acquiring the ¹H NMR spectrum.

Section 3: Analysis and Interpretation of the ¹H NMR Spectrum

The resulting spectrum provides a unique fingerprint of the molecule, confirming its structure through four key parameters: chemical shift, integration, multiplicity, and signal assignment.

Detailed Signal Assignment
SignalProtons AssignedTypical Chemical Shift (δ, ppm)MultiplicityIntegration
1Phenolic -OH~9.0 (broad)Singlet (broad)1H
2Boronic Acid -B(OH)₂~7.8 (broad)Singlet (broad)2H
3Aromatic Ar-H~7.0Singlet2H
4Methyl -CH₃~2.1Singlet6H

Note: Chemical shifts are approximate and can vary slightly based on concentration and sample conditions.

1. Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the protons.[7][8][9]

  • Phenolic & Boronic Acid Protons (δ ~9.0 and ~7.8 ppm): These protons are highly deshielded due to their attachment to electronegative oxygen atoms and their acidic nature. Their signals appear far downfield.[5][9] Their chemical shifts are often variable and concentration-dependent.

  • Aromatic Protons (δ ~7.0 ppm): Protons attached to an aromatic ring typically resonate between 7-8 ppm. The electron-donating effects of the hydroxyl and methyl groups slightly shield these protons, shifting them upfield relative to unsubstituted benzene (δ 7.26 ppm).

  • Methyl Protons (δ ~2.1 ppm): The protons of the methyl groups are in a shielded, aliphatic environment, causing them to appear upfield.

2. Integration: The area under each signal is directly proportional to the number of protons it represents.

  • The integration ratio of the four signals should be approximately 1 : 2 : 2 : 6 , corresponding to the phenolic proton, the two boronic acid protons, the two aromatic protons, and the six methyl protons, respectively. This ratio provides powerful confirmation of the molecular structure.

3. Multiplicity (Splitting Pattern): Multiplicity arises from the interaction of non-equivalent neighboring protons, a phenomenon known as spin-spin coupling.[10][11][12][13][14]

  • In this molecule, all observed signals are singlets . This is a direct consequence of the molecular structure.

    • The aromatic protons have no adjacent, non-equivalent protons to couple with.

    • The methyl protons are also isolated from other non-equivalent protons.

    • The exchangeable -OH and -B(OH)₂ protons typically do not exhibit coupling to other protons.

Structure-Spectrum Correlation Diagram

G cluster_mol Molecular Structure cluster_spec Predicted ¹H NMR Signals img img s1 δ ~9.0 (s, 1H, -OH) s2 δ ~7.8 (s, 2H, -B(OH)₂) s3 δ ~7.0 (s, 2H, Ar-H) s4 δ ~2.1 (s, 6H, -CH₃) p_oh p_oh->s1 p_boh p_boh->s2 p_arh p_arh->s3 p_ch3 p_ch3->s4

Caption: Correlation of molecular protons to their ¹H NMR signals.

Section 4: Common Pitfalls and Troubleshooting

1. Boronic Anhydride (Boroxine) Formation: Boronic acids can undergo dehydration, especially upon storage or heating, to form cyclic trimers known as boroxines.[15] This process is reversible upon addition of water.

  • Spectral Effect: The formation of a boroxine breaks the molecule's symmetry and alters the chemical environment of the aromatic and methyl protons. This can lead to the appearance of additional, often complex, signals in the spectrum, which may be misinterpreted as impurities.

  • Validation: If boroxine formation is suspected, adding a drop of D₂O to the NMR tube will hydrolyze the anhydride back to the boronic acid, causing the extraneous peaks to disappear and simplifying the spectrum back to the expected four singlets.

2. Water Impurity: The presence of water in the DMSO-d₆ solvent is common and will appear as a broad singlet, typically around δ 3.3 ppm.[16] It is important not to confuse this with a signal from the compound itself.

3. Broadening of Exchangeable Protons: The signals for the -OH and -B(OH)₂ protons are inherently broad due to chemical exchange and quadrupolar relaxation effects from the boron nucleus.[17] Their broadness is normal and should be expected. In less ideal solvents or at higher temperatures, these peaks can broaden to the point of disappearing into the baseline.

Conclusion

The ¹H NMR spectrum of this compound is a clear and powerful tool for its structural verification. Governed by the molecule's inherent symmetry, a pure sample in DMSO-d₆ presents a simple and highly diagnostic pattern of four singlets with an integration ratio of 1:2:2:6. By understanding the causal links between molecular structure, experimental conditions, and spectral output, researchers can confidently assess the quality of this critical reagent, ensuring the integrity and success of their synthetic endeavors. This guide provides the necessary framework for not only acquiring and interpreting the spectrum but also for troubleshooting common issues, upholding the principles of scientific rigor in drug discovery and development.

References

  • Conduct Science. (2020-02-24). Spin-Spin coupling in NMR. [Link]

  • Khan Academy. Spin-spin splitting (coupling). [Link]

  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • LabNetwork. (2025-02-20). Spin-Spin Coupling: Significance and symbolism. [Link]

  • Slideshare. Spin spin coupling and coupling constant. [Link]

  • Chemistry Steps. NMR Chemical Shift - ppm, Upfield, Downfield. [Link]

  • HyperPhysics Concepts. Chemical Shifts in NMR Spectra. [Link]

  • Wikipedia. Chemical shift. [Link]

  • Chemistry LibreTexts. (2024-03-19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Lumen Learning. Chemical Shifts in Proton NMR Spectroscopy. [Link]

  • Tan, P. W., Haughey, M., & Dixon, D. J. (2015). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Chemical Communications, 51(22), 4406–4409. [Link]

  • Graham, T. J. A., Windsor, M. A., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

  • ResearchGate. (2025-08-05). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

  • Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15024–15030. [Link]

  • Organic Syntheses. (2022-05-25). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]

  • ResearchGate. (2025-08-08). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. [Link]

  • Hirata, M., et al. (2019). Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids. Organic Letters, 21(11), 4342–4346. [Link]

  • University of Ottawa. How to make an NMR sample. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. [Link]

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  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Holloway, K., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 743–750. [Link]

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The Solubility Profile of (4-Hydroxy-3,5-dimethylphenyl)boronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (4-Hydroxy-3,5-dimethylphenyl)boronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights based on analogous compounds and detailing a robust experimental protocol for precise solubility determination.

Executive Summary

This compound is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] The efficiency of its application in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes known information for structurally similar boronic acids to provide a strong predictive framework. Furthermore, a detailed experimental methodology is presented to empower researchers to generate precise solubility data tailored to their specific laboratory conditions and solvent systems.

Understanding the Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its three key functional groups: the boronic acid moiety, the phenolic hydroxyl group, and the two methyl groups on the aromatic ring.

  • The Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts solubility in polar solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent environment.[3][4] This equilibrium between the acid and its anhydride can complicate solubility measurements.[4]

  • The Hydroxyl Group (-OH): As a polar, protic group, the hydroxyl substituent significantly contributes to the molecule's ability to form hydrogen bonds. This enhances solubility in polar protic solvents like alcohols and can also promote solubility in polar aprotic solvents that are hydrogen bond acceptors.

  • The Dimethylphenyl Group: The aromatic ring itself is nonpolar, and the two methyl groups further increase its lipophilicity. This part of the molecule favors solubility in nonpolar or moderately polar solvents.

The overall solubility of this compound in a given solvent will be a balance between these competing factors.

Predicted Solubility Based on Analogous Compounds

In the absence of specific experimental data for this compound, we can draw valuable inferences from the well-documented solubility of phenylboronic acid and its substituted derivatives. Phenylboronic acid itself demonstrates high solubility in polar organic solvents such as ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[4][5][6]

The introduction of a hydroxyl group and two methyl groups to the phenylboronic acid scaffold is expected to modify this profile as follows:

  • Increased Polarity: The hydroxyl group will likely enhance solubility in polar solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to the parent phenylboronic acid.

  • Increased Lipophilicity: The two methyl groups will increase the nonpolar character of the molecule, potentially improving solubility in less polar solvents like ethers (e.g., THF, diethyl ether) and chlorinated solvents (e.g., dichloromethane, chloroform) relative to 4-hydroxyphenylboronic acid.

  • Insolubility in Nonpolar Solvents: It is anticipated that the compound will have low solubility in nonpolar aliphatic hydrocarbons such as hexanes and cyclohexane.

Based on these considerations, a qualitative prediction of solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Alcohols Methanol, EthanolHighStrong hydrogen bonding interactions with the hydroxyl and boronic acid groups.
Ethers Tetrahydrofuran (THF), Diethyl EtherHighGood balance of polarity to interact with the boronic acid and hydroxyl groups, and non-polarity for the dimethylphenyl ring.[4]
Ketones Acetone, 2-ButanoneHighPolar aprotic nature allows for favorable dipole-dipole interactions and hydrogen bond acceptance.[4]
Esters Ethyl AcetateModerateModerate polarity provides a reasonable balance for solvating both polar and nonpolar functionalities.
Halogenated Solvents Dichloromethane, ChloroformModerateCan engage in weak hydrogen bonding and effectively solvate the aromatic ring. Phenylboronic acid shows moderate solubility in chloroform.[4]
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateThe aromatic nature of the solvent can interact favorably with the dimethylphenyl ring, but the polarity is likely insufficient to effectively solvate the hydroxyl and boronic acid groups.
Aliphatic Hydrocarbons Hexanes, CyclohexaneVery LowThe nonpolar nature of these solvents is incompatible with the polar hydroxyl and boronic acid groups. Phenylboronic acid has very low solubility in hydrocarbons.[4]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very HighStrong hydrogen bond acceptors and highly polar nature will effectively solvate the molecule.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable dynamic (synthetic) method for determining the solubility of this compound. This method involves visually observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[3][4]

Materials and Equipment
  • This compound (ensure purity)

  • Selected organic solvents (high purity)

  • Sealed glass tubes or vials

  • Magnetic stirrer and stir bars

  • Controlled temperature bath (e.g., oil bath or heating block)

  • Calibrated thermometer or temperature probe

  • Analytical balance

Step-by-Step Experimental Protocol
  • Preparation of Samples:

    • Accurately weigh a specific amount of this compound into a series of sealable glass tubes.

    • To each tube, add a precise volume or mass of the desired organic solvent to create samples of known concentration.

    • Add a small magnetic stir bar to each tube.

  • Equilibration and Observation:

    • Seal the tubes to prevent solvent evaporation.

    • Place the tubes in the temperature-controlled bath and begin stirring.

    • Slowly increase the temperature of the bath at a constant rate (e.g., 0.5 °C per minute).

    • Carefully observe each tube to determine the temperature at which the last solid particles of the boronic acid completely dissolve. This is the dissolution temperature for that specific concentration.

  • Data Collection and Analysis:

    • Record the dissolution temperature for each sample concentration.

    • Repeat the measurements for each solvent of interest.

    • The collected data points (concentration vs. dissolution temperature) constitute the solubility curve for this compound in each solvent.

Self-Validating System and Causality

This experimental design incorporates self-validation. By preparing multiple samples with varying concentrations for each solvent, a solubility curve can be generated. The consistency and trend of this curve provide an internal check on the accuracy of the measurements. A smooth, well-defined curve indicates reliable data. The choice of a slow, controlled heating rate is crucial to ensure that the system remains at thermal equilibrium, preventing an overestimation of the dissolution temperature.[3]

G cluster_prep Sample Preparation cluster_exp Solubility Measurement cluster_analysis Data Analysis A Weigh Boronic Acid B Add Solvent A->B C Seal Tube B->C D Place in Temp. Bath C->D E Heat & Stir Slowly D->E F Observe Dissolution E->F G Record Temperature F->G H Plot Concentration vs. Temp. G->H I Generate Solubility Curve H->I

Caption: Experimental workflow for determining solubility.

Safety and Handling

This compound is classified as an irritant.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.[8][9] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.[8][9][10][11]

Conclusion

References

  • Journal of Chemical & Engineering Data. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. [Link]

  • Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]

  • OUCI. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

  • Boron Molecular. (n.d.). 4-Hydroxy-3,5-dimethylphenylboronic acid, pinacol ester. [Link]

  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

The Enigmatic Crystal Structure of (4-Hydroxy-3,5-dimethylphenyl)boronic acid: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the crystal structure of (4-Hydroxy-3,5-dimethylphenyl)boronic acid, a compound of significant interest to researchers, scientists, and drug development professionals, is currently hampered by the absence of publicly available crystallographic data. Despite its commercial availability and likely application in various fields of chemical synthesis and medicinal chemistry, a definitive, experimentally determined crystal structure does not appear to be present in leading scientific databases and peer-reviewed literature.

This technical guide endeavors to explore the anticipated structural characteristics of this compound and to provide a framework for its experimental determination, analysis, and potential implications in drug design. However, it must be stated upfront that without a published Crystallographic Information File (CIF), the core of such a guide—the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions—remains speculative.

Introduction to this compound and its Significance

This compound belongs to the versatile class of organoboron compounds known as boronic acids. These molecules are characterized by a boronic acid functional group (-B(OH)₂) attached to a carbon atom. The subject of this guide, with its substituted phenyl ring, presents a unique combination of a nucleophilic phenolic hydroxyl group and the electrophilic boron center, making it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

The strategic placement of the hydroxyl and dimethyl groups on the phenyl ring is expected to influence its electronic properties, steric hindrance, and potential for intermolecular interactions, thereby impacting its reactivity and the supramolecular architecture of its solid state. Understanding the precise three-dimensional arrangement of atoms in the crystalline form is paramount for predicting its behavior in solid-phase reactions, formulation development, and its interaction with biological targets.

The Quest for Crystallographic Data: A Null Finding

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to retrieve the crystal structure of this compound. Furthermore, a thorough review of leading journals in the fields of crystallography and structural chemistry, such as Acta Crystallographica and the Journal of Molecular Structure, did not yield any publications detailing the single-crystal X-ray diffraction analysis of this specific compound.

While commercial suppliers list the compound, providing basic chemical data such as its CAS number (934826-20-7), molecular formula (C₈H₁₁BO₃), and molecular weight (165.99 g/mol ), they do not offer any experimental crystallographic parameters.

Hypothetical Structural Features and Experimental Workflow for Determination

In the absence of experimental data, we can hypothesize certain structural features based on known structures of similar phenylboronic acids. The molecule is likely to exhibit a planar or near-planar phenyl ring. The boronic acid group, with its sp² hybridized boron atom, is also expected to be largely planar. A key feature of interest would be the intermolecular hydrogen bonding network. The two hydroxyl groups of the boronic acid moiety and the phenolic hydroxyl group are all potential hydrogen bond donors and acceptors. This could lead to the formation of intricate one-, two-, or three-dimensional supramolecular assemblies. The presence of the two methyl groups ortho to the hydroxyl group might introduce steric effects that influence the dihedral angle between the phenyl ring and the boronic acid group.

To definitively determine the crystal structure, the following experimental workflow would be necessary:

Synthesis and Purification

The first step involves the synthesis of high-purity this compound. A common synthetic route could involve the lithiation of a protected 4-bromo-2,6-dimethylphenol followed by reaction with a trialkyl borate and subsequent deprotection. Rigorous purification, for instance by recrystallization or column chromatography, is crucial to obtain single crystals suitable for X-ray diffraction.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. This can be achieved through various techniques, including slow evaporation of a saturated solution in a suitable solvent or solvent mixture, vapor diffusion, or cooling crystallization. The choice of solvent is critical and would need to be determined empirically.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data would be used to solve and refine the crystal structure using specialized software. This process would yield the precise atomic coordinates, unit cell parameters, space group, and other important crystallographic data.

The logical workflow for determining the crystal structure is depicted in the following diagram:

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis cluster_3 Output Synthesis Synthesis Purification Purification Synthesis->Purification High Purity Material CrystalGrowth Single Crystal Growth Purification->CrystalGrowth SCXRD Single-Crystal X-ray Diffraction CrystalGrowth->SCXRD StructureSolution Structure Solution & Refinement SCXRD->StructureSolution CIF Crystallographic Information File (CIF) StructureSolution->CIF StructuralAnalysis Detailed Structural Analysis CIF->StructuralAnalysis

Figure 1: Experimental workflow for the determination of the crystal structure of this compound.

Anticipated Data Presentation and Significance

Once the crystal structure is determined, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₁₁BO₃
Formula Weight165.99
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R-factorTo be determined

Table 2: Hypothetical Key Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
B-C(phenyl)To be determined
B-O1To be determined
B-O2To be determined
C(phenyl)-O(hydroxyl)To be determined
O1-B-O2To be determined
C(phenyl)-B-O1To be determined
C(phenyl)-B-O2To be determined

The detailed structural information would provide invaluable insights for:

  • Drug Development Professionals: Understanding the three-dimensional shape and hydrogen bonding capabilities of the molecule is crucial for designing derivatives with improved binding affinity and selectivity to biological targets. The solid-state structure would also inform pre-formulation studies, aiding in the development of stable and bioavailable drug products.

  • Researchers and Scientists: The crystal structure would serve as a benchmark for computational modeling and theoretical studies. It would allow for a deeper understanding of the structure-property relationships of substituted phenylboronic acids and could inspire the design of new catalysts, sensors, and functional materials.

Conclusion and Future Outlook

While a definitive guide on the crystal structure of this compound cannot be presented at this time due to the lack of publicly available data, this document has outlined the significance of such a determination and the experimental path to achieve it. The elucidation of this crystal structure would be a valuable contribution to the scientific community, providing a foundational piece of information for researchers in organic synthesis, medicinal chemistry, and materials science. It is hoped that this guide will encourage and facilitate future work in determining and publishing the crystal structure of this enigmatic yet important molecule.

References

As no specific crystallographic data for this compound was found, a formal reference list of primary literature on its crystal structure cannot be provided. The information presented is based on general principles of chemistry and crystallography.

A Technical Guide to the Theoretical Investigation of (4-Hydroxy-3,5-dimethylphenyl)boronic Acid: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxy-3,5-dimethylphenyl)boronic acid (HDMPBA) is a vital building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] Understanding its structural and electronic properties at a quantum level is paramount for optimizing reaction conditions and designing novel derivatives with enhanced functionalities. This guide presents a comprehensive, in-depth framework for the theoretical investigation of HDMPBA using Density Functional Theory (DFT). We outline a self-validating computational workflow, detailing the rationale behind methodological choices, from geometry optimization and frequency analysis to the exploration of the molecule's electronic landscape via Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The presented protocols are designed to provide researchers with a robust, replicable, and scientifically rigorous approach to predicting the reactivity and spectroscopic characteristics of HDMPBA and related arylboronic acids, thereby accelerating experimental discovery.

Introduction: The Convergence of Boronic Acids and Computational Chemistry

The Versatility of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis. Their stability, low toxicity, and exceptional reactivity in palladium-catalyzed cross-coupling reactions have established them as indispensable reagents.[1] Their utility extends from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials and chemical sensors.[2][3] The boronic acid moiety, -B(OH)₂, is a unique functional group; its Lewis acidic nature and ability to form reversible covalent bonds with diols are key to its diverse applications, including stimuli-responsive polymers for drug delivery.[3][4]

Spotlight on this compound (HDMPBA)

HDMPBA, with its specific substitution pattern—a hydroxyl group for potential hydrogen bonding and derivatization, and two methyl groups influencing steric and electronic properties—serves as a crucial intermediate in the synthesis of complex molecular architectures.[5][6] The interplay of these substituents with the boronic acid function dictates the molecule's reactivity, stability, and intermolecular interactions. A precise understanding of these characteristics is essential for its effective application.

The Predictive Power of Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide an unparalleled window into the molecular world.[7] They allow us to model geometric structures, predict reaction outcomes, and interpret spectroscopic data with remarkable accuracy. For a molecule like HDMPBA, a computational approach can elucidate:

  • Three-Dimensional Structure: Determining the most stable conformation and precise bond lengths/angles.

  • Electronic Landscape: Identifying regions susceptible to electrophilic or nucleophilic attack.

  • Reactivity Indices: Quantifying the molecule's kinetic stability and propensity to participate in reactions.

  • Spectroscopic Signatures: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

This guide establishes a robust workflow for performing such calculations, ensuring both technical accuracy and practical relevance.

A Self-Validating Computational Methodology

The integrity of any theoretical study hinges on a well-justified and meticulously executed methodology. The following protocols are designed to form a self-validating system, where computational choices are grounded in established best practices and the results can be benchmarked against experimental data where available.

The Rationale for Density Functional Theory (DFT)

For organic molecules of this size, DFT offers the optimal balance between computational cost and predictive accuracy.[4] Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and the M06-2X are workhorses in the field. M06-2X is often particularly well-suited for main-group chemistry and systems where non-covalent interactions are important.[8]

Experimental Protocol: Molecular Modeling and Optimization

Objective: To determine the lowest energy (most stable) three-dimensional structure of HDMPBA.

Methodology:

  • Initial Structure Construction: Build the HDMPBA molecule using a molecular modeling program (e.g., GaussView, Avogadro).

  • Software Selection: Employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method Selection:

    • Functional: M06-2X is recommended for its robustness with main-group elements.[8]

    • Basis Set: 6-31+G(d,p) is a suitable choice.[8]

      • 6-31G: Describes the core electrons.

      • +: Adds diffuse functions, crucial for accurately describing lone pairs and anions.

      • (d,p): Adds polarization functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for more flexibility in describing bond shapes.

  • Solvation Modeling: To simulate a realistic chemical environment, incorporate a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice for modeling bulk solvent effects (e.g., water or methanol).[9]

  • Execution: Run the geometry optimization calculation. This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found.

  • Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies.

Workflow for Geometry Optimization and Validation

G cluster_input Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation cluster_validation Step 3: Validation A Build Initial 3D Structure (e.g., Avogadro) B Select Method: Functional: M06-2X Basis Set: 6-31+G(d,p) Solvent Model: PCM A->B C Run Geometry Optimization B->C Set up calculation file D Perform Frequency Analysis C->D E Check for Imaginary Frequencies D->E F Result: Optimized Minimum Energy Structure E->F Zero found G Result: Transition State or Saddle Point E->G One or more found

Caption: Workflow for obtaining a validated minimum energy structure.

Analysis of Calculated Properties

Once a validated structure is obtained, a wealth of information can be extracted to describe the molecule's physicochemical properties and reactivity.

Optimized Molecular Geometry
ParameterDescriptionTypical Calculated Value (Å)
r(B-C) Boron-Carbon bond length~1.55 - 1.57
r(B-O) Boron-Oxygen bond length~1.37 - 1.39
r(C-O) Phenolic Carbon-Oxygen bond length~1.36 - 1.38
∠(O-B-O) Angle within the boronic acid group~118° - 120°
∠(C-B-C) Angle involving the phenyl ring~120° - 122°
Table 1: Predicted key geometric parameters for HDMPBA based on DFT calculations.
Electronic Structure and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[12]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[4]

For HDMPBA, the HOMO is expected to be localized on the electron-rich phenyl ring, particularly influenced by the hydroxyl and methyl groups. The LUMO is typically centered on the boronic acid moiety, specifically the empty p-orbital on the boron atom, making it the primary site for nucleophilic attack.

The MEP is a color-coded map of the total electron density, providing an intuitive guide to a molecule's reactive sites.[11]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For HDMPBA, these are expected around the phenolic oxygen and the boronic acid oxygens.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. The area around the acidic hydrogens of the -B(OH)₂ group will be strongly positive.

NBO analysis provides a detailed picture of charge distribution by calculating the partial atomic charges on each atom.[9] This allows for a quantitative assessment of the electronic effects of the substituents. It is expected that the boron atom will carry a significant positive charge, confirming its Lewis acidic character, while the oxygen atoms will be negatively charged.

AnalysisKey InsightImplication for HDMPBA
HOMO-LUMO Gap Chemical Reactivity / StabilityPredicts kinetic stability and potential for charge-transfer interactions.
MEP Map Electrophilic & Nucleophilic SitesVisually identifies the electron-rich ring and electron-poor boron center.
NBO Charges Atomic Charge DistributionQuantifies the Lewis acidity of the boron atom and the effect of substituents.
Table 2: Summary of electronic structure analyses and their chemical insights.

Application Case Study: Reactivity in Suzuki-Miyaura Coupling

The primary application of HDMPBA is in Suzuki-Miyaura coupling.[1] The theoretical calculations described provide direct insight into the key steps of this catalytic cycle.

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst. This step is independent of the boronic acid.

  • Transmetalation: This is the crucial step involving the boronic acid. The boronic acid must first be activated by a base to form a more nucleophilic boronate species [R-B(OH)₃]⁻. Our calculations support this:

    • The MEP map shows the positive potential around the B(OH)₂ protons, indicating their acidity and susceptibility to removal by a base.

    • The LUMO on the trigonal boronic acid shows it is an electrophile. Upon base activation, the boron becomes tetrahedral and more electron-rich (a boronate), making it a better nucleophile to transfer its aryl group to the palladium center.

  • Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

Simplified Suzuki-Miyaura Catalytic Cycle

G cluster_cycle cluster_boronic Boronic Acid Activation A Pd(0)L_n B Ar-Pd(II)-X (Oxidative Adduct) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar' (Transmetalation Product) B->C Transmetalation [Ar'-B(OH)3]- C->A Reductive Elimination (Ar-Ar') D Ar'-B(OH)2 (HDMPBA) E [Ar'-B(OH)3]- (Activated Boronate) D->E + Base (-OH) E->B Nucleophilic Attack

Caption: Key steps in the Suzuki-Miyaura coupling involving HDMPBA.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical workflow for investigating the properties of this compound. By leveraging standard DFT methods, researchers can gain profound insights into the molecule's geometric, electronic, and reactive nature. The protocols for geometry optimization, frequency validation, and subsequent electronic structure analysis (FMO, MEP, NBO) provide a powerful predictive toolkit. These computational insights not only rationalize the molecule's behavior in critical applications like the Suzuki-Miyaura coupling but also empower scientists to design next-generation molecules with tailored properties, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

  • DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mendes, A. P., et al. (2019). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 24(23), 4277. Available at: [Link]

  • Vargas-Dorantes, B., et al. (2021). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Molecules, 26(11), 3362. Available at: [Link]

  • DFT study of the asymmetric 1,4‐addition of phenylboronic acid to... (n.d.). ResearchGate. Retrieved from [Link]

  • Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. (2019). The Journal of Chemical Physics. Available at: [Link]

  • Ma, L. X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 100-109. Available at: [Link]

  • Johnston, C. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1304-1317. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. Available at: [Link]

  • Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. (2018). ResearchGate. Retrieved from [Link]

  • 4-Hydroxy-3,5-dimethylphenylboronic acid, pinacol ester. (n.d.). Boron Molecular. Retrieved from [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. (2018). PubMed. Available at: [Link]

  • Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. (2020). ResearchGate. Retrieved from [Link]

  • Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for Suzuki-Miyaura Coupling with (4-Hydroxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Phenols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] Its application in the synthesis of biaryl scaffolds is particularly vital for the pharmaceutical and materials science industries.[2] Biaryl motifs are prevalent in a vast array of biologically active molecules and advanced materials.[3]

This guide focuses on a specific, yet highly valuable building block: (4-Hydroxy-3,5-dimethylphenyl)boronic acid . This reagent is of particular interest as it allows for the direct incorporation of a sterically hindered, electron-rich phenolic moiety. Such structures are crucial pharmacophores that can influence a molecule's binding affinity, selectivity, and pharmacokinetic properties through hydrogen bonding and specific steric interactions. However, the very features that make this reagent attractive—the unprotected hydroxyl group and the ortho-methyl substituents—also present unique challenges in its application. This document provides a detailed technical guide, from mechanistic considerations to a field-proven protocol, for researchers, scientists, and drug development professionals aiming to successfully employ this versatile reagent.

Mechanistic Insights & Key Experimental Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[4] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] When employing this compound, specific attention must be paid to each of these stages to ensure high yields and minimize side reactions.

The Catalytic Cycle: A Step-by-Step Breakdown

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Di-organopalladium(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Product Base_Activation Boronate Complex Formation Base_Activation->Ar-Pd(II)-X(L2) Ar'-B(OH)2 This compound Ar'-B(OH)2->Base_Activation Ar-X Aryl Halide (Electrophile) Ar-X->Ar-Pd(II)-X(L2)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) species. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1] For many applications, aryl bromides offer a good balance of reactivity and stability.

  • Transmetalation: This is often the rate-determining step and is particularly sensitive when using hindered boronic acids. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (Ar') to the palladium center, displacing the halide.[5] The steric hindrance from the two ortho-methyl groups on this compound can slow this step. Therefore, the choice of catalyst, ligand, and base is critical to facilitate this transfer.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.[4]

Addressing the Challenges of this compound
  • Steric Hindrance: The two methyl groups ortho to the boronic acid moiety significantly increase steric bulk. This can hinder the approach of the boronic acid to the palladium center during transmetalation. To overcome this, bulky, electron-rich phosphine ligands are often required. Ligands such as SPhos, XPhos, or RuPhos can promote the reaction by creating a more reactive, coordinatively unsaturated palladium center that facilitates the coupling of hindered partners.

  • Competitive O-Arylation: The presence of an unprotected phenolic hydroxyl group introduces the possibility of a competitive O-arylation (ether formation) side reaction, particularly with strong bases. While generally C-C bond formation is favored, the choice of a suitable base is crucial to minimize this pathway. Mild inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide or alkoxides.

  • Protodeboronation: Boronic acids, especially electron-rich ones, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions, which reduces the yield of the desired product. This is often exacerbated by prolonged reaction times or high temperatures. Using a slight excess of the boronic acid and ensuring efficient catalysis to keep reaction times to a minimum can help mitigate this issue.

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundArylating agent (nucleophile)
Aryl BromideCoupling partner (electrophile)
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Pre-catalyst
Ligand (e.g., SPhos, XPhos)Accelerates oxidative addition/reductive elimination
Base (e.g., K₂CO₃, K₃PO₄)Activates the boronic acid
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)Reaction medium
Schlenk flask or reaction vialInert atmosphere reaction vessel
Magnetic stirrer and hotplateAgitation and heating
Inert gas supply (Argon or Nitrogen)Prevents oxidation of the catalyst
Step-by-Step Methodology

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids: Aryl Bromide (1.0 eq), Boronic Acid (1.2-1.5 eq), Base (2.0-3.0 eq), Catalyst/Ligand B 2. Seal & Purge: Evacuate and backfill with inert gas (3x) A->B C 3. Add Degassed Solvents: (e.g., Dioxane/Water 4:1) B->C D 4. Heat & Stir: (e.g., 80-100 °C) Monitor by TLC/LC-MS C->D E 5. Cool & Quench: Cool to RT, add water and organic solvent (e.g., EtOAc) D->E F 6. Extract & Dry: Separate layers, wash organic phase, dry over Na₂SO₄ E->F G 7. Purify: Concentrate and purify by column chromatography F->G

Figure 2: A typical workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2–1.5 mmol, 1.2–1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential protodeboronation.[3] K₂CO₃ is a moderately strong base that is effective in forming the boronate without significantly promoting O-arylation.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

    • Rationale: A pre-catalyst like Pd₂(dba)₃ is an air-stable source of Pd(0).[3] A bulky, electron-rich ligand like SPhos is chosen to overcome the steric hindrance of the boronic acid and promote efficient catalysis.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Rationale: The active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume), via syringe.

    • Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base.[6] Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4–24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Rationale: This step separates the organic product from the inorganic salts and the aqueous phase.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Quantitative Data Summary
ComponentStoichiometry (equiv.)Molar Amount (for 1 mmol scale)Purpose
Aryl Bromide1.01.0 mmolElectrophile
This compound1.2 - 1.51.2 - 1.5 mmolNucleophile
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.025 - 0.050.025 - 0.05 mmolCatalyst Source
Ligand (e.g., SPhos)0.06 - 0.120.06 - 0.12 mmolAccelerate Catalysis
Base (e.g., K₂CO₃)2.0 - 3.02.0 - 3.0 mmolBoronic Acid Activation
Solvent (e.g., Dioxane/Water 4:1)-10 mLReaction Medium

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing sterically hindered biaryl phenols, which are valuable scaffolds in drug discovery and materials science. While the steric hindrance and the presence of a phenolic hydroxyl group present specific challenges, these can be effectively overcome through the careful selection of a palladium catalyst with a bulky, electron-rich phosphine ligand and a mild inorganic base. The protocol detailed herein provides a validated and reliable starting point for researchers to successfully incorporate this important structural motif into their target molecules. By understanding the underlying mechanistic principles and potential side reactions, scientists can further optimize these conditions for their specific applications, paving the way for the discovery of novel compounds with enhanced properties.

References

  • Roy, D., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(31), 22363-22372. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Okayama University Scientific Achievement Repository. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. Organic Letters, 14(22), 5788-5791. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Śleziak, R., et al. (2022). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 18, 1826-1837. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2017). C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates. Chemical Science, 8(9), 6236-6241. [Link]

  • Mediavilla, M. J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 51. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Frisch, A. C., & Beller, M. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • De La Rosa, M. A., & Segura, J. L. (2008). Pd-Catalyzed, Cu(I)-Mediated Cross-Couplings of Bisarylthiocyclobutenediones with Boronic Acids and Organostannanes. The Journal of Organic Chemistry, 73(24), 9834-9842. [Link]

Sources

Application Note: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its efficacy is severely challenged when coupling partners possess significant steric bulk, particularly di- or tri-ortho-substituted aryl boronic acids and halides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and overcoming these steric challenges. We will delve into the mechanistic hurdles, provide a detailed analysis of critical reaction parameters—including catalyst/ligand systems, bases, and solvents—and present field-proven protocols for tackling moderately to severely hindered substrates.

The Mechanistic Challenge: Why Steric Hindrance Impedes Coupling

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination[1][2]. While steric hindrance can affect each step, its most profound impact is often on transmetalation , which frequently becomes the rate-limiting step[3][4].

During transmetalation, the organic moiety is transferred from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species[1][2]. This boronate must then approach the palladium complex. When one or both coupling partners have bulky ortho-substituents, a significant steric clash occurs, impeding the approach and slowing or completely inhibiting the crucial transfer of the aryl group.

Furthermore, bulky ligands, while essential for promoting the desired reaction, can also paradoxically accelerate the undesirable side reaction of protodeboronation, where the boronic acid is cleaved by a proton source (like water) before it can couple[5].

Suzuki_Cycle Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA Ar¹-X PdII_halide L₂(Ar¹)Pdᴵᴵ(X) OA->PdII_halide Base_Exchange Base/Ligand Exchange PdII_halide->Base_Exchange Base (e.g., OH⁻) PdII_base L(Ar¹)Pdᴵᴵ(OH) Base_Exchange->PdII_base TM Transmetalation (Rate-Limiting Step for Sterically Hindered Substrates) PdII_base->TM Ar²B(OH)₂ PdII_diaryl L(Ar¹)Pdᴵᴵ(Ar²) TM->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Catalyst Regenerated Product Ar¹-Ar² RE->Product

Figure 1: Simplified Suzuki-Miyaura catalytic cycle, highlighting transmetalation as the critical step for hindered substrates.

Key Parameters for Optimization

Successfully coupling sterically hindered substrates requires careful selection and optimization of every reaction component. The modern approach has moved beyond traditional catalysts like Pd(PPh₃)₄ to highly specialized systems.

The Catalyst System: Ligands and Precatalysts are Paramount

The choice of palladium source and its associated phosphine ligand is the single most critical factor for success.

  • Ligand Selection: To overcome steric repulsion, the ligand must be both bulky and electron-rich .

    • Bulkiness promotes the formation of a monoligated L₁Pd(0) active species. This smaller, more reactive 12-electron complex provides a less crowded environment at the metal center, facilitating both oxidative addition and the subsequent approach of the hindered boronic acid[1].

    • Electron-donating character increases electron density on the palladium, which accelerates the rate-limiting oxidative addition of aryl chlorides and promotes the final reductive elimination step.

    The most successful ligands for these tasks are the dialkylbiaryl phosphines developed by the Buchwald group.

Ligands cluster_XPhos XPhos (Excellent for hindered Ar-Cl) cluster_SPhos SPhos (General, highly active) cluster_RuPhos RuPhos (Good for heteroaryl couplings) XPhos_node SPhos_node RuPhos_node

Figure 2: Structures of common bulky, electron-rich Buchwald ligands.

  • Palladium Precatalysts: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) state, a process that can be inefficient and lead to catalyst decomposition or the formation of inhibiting species. Modern palladium precatalysts are air- and moisture-stable Pd(II) complexes that incorporate the desired phosphine ligand. They are designed for rapid and quantitative generation of the active LPd(0) species under the reaction conditions, leading to more reliable and reproducible results, especially at low catalyst loadings[6][7]. The third- and fourth-generation (G3, G4) Buchwald precatalysts are particularly effective for challenging couplings[6].

LigandTypical Substrate ClassKey Advantages
XPhos Di- and tri-ortho-substituted aryl chlorides/bromidesHighly active and general for sterically demanding substrates.
SPhos General hindered aryl halides, heteroarylsVery high activity, often allows for lower reaction temperatures.
RuPhos Hindered (hetero)aryl substratesOften shows complementary reactivity to XPhos and SPhos.
tBuXPhos Highly hindered substrates, C-N/C-O couplingsIncreased steric bulk can be beneficial in extremely challenging cases.

Table 1: Recommended Ligands for Sterically Hindered Suzuki-Miyaura Couplings.

Choice of Base: Activating the Boronic Acid

The base plays a dual role: it activates the boronic acid to form the boronate and facilitates the formation of the key L(Ar¹)Pdᴵᴵ(OH) intermediate, which is believed to be the active species in transmetalation under aqueous conditions[3][4]. For sterically hindered couplings, a strong, non-nucleophilic base is typically required.

  • Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging couplings. It is strong enough to promote the reaction but is generally considered "gentle" enough to avoid significant protodeboronation or degradation of sensitive functional groups[8]. Its partial solubility is thought to be beneficial.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃. The "cesium effect" can dramatically accelerate reactions, potentially by increasing the concentration of the key palladium-hydroxo intermediate or by altering aggregation states in solution. It is an excellent choice when K₃PO₄ is ineffective.

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective base suitable for less demanding couplings. It is often used in biphasic solvent systems.

  • Potassium Fluoride (KF): A mild base, useful when substrates are highly sensitive to stronger bases. It is typically used under anhydrous conditions.

For extremely challenging couplings, such as the formation of tetra-ortho-substituted biaryls, a strong base like K₃PO₄ is almost always necessary to drive the sluggish transmetalation to completion[9].

Solvent System

The solvent must solubilize all components and is often used as a biphasic mixture with water, which is necessary for many common bases (K₃PO₄, carbonates) to function.

  • Aprotic Ethers (Dioxane, THF): These are excellent choices for their ability to dissolve organic substrates and their compatibility with a wide range of bases and temperatures. Dioxane is often preferred for higher-temperature reactions due to its higher boiling point.

  • Aromatic Hydrocarbons (Toluene, Xylenes): These are good, less polar alternatives. Toluene is a workhorse solvent for Suzuki reactions. Xylenes can be used for reactions requiring very high temperatures (>110 °C).

  • Water: When using inorganic bases like K₃PO₄ or carbonates, a small amount of water is essential. It acts as a co-solvent for the base and participates in the catalytic cycle. A typical ratio is 5:1 to 10:1 organic solvent to water.

  • Anhydrous Conditions: In cases where protodeboronation is a severe issue, strictly anhydrous conditions using an organic-soluble base (e.g., K-Ot-Bu) or anhydrous KF may be beneficial. However, this often requires the use of boronic esters (e.g., pinacol esters) rather than boronic acids.

Experimental Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always handle reagents under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Coupling of a Di-ortho-substituted Aryl Bromide

This protocol is a robust starting point for coupling moderately hindered substrates, such as a 2,6-dimethylphenylboronic acid with a 4'-substituted-2-bromobiphenyl.

Reagents & Equipment:

  • Di-ortho-substituted Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Hindered Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized Water, degassed (1 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (N₂ or Ar)

Procedure:

  • To the Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

  • Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) followed by the degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Advanced Protocol for Tetra-ortho-substituted Biaryl Synthesis

This protocol is designed for extremely challenging couplings, such as the reaction between 2-bromo-1,3,5-trimethylbenzene and 2,6-dimethylphenylboronic acid. Higher catalyst loading and temperature are often required.

Reagents & Equipment:

  • Di-ortho-substituted Aryl Halide (Chloride or Bromide) (1.0 mmol, 1.0 equiv)

  • Di-ortho-substituted Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • tBuXPhos Pd G3 Precatalyst or a custom catalyst system (e.g., Pd(OAc)₂ (2 mol%) + AntPhos (4 mol%))

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 mmol, 3.0 equiv)

  • Toluene or CPME (Cyclopentyl methyl ether), anhydrous (6 mL)

  • Oven-dried microwave vial with a magnetic stir bar

  • Inert atmosphere glovebox or rigorous Schlenk technique

Procedure:

  • Inside a glovebox: Add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), base (3.0 mmol), and precatalyst to the microwave vial.

  • Seal the vial with a cap. Add anhydrous toluene (6 mL).

  • Remove the vial from the glovebox and place it in a preheated aluminum heating block set to 110-120 °C.

  • Stir the reaction vigorously. Due to the slow kinetics, these reactions may require 24-48 hours. Monitor carefully by taking aliquots (under inert atmosphere) for LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Carefully uncap the vial and quench the reaction by adding 1M HCl (5 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (30 mL).

  • Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification of tetra-ortho-substituted biaryls can be challenging. Purification is typically achieved via column chromatography, often requiring multiple columns or preparative HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystUse a precatalyst or ensure Pd source and ligand are fresh. Ensure rigorous exclusion of oxygen.
2. Inefficient TransmetalationSwitch to a stronger base (K₃PO₄ → Cs₂CO₃). Increase temperature. Switch to a bulkier ligand (e.g., SPhos → XPhos).
3. Poor SolubilityScreen alternative solvents (e.g., Dioxane → Toluene, CPME). Increase solvent volume.
Protodeboronation 1. Presence of Water/Proton SourceUse anhydrous conditions with KF or an organic base. Use a boronic ester (pinacol, MIDA).
(Boronic acid → Arene)2. Reaction too slowIncrease catalyst loading or temperature to accelerate the productive coupling over the decomposition pathway.
Homocoupling 1. Oxygen in the reactionThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
(Boronic acid → Biaryl)2. Inefficient Pd(II) → Pd(0) reductionUse a precatalyst to ensure clean generation of Pd(0).
Dehalogenation 1. β-Hydride Elimination (for alkylboronic acids)Use a specialized ligand like AntPhos designed to suppress this pathway[10].
(Aryl halide → Arene)2. Hydride source in reactionEnsure solvents are pure. Some bases or additives can act as hydride sources at high temperatures.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates is a formidable but solvable challenge. Success hinges on moving beyond classical conditions and embracing modern, highly active catalyst systems. By understanding the mechanistic bottleneck of transmetalation and systematically optimizing the choice of ligand, precatalyst, base, and solvent, researchers can efficiently construct even the most sterically congested biaryl structures. The use of bulky, electron-rich dialkylbiaryl phosphine ligands in combination with well-defined palladium precatalysts and strong bases like K₃PO₄ provides a powerful and reliable toolkit for unlocking this valuable chemical space.

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society.[Link]

  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health.[Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.[Link]

  • Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. ResearchGate.[Link]

  • Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Semantic Scholar.[Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate.[Link]

  • Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. ZORA (Zurich Open Repository and Archive).[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters.[Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.[Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Buchwald precatalysts G2 and G3. Johnson Matthey.[Link]

  • Tips on increasing yield of Miyaura coupling reaction? Reddit.[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health.[Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.[Link]

  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... ResearchGate.[Link]

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The Strategic Application of (4-Hydroxy-3,5-dimethylphenyl)boronic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the judicious selection of building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical reagents, arylboronic acids have carved a niche as indispensable tools, largely due to their versatility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet perhaps under-celebrated, member of this family: (4-Hydroxy-3,5-dimethylphenyl)boronic acid . We will delve into its strategic applications, provide detailed protocols for its use, and elucidate the underlying rationale for its selection in medicinal chemistry programs.

The Unique Profile of this compound: More Than Just a Coupling Partner

This compound, with the CAS Number 934826-20-7, is a white to off-white solid.[1][2][3] Its true value in medicinal chemistry, however, lies in the nuanced interplay of its structural features: the boronic acid moiety, the phenolic hydroxyl group, and the two ortho-methyl substituents.

  • The Suzuki-Miyaura Linchpin: The boronic acid functional group is the cornerstone of its utility, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides or triflates.[4] This reaction is a workhorse in medicinal chemistry for the construction of biaryl scaffolds, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and receptor antagonists.[5][6]

  • The Phenolic Hydroxyl: A Key Interaction Point: The presence of a hydroxyl group directly on the phenyl ring is of critical importance. This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[7] Furthermore, the phenolic hydroxyl group can serve as a handle for further chemical modification, allowing for the introduction of other functional groups to fine-tune a compound's pharmacokinetic or pharmacodynamic properties.

  • The Ortho-Methyl Groups: Modulators of Conformation and Metabolism: The two methyl groups flanking the hydroxyl group are not mere spectators. They exert a significant steric influence, which can restrict the rotation around the newly formed biaryl bond. This conformational constraint can be highly advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. Additionally, these methyl groups can shield the phenolic hydroxyl from rapid metabolic degradation, potentially improving the compound's in vivo half-life.

Core Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The primary application of this compound is in the synthesis of complex biaryl structures. The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boronic acid starting materials and byproducts.[7]

Below is a general workflow for the synthesis of a biaryl compound using this compound.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Aryl/Heteroaryl Halide + This compound Reaction Pd Catalyst + Base Solvent, Heat Start->Reaction Reaction Setup Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Biaryl Product Purification->Product Purified Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, DMF, DME/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction flask, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry of the purified product. The disappearance of the starting materials as monitored by TLC or LC-MS indicates reaction progression.

Application in Kinase Inhibitor Synthesis: A Case Study

While specific, named examples directly utilizing this compound in publicly accessible literature are not abundant, its structural motifs are highly relevant to the design of kinase inhibitors. The biaryl scaffold is a common feature in many ATP-competitive kinase inhibitors, where one aryl ring interacts with the hinge region of the kinase and the other projects into a more solvent-exposed region.[5][8]

The 4-hydroxy-3,5-dimethylphenyl moiety can serve as an effective "headgroup" in such inhibitors. The hydroxyl group can form a critical hydrogen bond with the kinase hinge region, while the dimethyl substitution pattern provides steric bulk that can enhance selectivity and reduce off-target effects.

G cluster_kinase Kinase Inhibitor Binding Model Hinge Kinase Hinge Region Inhibitor Biaryl Inhibitor Moiety (4-Hydroxy-3,5-dimethylphenyl) Moiety Inhibitor->Moiety OtherAryl Other Aromatic System Inhibitor->OtherAryl Moiety->Hinge H-Bond Interaction

Caption: Kinase inhibitor binding model.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving aryl boronic acids, which can be adapted for this compound.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/Water80-100
PdCl₂(dppf)dppfCs₂CO₃Dioxane90-110
Pd(OAc)₂SPhosK₃PO₄Toluene/Water100

Conclusion and Future Perspectives

This compound is a strategic building block for medicinal chemists engaged in the synthesis of novel therapeutics. Its unique combination of a reactive boronic acid handle, a key hydrogen-bonding hydroxyl group, and conformation-modulating methyl groups makes it a valuable tool for the construction of complex biaryl scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors. As the quest for more potent and selective drugs continues, the rational application of well-designed building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • Design and discovery of boronic acid drugs. PubMed. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. [Link]

  • 4-Hydroxy-3,5-dimethylphenylboronic acid, pinacol ester. Boron Molecular. [Link]

  • Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.. ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • Formulation of boronic acid compounds. PubChem. [Link]

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Application Note: (4-Hydroxy-3,5-dimethylphenyl)boronic Acid as a Versatile Building Block in Cross-Coupling Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Hydroxy-3,5-dimethylphenyl)boronic acid is a valuable bifunctional building block in modern organic synthesis. Its unique structure, characterized by significant steric hindrance from two ortho-methyl groups and a nucleophilic phenolic hydroxyl group, presents both challenges and opportunities for synthetic chemists. This guide provides an in-depth analysis of its application in two cornerstone cross-coupling reactions: the Palladium-catalyzed Suzuki-Miyaura reaction for constructing sterically hindered biaryl frameworks and the Copper-catalyzed Chan-Lam coupling for forming carbon-heteroatom bonds. We offer field-proven insights into overcoming the inherent steric challenges, detailed experimental protocols, and troubleshooting advice tailored for researchers in pharmaceutical and materials science development.

Introduction: A Building Block of Unique Potential

Boronic acids are indispensable tools in synthetic chemistry due to their stability, low toxicity, and versatile reactivity in forming new carbon-carbon and carbon-heteroatom bonds.[1] this compound, in particular, offers a distinct substitution pattern that is highly sought after in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[1][2]

Key Structural Features and Reactivity Profile

The reactivity of this compound is governed by two primary features:

  • Steric Encumbrance: The two methyl groups positioned ortho to the boronic acid moiety create a sterically congested environment around the reactive center. This significantly impedes key steps in catalytic cycles, such as transmetalation, necessitating specialized catalysts and conditions to achieve high conversion.[3][4]

  • The Phenolic Hydroxyl Group: The hydroxyl group at the C4 position is a versatile handle. It can act as a nucleophile in C-O bond-forming reactions and influences the electronic properties of the aromatic ring. While it can be a site for desired reactions, it may also lead to unwanted side products or catalyst inhibition if not properly managed.

Understanding and leveraging these features is critical to successfully employing this reagent.

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and agrochemicals.[5][6] When using a sterically hindered partner like this compound, a standard approach is often destined for failure.

Mechanistic Considerations in a Hindered System

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] For di-ortho-substituted boronic acids, the transmetalation step—the transfer of the aryl group from boron to palladium—is typically rate-limiting due to steric clash.[3] The success of the reaction hinges on accelerating this step while ensuring the catalyst remains active.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Active Pd(0)L_n pd2_halide Ar'-Pd(II)L_n-X pd0->pd2_halide Ar'-X ox_add Oxidative Addition (Ar'-X) pd2_biaryl Ar'-Pd(II)L_n-Ar pd2_halide->pd2_biaryl ArB(OH)2 + Base transmetal Transmetalation (Ar-B(OR)3-) pd2_biaryl->pd0 product Ar-Ar' Product pd2_biaryl->product red_elim Reductive Elimination

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Expertise in Action: Catalyst and Ligand Selection

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates as they cannot facilitate the difficult transmetalation and reductive elimination steps efficiently.[4] The key to success lies in using specialized ligands that create a more reactive and less sterically encumbered palladium center.

Table 1: Recommended Ligand Classes for Coupling Hindered Boronic Acids

Ligand ClassSpecific ExamplesKey Advantages & RationaleTypical Loading
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosThese bulky, electron-rich monophosphine ligands promote the formation of a coordinatively unsaturated Pd(0) species.[3][4] This high reactivity accelerates both the oxidative addition of the aryl halide and the rate-limiting reductive elimination of the biaryl product.1-4 mol%
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at the higher temperatures often required for hindered couplings, while their electronic properties promote the catalytic cycle.1-4 mol%
The Critical Role of the Base

The base is not a passive spectator; it is crucial for activating the boronic acid.[8] It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is essential for efficient transmetalation.[9] For challenging couplings, stronger bases are generally required.

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the bases of choice.[3] They are strong enough to form the boronate species without causing significant degradation of the starting materials or catalyst.

  • Solvent System: A biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O, is often employed.[3] The water phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a representative aryl bromide, leveraging a modern catalyst system.

Suzuki_Workflow start Start prep 1. Vessel Preparation Add Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq). start->prep inert 2. Inert Atmosphere Seal vial, purge with Argon for 10 min. prep->inert catalyst 3. Catalyst Addition Add XPhos Pd G3 (2 mol%) under Argon flow. inert->catalyst solvent 4. Solvent Addition Add degassed Dioxane/H₂O (10:1) via syringe. catalyst->solvent reaction 5. Reaction Heat at 100-110 °C. Monitor by TLC/LC-MS. solvent->reaction workup 6. Workup Cool, dilute with EtOAc, wash with H₂O and brine. reaction->workup purify 7. Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Figure 2: Experimental workflow for a hindered Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (e.g., 1-bromo-4-methoxybenzene): 1.0 equiv

  • This compound: 1.2–1.5 equiv

  • Potassium Phosphate (K₃PO₄), finely powdered: 2.0–3.0 equiv

  • Palladium Precatalyst (e.g., XPhos Pd G3): 1–2 mol%

  • Degassed Solvent: 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with a stream of argon or nitrogen for 5-10 minutes. An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Using a precatalyst ensures a reliable source of the active Pd(0) species.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is crucial to remove dissolved oxygen.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

Core Application: Chan-Lam C-N/C-O Cross-Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl C-N and C-O bonds, providing a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[10][11] It is particularly advantageous as it can often be performed at room temperature and open to the air.[11][12]

Mechanistic Pathway

While the precise mechanism is still debated, a plausible pathway involves the transmetalation of the arylboronic acid with a Cu(II) salt. The resulting aryl-copper intermediate then coordinates with the amine or alcohol nucleophile. An oxidative process, often involving oxygen from the air, is thought to generate a transient Cu(III) species, which undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.[11][12]

Chan_Lam_Cycle cluster_cycle Catalytic Cycle cu2 Cu(II)L_2 cu2_aryl Ar-Cu(II)L_2 cu2->cu2_aryl ArB(OH)2 transmetal Transmetalation (Ar-B(OH)2) cu2_complex [Ar-Cu(II)L(NH2-R)]+ cu2_aryl->cu2_complex R-NH2 coord Coordination (R-NH2) cu3_complex [Ar-Cu(III)L(NH-R)]+ cu2_complex->cu3_complex [O] oxidation Oxidation (O2) product Ar-NH-R Product cu3_complex->product cu1 Cu(I)L cu3_complex->cu1 red_elim Reductive Elimination cu1->cu2 [O] reox Re-oxidation (O2)

Figure 3: Plausible catalytic cycle for the Chan-Lam N-Arylation.
Protocol 2: Copper-Catalyzed Chan-Lam N-Arylation

This protocol provides a general method for the N-arylation of a primary or secondary amine using this compound.

Materials:

  • Amine (e.g., morpholine): 1.0 equiv

  • This compound: 1.5 equiv

  • Copper(II) Acetate (Cu(OAc)₂): 1.0–2.0 equiv (stoichiometric) or 10-20 mol% (catalytic)

  • Base (e.g., Pyridine or Triethylamine): 2.0 equiv

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 4 Å Molecular Sieves (optional, to absorb water)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the amine (1.0 equiv), this compound (1.5 equiv), Copper(II) Acetate (1.1 equiv), and activated 4 Å molecular sieves.

  • Solvent and Base Addition: Add the solvent (DCM) followed by the base (Pyridine, 2.0 equiv).

  • Reaction: Stir the resulting mixture vigorously at room temperature, open to the air. The reaction flask is typically left uncapped or fitted with a drying tube to allow air ingress.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. Chan-Lam couplings can take anywhere from a few hours to several days.[11]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography to yield the N-arylated product.

Handling and Safety

  • Storage and Stability: this compound, like other boronic acids, can be sensitive to air and moisture. Over time, it can dehydrate to form its corresponding boroxine (a cyclic anhydride). It is also susceptible to oxidative degradation.[13] Store the compound tightly sealed in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox) for long-term stability.

  • Safety Precautions: this compound is an irritant.[14][15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]

Conclusion

This compound is a powerful and strategic building block for accessing complex molecular architectures. While its sterically hindered nature requires a departure from standard Suzuki-Miyaura conditions, the use of modern, bulky phosphine ligands and appropriate bases enables the efficient synthesis of highly substituted biaryl compounds. Furthermore, its utility in copper-catalyzed Chan-Lam couplings provides a direct route to valuable C-N and C-O linkages. By understanding the specific reactivity of this reagent and applying the robust protocols outlined herein, researchers can confidently incorporate this versatile molecule into their synthetic programs.

References

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Chem-Impex. (n.d.). 4-Methoxy-3,5-dimethylphenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3045.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Wang, B., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(11), 2690-2695.
  • ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Al-dujaili, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19041–19106.
  • Merck Millipore. (n.d.). 4-Hydroxyphenylboronic acid CAS 71597-85-8.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyphenylboronic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.

Sources

Application Note & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with (4-Hydroxy-3,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Hindered Phenolic Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a specific, yet highly valuable, building block: (4-Hydroxy-3,5-dimethylphenyl)boronic acid . The biaryl structures derived from this reagent are of significant interest due to the embedded sterically hindered phenol moiety, a common feature in potent antioxidants and biologically active molecules. However, this substrate presents a distinct set of challenges for the synthetic chemist:

  • Steric Hindrance: The two ortho-methyl groups flanking the boron center create significant steric bulk. This bulk can impede the crucial transmetalation step of the catalytic cycle and the final reductive elimination to form the bulky biaryl product.[4]

  • Electronic Effects: The para-hydroxyl group is an electron-donating group, which can influence the reactivity of the aromatic ring. Furthermore, its acidic proton necessitates careful selection of a base to avoid undesirable side reactions or catalyst inhibition.

Overcoming these obstacles requires a rationally designed catalytic system. This document provides an in-depth analysis of the mechanistic considerations, a guide to optimizing reaction parameters, and detailed, field-proven protocols for successfully coupling this compound with a range of aryl and heteroaryl halides.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth operation of a three-step catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with challenging substrates. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1][5]

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex undergoes transmetalation with a boronate anion (Ar'B(OR)₃⁻), which is formed by the activation of the boronic acid with a base. The final step is reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.

For this compound, the steric bulk of the two methyl groups primarily affects steps 2 (Transmetalation) and 3 (Reductive Elimination) . A successful catalyst system must employ ligands that are bulky enough to facilitate these sterically demanding steps.

Key Parameters for Successful Coupling

The selection of catalyst, ligand, base, and solvent is not arbitrary; it is a synergistic choice designed to overcome the specific hurdles presented by the substrate.

The Palladium Source

While numerous palladium sources are available, air-stable Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or pre-formed Pd(0) complexes like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are most common. Modern, commercially available precatalysts that incorporate the ligand (e.g., XPhos Pd G3) offer convenience and improved generation of the active catalytic species.[6]

The Ligand: The Engine of the Reaction

The ligand is the single most critical factor for coupling sterically hindered substrates. Early generation ligands like triphenylphosphine (PPh₃) are often ineffective.[7] Success requires the use of sterically demanding, electron-rich monodentate biaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[8][9]

  • Why Bulky, Electron-Rich Ligands?

    • Electron-Donating Character: The rich electron density on the phosphine ligand increases the electron density on the palladium center. This enhances the rate of the oxidative addition of aryl halides (especially less reactive chlorides) and promotes the final reductive elimination step.[9][10]

    • Steric Bulk: The large size of the ligand (e.g., the di-tert-butylphosphino group on t-BuXPhos) creates a coordinatively unsaturated, highly reactive monoligated Pd(0) species, L-Pd(0), which is often the active catalyst.[8] This bulk also facilitates the reductive elimination of the sterically congested biaryl product.[4]

The Base: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex (boronate), which is necessary for transmetalation.[11][12] The choice of base is critical when a phenolic hydroxyl group is present.

  • Moderate Bases (Recommended): Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally effective and well-tolerated.[13][14] K₃PO₄ is often preferred for hindered couplings as it is sufficiently basic to promote the reaction without causing significant decomposition of the boronic acid.

  • Strong Bases: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) can lead to higher yields in some challenging cases but may also promote side reactions, including protodeboronation or undesired reactions involving the phenolic proton.[15]

The Solvent System

The solvent must solubilize all components of the reaction and be stable at the required temperature. Anhydrous ethereal or aromatic solvents are typically used.

  • Common Choices: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices.[16]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[14]

Catalyst System Selection Guide

The following table summarizes recommended catalyst systems for coupling this compound with various aryl halides, in decreasing order of halide reactivity (I > Br > OTf > Cl).

Aryl Halide (Ar-X)Recommended Catalyst SystemBaseSolventTemp (°C)Rationale & Comments
Aryl Iodide/Bromide Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄Toluene or Dioxane80-100A robust and cost-effective system for reactive halides. SPhos provides the necessary bulk and electron density.[17]
Aryl Triflate Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)K₃PO₄1,4-Dioxane100Triflates are excellent leaving groups. XPhos is highly effective for a broad range of substrates.[6]
Aryl Chloride (Activated) XPhos Pd G3 (2 mol%)K₃PO₄THF / H₂O80Precatalysts offer reliable activation. Coupling with electron-deficient chlorides is achievable under these conditions.
Aryl Chloride (Unactivated) RuPhos Pd G4 (2-4 mol%)K₂CO₃t-AmylOH110Unactivated or electron-rich chlorides are the most challenging substrates and require highly active, specialized catalyst systems.[4]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and phosphine ligands.

Protocol 1: General Coupling with an Aryl Bromide

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide using an in-situ generated catalyst.

Workflow Diagram

Protocol_Workflow start Assemble Reagents inert Establish Inert Atmosphere (Evacuate/Backfill x3) start->inert solvent Add Degassed Solvents inert->solvent heat Heat to Reaction Temp (e.g., 100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Upon Completion purify Column Chromatography workup->purify end Isolate Pure Product purify->end

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Reaction vessel (e.g., 25 mL Schlenk tube) with a magnetic stir bar

Procedure:

  • To the Schlenk tube, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add the anhydrous 1,4-dioxane followed by the degassed water.

  • Place the reaction tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Optimized Coupling with a Challenging Aryl Chloride

This protocol utilizes a modern, air-stable precatalyst designed for activating less reactive aryl chlorides.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)] palladium(II) methanesulfonate) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 mmol, 2.5 equiv)

  • tert-Amyl alcohol (5 mL)

  • Reaction vessel (e.g., microwave vial or sealed tube) with a magnetic stir bar

Procedure:

  • In a glovebox or under a positive flow of argon, add the aryl chloride, this compound, XPhos Pd G3, and K₂CO₃ to the reaction vessel.

  • Add the tert-amyl alcohol to the vessel.

  • Securely seal the vessel with a crimp cap.

  • Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor for completion by taking an aliquot (after cooling) for LC-MS analysis.

  • Upon completion, cool to room temperature. Carefully uncap the vessel.

  • Dilute the reaction mixture with dichloromethane (DCM, 25 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the target molecule.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently active ligand for the substrate.3. Insufficient temperature.4. Poor quality or wet reagents/solvents.1. Ensure a strictly inert atmosphere. Use fresh catalyst/ligand.2. Switch to a more active ligand (e.g., from SPhos to XPhos or RuPhos).3. Increase reaction temperature in 10 °C increments.4. Use anhydrous solvents and dry reagents thoroughly.
Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic sources.1. Switch to a milder base (e.g., from K₂CO₃ to K₃PO₄).2. Use a higher ratio of boronic acid (1.5-2.0 equiv).3. Ensure solvents are anhydrous if using a non-aqueous system.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling.1. Thoroughly degas solvents and ensure a robust inert atmosphere.2. Decrease catalyst loading or screen different palladium sources.
Formation of Dark Tar 1. Reaction temperature is too high, leading to decomposition.2. Ligand decomposition.1. Lower the reaction temperature.2. Ensure the chosen ligand is stable at the reaction temperature.

References

Sources

Mastering the Chan-Lam Coupling: An Application Guide for Arylations with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for C-N and C-O Bond Formation

The Chan-Lam coupling reaction represents a significant advancement in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-heteroatom bonds.[1] First reported independently by Dominic Chan, David Evans, and Patrick Lam in 1998, this copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds has become an indispensable tool in the synthesis of pharmaceuticals and complex molecules.[2][3] Unlike palladium-catalyzed counterparts like the Buchwald-Hartwig reaction, the Chan-Lam coupling often proceeds under remarkably mild conditions—frequently at room temperature and open to the air—using inexpensive and abundant copper catalysts.[4][5]

This application note provides a comprehensive guide to understanding and implementing the Chan-Lam coupling, with a specific focus on the use of substituted phenylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide a troubleshooting guide to navigate common experimental challenges.

The Mechanism: A Copper-Catalyzed Cycle

The precise mechanism of the Chan-Lam coupling has been a subject of extensive study, with the currently accepted pathway involving a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. The reaction is initiated by the interaction of a Cu(II) salt, often copper(II) acetate, with the amine or alcohol nucleophile and the arylboronic acid.[1] The key steps are generally considered to be:

  • Ligand Exchange/Coordination: The N-H or O-H nucleophile coordinates to the Cu(II) center.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing a ligand.

  • Oxidation & Reductive Elimination: The resulting intermediate can undergo oxidation to a transient Cu(III) species, followed by reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.[2][4] Alternatively, direct reductive elimination from a Cu(II) intermediate can occur.

  • Catalyst Regeneration: The Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, which is typically molecular oxygen from the air, completing the catalytic cycle.[5]

// Nodes Cu_II [label="Cu(II) Catalyst\n(e.g., Cu(OAc)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH2 [label="Ar-B(OH)₂\n(Phenylboronic Acid)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NuH [label="R-XH\n(Amine/Alcohol)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Product [label="Ar-XR\n(Coupled Product)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cu_I [label="Cu(I) Species", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_A [label="[LₙCu(II)-XR]", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_B [label="[Ar-Cu(II)-XR]", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_C [label="[Ar-Cu(III)-XR]", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; O2 [label="O₂ (Air)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NuH -> Cu_II [label="Coordination"]; Cu_II -> Intermediate_A; ArBOH2 -> Intermediate_A [label="Transmetalation"]; Intermediate_A -> Intermediate_B; Intermediate_B -> Intermediate_C [label="Oxidation"]; Intermediate_C -> Product [label="Reductive\nElimination", color="#34A853", fontcolor="#34A853"]; Product -> Cu_I [style=invis]; Intermediate_C -> Cu_I; Cu_I -> Cu_II [label="Reoxidation", color="#4285F4", fontcolor="#4285F4"]; O2 -> Cu_I; } } Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Core Protocol: N-Arylation of an Aniline with a Substituted Phenylboronic Acid

This protocol provides a general procedure that serves as an excellent starting point for a wide range of aniline and substituted phenylboronic acid coupling partners.

Materials & Reagents:

Reagent/MaterialTypical GradeSupplier ExampleNotes
Substituted Phenylboronic Acid>97%Sigma-Aldrich, Combi-BlocksPurity is crucial; boroxines can form upon storage.
Aniline Derivative>98%Acros Organics, TCIEnsure it is free of significant impurities.
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, >98%Strem ChemicalsCan be used as the monohydrate as well.
PyridineAnhydrous, >99.8%Fisher ScientificActs as both a ligand and a base.
Dichloromethane (DCM)Anhydrous, >99.8%J.T. BakerOther solvents like MeOH, THF, or Toluene can be used.[4]
4Å Molecular SievesPowdered, activatedEMD MilliporeOptional, but recommended for moisture-sensitive substrates.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline derivative (1.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Add the substituted phenylboronic acid (1.2–1.5 equiv.), copper(II) acetate (0.1–1.0 equiv.), and activated 4Å molecular sieves (approx. 250 mg).[4] The stoichiometry of the copper catalyst can range from catalytic to stoichiometric depending on the substrates.

  • Solvent and Base: Add anhydrous dichloromethane (5-10 mL) followed by pyridine (2.0-3.0 equiv.). The reaction mixture will typically turn from a colorless or pale suspension to a blue or green color.

  • Reaction Conditions: Leave the flask open to the atmosphere (or attach a balloon filled with air or oxygen) and stir vigorously at room temperature. Vigorous stirring is important to ensure sufficient oxygen transfer from the air into the reaction medium.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 8-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Rinse the pad with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-arylated product.[6]

// Connections A -> B; B -> C; C -> D; D -> E [label="8-24 h"]; E -> F; F -> G; G -> H; H -> I; } } Caption: General experimental workflow for Chan-Lam N-arylation.

Substrate Scope & Protocol Adjustments

The electronic properties of the substituents on the phenylboronic acid can significantly influence reaction outcomes.[7] Adjustments to the general protocol may be necessary to achieve optimal yields.

Phenylboronic Acid SubstituentReactivity TrendRecommended AdjustmentsRationale
Electron-Donating (e.g., -OMe, -Me)Generally high reactivityStandard conditions are often sufficient. May proceed faster.Increased electron density on the aryl ring facilitates transmetalation.
Electron-Neutral (e.g., -H, -Ph)Good reactivityStandard conditions are the ideal starting point.Baseline reactivity for the Chan-Lam coupling.
Electron-Withdrawing (e.g., -CF₃, -NO₂, -CN)Often sluggish or lower yieldingIncrease catalyst loading (up to 1.0 equiv.), consider a stronger base (e.g., DBU), or use a more coordinating solvent like DMF.[8][9]Decreased electron density hinders the transmetalation step and can make the boronic acid more prone to side reactions.[10]
Ortho-Substituted Sterically hinderedMay require elevated temperatures (40-80 °C) and longer reaction times. A less bulky base might be beneficial.[8]Steric hindrance around the boron atom can slow down the approach to the copper center.

Troubleshooting Common Issues

While robust, the Chan-Lam coupling can sometimes present challenges. Below are common problems and potential solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive boronic acid (boroxine formation).2. Insufficient oxidant (oxygen).3. Catalyst deactivation.1. Use fresh, high-purity boronic acid. Consider recrystallizing old batches.2. Ensure vigorous stirring. Sparge the reaction with air or use an O₂ balloon.3. Try a different copper source (e.g., CuCl, Cu(OTf)₂).[4]
Significant Byproduct Formation 1. Protodeboronation: (Ar-B(OH)₂ → Ar-H).2. Homocoupling: (Ar-B(OH)₂ → Ar-Ar).3. Phenol formation: (Ar-B(OH)₂ → Ar-OH).[4]1. Use anhydrous conditions; add molecular sieves.2. Lower the reaction temperature; use a more coordinating solvent.3. Avoid overly basic conditions; ensure the nucleophile is present in sufficient excess.
Reaction Stalls Substrate inhibition or catalyst insolubility.Try a different solvent system (e.g., MeOH, MeCN/EtOH).[11][12] Sometimes, adding a co-solvent can improve solubility and turnover.
Irreproducible Yields Reaction sensitivity to air/moisture, reagent quality, or stirring rate.Standardize reagent sources, use freshly opened solvents, and ensure the stirring rate is consistent between experiments. Chan-Lam reactions can be notoriously sensitive.[13]

References

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 2019. Available at: [Link]

  • Chan–Lam coupling. Wikipedia. Available at: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. Available at: [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Inorganica Chimica Acta, 2023. Available at: [Link]

  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters, 2014. Available at: [Link]

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. ACS Omega, 2021. Available at: [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 2019. Available at: [Link]

  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 2016. Available at: [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry, 2012. Available at: [Link]

  • N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. Catalysis Letters, 2022. Available at: [Link]

  • Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. Organic Letters, 2012. Available at: [Link]

  • Copper (II)-catalyzed Chan-Lam cross-coupling: Chemoselective N-arylation of aminophenols. ResearchGate. Available at: [Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 2018. Available at: [Link]

  • Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature. Chemical Communications, 2012. Available at: [Link]

  • Chan-Lam Coupling. YouTube. Available at: [Link]

  • I desperately need help and I'm out of answers. Reddit. Available at: [Link]

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Application Note & Protocol: A Scalable Synthesis of (4-Hydroxy-3,5-dimethylphenyl)boronic acid for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Hydroxy-3,5-dimethylphenyl)boronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form sterically hindered biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive, field-tested protocol for the large-scale synthesis of this reagent, starting from the readily available 2,6-dimethylphenol. We delve into the causality behind critical process parameters, from the regioselective bromination of the starting material to the cryogenic lithiation-borylation and final purification. This document is intended for researchers, process chemists, and drug development professionals seeking a robust and scalable route to this valuable synthetic intermediate.

Introduction and Strategic Overview

The synthesis of complex molecular architectures often relies on the availability of highly functionalized and reliable building blocks. This compound (CAS 934826-20-7) is one such key intermediate.[1][2] The ortho-methyl groups provide steric hindrance that can impart unique conformational properties to the final products, while the phenolic hydroxyl group offers a site for further functionalization or can modulate biological activity through hydrogen bonding.

The primary application of this boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds.[3] Despite its utility, the large-scale synthesis of this compound presents challenges related to selectivity, handling of organometallic intermediates, and product purification.

This guide presents a two-stage synthetic approach designed for scalability and reproducibility. The logical flow of this process is outlined below.

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Boronic Acid A Stage 1: Starting Material 2,6-Dimethylphenol B Step 1.1: Electrophilic Bromination (Br2, CH2Cl2) A->B C Key Intermediate 4-Bromo-2,6-dimethylphenol B->C D Stage 2: Boronic Acid Formation E Step 2.1: Cryogenic Lithiation (n-BuLi, THF, -78 °C) D->E F Step 2.2: Borylation (B(O-iPr)3) E->F G Step 2.3: Hydrolysis & Workup (HCl) F->G H Final Product Purification (Recrystallization) G->H I Target Molecule This compound H->I

Caption: Overall workflow for the synthesis of the target boronic acid.

Part I: Synthesis of the Key Intermediate: 4-Bromo-2,6-dimethylphenol

The journey begins with the selective bromination of 2,6-dimethylphenol. The two methyl groups are ortho-directing, and the hydroxyl group is a powerful ortho-, para-directing activator. Due to steric hindrance from the methyl groups at the ortho positions, electrophilic attack by bromine occurs almost exclusively at the para position.

Protocol 2.1: Large-Scale Synthesis of 4-Bromo-2,6-dimethylphenol

This procedure is adapted from established methods for the selective bromination of hindered phenols.[4]

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (kg)Moles (mol)Equivalents
2,6-Dimethylphenol576-26-1122.161.008.181.0
Dichloromethane (DCM)75-09-284.938.00 (6 L)--
Bromine (Br₂)7726-95-6159.811.37 (0.44 L)8.591.05
Sodium Sulfite (Na₂SO₃)7757-83-7126.04As needed--
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed--
n-Heptane142-82-5100.218.0 L--

Step-by-Step Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a gas outlet connected to a caustic scrubber (to neutralize HBr fumes), and a pressure-equalizing dropping funnel.

  • Charge & Dissolve: Charge the reactor with 2,6-dimethylphenol (1.00 kg, 8.18 mol) and dichloromethane (6.0 L). Stir the mixture until all solids have dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Bromine Addition: In a separate vessel, dilute bromine (1.37 kg, 8.59 mol) with dichloromethane (2.0 L). Charge this solution to the dropping funnel. Add the bromine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.

    • Causality Note: Slow addition at low temperature is critical to control the exotherm of the reaction and to minimize the formation of poly-brominated side products.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the reddish-orange color of excess bromine has been discharged.

  • Workup: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct. Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: Add n-heptane (~8 L) to the crude solid and heat to reflux with stirring to dissolve. Cool slowly to room temperature, then further cool to 0-5 °C for 4 hours to complete crystallization.

  • Isolation: Collect the white to off-white crystals by filtration, wash with cold n-heptane, and dry under vacuum at 40 °C.

    • Expected Yield: 1.48 - 1.57 kg (90-95%).

    • Purity (HPLC): >99%.[5][6]

Part II: Synthesis of this compound

This stage involves a classic organometallic transformation: a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[7] This reaction is highly sensitive to moisture and air and requires strict anhydrous conditions and low temperatures.

G A Aryl Bromide (Ar-Br) C Lithium-Halogen Exchange (-78 °C) A->C B n-BuLi B->C D Aryllithium Intermediate (Ar-Li) C->D F Nucleophilic Attack D->F E Triisopropyl Borate B(O-iPr)3 E->F G Borate Complex [Ar-B(O-iPr)3]-Li+ F->G I Hydrolysis G->I H Aqueous Acid (H3O+) H->I J Boronic Acid (Ar-B(OH)2) I->J

Caption: Key steps in the lithiation-borylation sequence.

Protocol 3.1: Large-Scale Lithiation-Borylation

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (kg)Moles (mol)Equivalents
4-Bromo-2,6-dimethylphenol2374-05-2201.061.004.971.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1110.0 L--
n-Butyllithium (n-BuLi, 2.5 M in hexanes)109-72-864.064.38 L10.942.2
Triisopropyl borate (B(O-iPr)₃)5419-55-6188.081.035.471.1
Hydrochloric Acid (HCl, 2 M)7647-01-036.46~6.0 L~12.0~2.4
Ethyl Acetate (EtOAc)141-78-688.1110.0 L--
Brine (Saturated NaCl)7647-14-558.444.0 L--

Step-by-Step Procedure:

  • Reactor Setup: Use a 30 L reactor, dried overnight in an oven and assembled hot under a stream of dry nitrogen. Equip with a mechanical stirrer, temperature probe, nitrogen inlet, and a septum for reagent addition via cannula.

  • Charge & Dissolve: Charge the reactor with 4-bromo-2,6-dimethylphenol (1.00 kg, 4.97 mol) and anhydrous THF (10.0 L). Stir to dissolve and then cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 4.38 L, 10.94 mol) via cannula over 2-3 hours, maintaining the internal temperature at or below -70 °C.

    • Causality Note: Two equivalents of n-BuLi are required. The first equivalent deprotonates the acidic phenol to form the lithium phenoxide. The second equivalent performs the lithium-halogen exchange.[8][9] Maintaining cryogenic temperatures is essential to prevent side reactions, such as the reaction of n-BuLi with the THF solvent.

  • Stirring: After the addition is complete, stir the resulting slurry at -78 °C for an additional 1 hour.

  • Borylation: Add triisopropyl borate (1.03 kg, 5.47 mol) dropwise over 1 hour, again keeping the temperature below -70 °C.[10]

    • Causality Note: Triisopropyl borate is used as the boron electrophile. Its bulky isopropoxy groups make it less prone to forming undesired over-addition products compared to smaller borate esters.

  • Warm-up: After the borylation is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight with continued stirring.

  • Quench & Hydrolysis: Carefully cool the reactor to 0-5 °C in an ice bath. Slowly and cautiously add 2 M hydrochloric acid (~6.0 L) to quench the reaction and hydrolyze the borate ester. The addition is highly exothermic. The final pH of the aqueous layer should be ~1-2.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 3 L).

  • Wash & Dry: Combine all organic layers and wash with water (1 x 4 L) and then brine (1 x 4 L). Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product as a solid.

Part III: Purification and Characterization

Arylboronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. While this equilibrium often does not impede their use in coupling reactions, purification is best achieved by methods that favor the monomeric acid form, such as recrystallization from an aqueous solvent mixture. Alternative methods include acid-base extraction or derivatization.[11][12][13]

Protocol 4.1: Recrystallization

  • Transfer the crude solid to a suitably sized flask.

  • Add a mixture of acetone and water (e.g., a 1:4 ratio) and heat to reflux until all solids dissolve.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cool the flask in an ice bath for 2-4 hours to maximize crystal recovery.

  • Collect the purified product by filtration, wash with a small amount of cold water, and then dry in a vacuum oven at 50 °C.

    • Expected Yield: 610 - 690 g (74-84% over two steps).

Table 4.2: Typical Characterization Data

ParameterExpected Result
Appearance White to off-white crystalline solid
Melting Point 256 - 263 °C
¹H NMR (400 MHz, DMSO-d₆) δ 9.05 (s, 1H, OH), 7.68 (s, 2H, B(OH)₂), 7.21 (s, 2H, Ar-H), 2.15 (s, 6H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 157.8, 135.2, 128.9, 125.1, 16.9 (Note: C-B bond signal often not observed)
Purity (HPLC) >98%

Part IV: Application in Suzuki-Miyaura Cross-Coupling

To demonstrate the utility and reactivity of the synthesized this compound, a model Suzuki-Miyaura coupling reaction is presented.[14][15]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 5.1: Synthesis of 4'-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile

  • Inert Atmosphere: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.66 g, 10.0 mmol, 1.0 eq), 4-bromobenzonitrile (2.00 g, 11.0 mmol, 1.1 eq), potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Heating: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Safety and Handling

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Any exposure to moisture or air can cause a fire.

  • Organoboronic Acids: Generally considered to have low toxicity. However, they are classified as irritants.[16][17] Avoid inhalation of dust and contact with skin and eyes.[18] Wear standard PPE.

  • Process Hazards: The addition of n-BuLi and the acidic quench are highly exothermic and require careful temperature control, especially on a large scale, to prevent dangerous temperature and pressure runaways.

References

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link][19][20][21]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PubMed Central, NIH. [Link][10][22]

  • Chen, C. H., & Lieberman, D. R. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(19), 6775–6777. [Link][23]

  • Hisao, I., et al. (1998). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 75, 184. [Link][4]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Process Solutions. [Link][11]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link][12]

  • Reddit. (2017). Purification of boronic acids? [Link][24]

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives. [13]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? [Link][25]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. [Link][5]

  • Fisher Scientific. (n.d.). 4-Bromo-2,6-dimethylphenol, 99%. [Link][6]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395. [Link][15]

  • Caggiano, L. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3097. [Link][7]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link][3]

  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link][8]

  • ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link][9]

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Application Notes and Protocols: Enzymatic Reactions Involving (4-Hydroxy-3,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Versatility of (4-Hydroxy-3,5-dimethylphenyl)boronic Acid in Biocatalysis

This compound is a versatile aromatic boronic acid derivative poised for significant applications in enzymatic reactions, a cornerstone of modern drug discovery and biotechnology. The presence of a boronic acid moiety, a hydroxyl group, and flanking methyl groups on the phenyl ring imparts unique chemical properties that can be exploited in various biocatalytic systems. Boronic acids are recognized for their ability to form reversible covalent bonds with diols and act as transition state analogs, making them potent enzyme inhibitors.[1][2] Furthermore, the phenolic ring system can serve as a substrate for a range of oxidative enzymes.

This guide provides an in-depth exploration of two key enzymatic applications of this compound: its role as a substrate for Horseradish Peroxidase (HRP) catalyzed reactions and as a potential inhibitor of tyrosinase. We will delve into the mechanistic underpinnings of these interactions and provide detailed, field-proven protocols to enable researchers to harness the potential of this compound in their work. The information presented herein is grounded in established principles of enzymology and boronic acid chemistry, synthesized to provide a robust framework for experimental design and execution.

Section 1: Horseradish Peroxidase (HRP)-Catalyzed Oxidation of this compound

Expertise & Experience: The "Why" Behind the Protocol

Horseradish Peroxidase (HRP) is a well-characterized enzyme that catalyzes the oxidation of a wide array of substrates in the presence of hydrogen peroxide (H₂O₂). The general mechanism involves the oxidation of the HRP heme cofactor by H₂O₂, followed by two successive single-electron transfers from a donor (substrate) molecule, regenerating the resting state of the enzyme. Aromatic phenols are excellent substrates for HRP.[3]

The structure of this compound, specifically the 4-hydroxy-3,5-dimethylphenyl moiety, is structurally analogous to known HRP substrates like 3,5-dimethyl-4-hydroxybenzenesulfonic acid, which is oxidized by HRP to 2,6-dimethyl-1,4-benzoquinone.[4] This strong precedent suggests that this compound will undergo a similar enzymatic oxidation. This reaction has significant applications in:

  • Biocatalytic Synthesis: Generating novel quinone-boronic acid species.

  • Diagnostic Assays: As a chromogenic substrate in HRP-based detection systems like ELISAs.[5][6]

  • Bioconjugation and Material Science: The oxidized product can potentially be used for cross-linking polymers and hydrogels.[7][8]

The following protocol is designed to be a self-validating system, including controls and clear endpoints for assessing the enzymatic reaction.

Experimental Workflow: HRP-Catalyzed Oxidation

HRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReagentPrep Reagent Preparation (Buffer, HRP, Substrate, H2O2) EnzymeStock Enzyme Stock Solution (HRP in Buffer) ReagentPrep->EnzymeStock SubstrateStock Substrate Stock Solution (this compound in DMSO/Buffer) ReagentPrep->SubstrateStock H2O2Stock H2O2 Stock Solution ReagentPrep->H2O2Stock ReactionSetup Reaction Setup (Buffer, HRP, Substrate) EnzymeStock->ReactionSetup SubstrateStock->ReactionSetup Initiation Reaction Initiation (Add H2O2) ReactionSetup->Initiation Incubation Incubation (Controlled Temperature & Time) Initiation->Incubation Quenching Reaction Quenching (e.g., Catalase or Stop Solution) Incubation->Quenching Spectro Spectrophotometric Analysis (Monitor Product Formation) Quenching->Spectro HPLC HPLC-MS Analysis (Product Identification) Quenching->HPLC

Caption: Workflow for HRP-catalyzed oxidation.

Detailed Protocol: HRP-Catalyzed Oxidation

Materials:

  • This compound

  • Horseradish Peroxidase (HRP), Type VI, ≥250 units/mg solid

  • Hydrogen Peroxide (H₂O₂), 30% (w/w) solution

  • Phosphate Buffer (50 mM, pH 7.0)

  • DMSO (Dimethyl sulfoxide), ACS grade

  • Catalase (optional, for quenching)

  • 96-well UV-transparent microplate

  • Microplate reader or spectrophotometer

  • HPLC-MS system

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (50 mM, pH 7.0): Prepare and adjust the pH using a calibrated pH meter.

    • HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of phosphate buffer. Store on ice.

    • This compound Stock Solution (10 mM): Dissolve the required amount in a minimal volume of DMSO, then dilute to the final volume with phosphate buffer. Note: Sonication may be required for complete dissolution.

    • H₂O₂ Working Solution (10 mM): Prepare a fresh dilution of the 30% H₂O₂ stock in phosphate buffer. Caution: H₂O₂ is a strong oxidizer.

  • Reaction Setup (for a 200 µL final volume in a 96-well plate):

    • Add the following to each well:

      • 160 µL of Phosphate Buffer (50 mM, pH 7.0)

      • 10 µL of HRP Stock Solution (final concentration: 50 µg/mL)

      • 10 µL of this compound Stock Solution (final concentration: 0.5 mM)

    • Controls:

      • No Enzyme Control: Replace HRP solution with buffer.

      • No Substrate Control: Replace substrate solution with buffer.

      • No H₂O₂ Control: This will be the baseline reading before initiation.

  • Reaction Initiation and Monitoring:

    • Equilibrate the plate at the desired temperature (e.g., 25°C) in the microplate reader for 5 minutes.

    • Initiate the reaction by adding 20 µL of the 10 mM H₂O₂ working solution to each well (final concentration: 1 mM).

    • Immediately start monitoring the change in absorbance at a wavelength determined by a preliminary spectral scan of the reaction mixture (typically in the 300-500 nm range for quinone formation). Record readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

    • Compare the rate of the full reaction to the controls to confirm enzymatic activity.

  • Product Identification (Optional but Recommended):

    • Scale up the reaction volume.

    • After a set time, quench the reaction with a small amount of catalase to remove excess H₂O₂.

    • Analyze the reaction mixture by HPLC-MS to identify the oxidized product(s).

Expected Results & Troubleshooting
ParameterExpected OutcomeTroubleshooting
Reaction Rate A significant increase in absorbance over time compared to controls.No/Low Activity: Check HRP activity, ensure H₂O₂ is fresh, verify buffer pH.
No Enzyme Control Minimal to no change in absorbance.High Background: Substrate may be unstable or auto-oxidizing. Prepare fresh solutions.
No Substrate Control No change in absorbance.N/A
HPLC-MS A new peak corresponding to the oxidized product (e.g., 2,6-dimethyl-1,4-benzoquinone boronic acid).Multiple Products: Reaction may be non-specific. Optimize HRP/H₂O₂ concentrations.

Section 2: this compound as a Potential Tyrosinase Inhibitor

Expertise & Experience: The Rationale for Inhibition Studies

Tyrosinase is a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[9][10] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target in dermatology and cosmetics.[11][12]

Boronic acid derivatives have emerged as a promising class of tyrosinase inhibitors.[13][14] The boronic acid moiety can interact with the copper ions in the active site and form adducts with catechol-like substrates, thereby inhibiting enzyme activity.[11] The phenolic structure of this compound makes it a candidate for binding to the tyrosinase active site, potentially acting as a competitive inhibitor against the natural substrate, L-tyrosine.

The following protocol provides a robust method for evaluating the inhibitory potential of this compound against mushroom tyrosinase, a widely used model enzyme.

Logical Relationship: Tyrosinase Inhibition Assay

Tyrosinase_Inhibition cluster_logic Assay Principle cluster_measurement Measurement Tyrosinase Tyrosinase Dopaquinone Dopachrome (Colored Product) Tyrosinase->Dopaquinone Oxidizes L_DOPA L-DOPA (Substrate) (Colorless) L_DOPA->Tyrosinase Binds to Absorbance Measure Absorbance at 475 nm over time Dopaquinone->Absorbance Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase Competes with L-DOPA for binding Rate Calculate Reaction Rate Absorbance->Rate IC50 Determine IC50 Rate->IC50

Caption: Principle of the tyrosinase inhibition assay.

Detailed Protocol: Tyrosinase Inhibition Assay

Materials:

  • This compound

  • Mushroom Tyrosinase (≥1000 units/mg)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control Inhibitor)

  • Phosphate Buffer (50 mM, pH 6.8)

  • DMSO, ACS grade

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH.

    • Tyrosinase Stock Solution (1000 units/mL): Dissolve tyrosinase in phosphate buffer. Aliquot and store at -20°C. Dilute to a working concentration (e.g., 100 units/mL) in buffer just before use.

    • L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh as it is prone to auto-oxidation.

    • Inhibitor and Control Stock Solutions (e.g., 10 mM): Dissolve this compound and Kojic Acid in DMSO.

  • Assay Setup (for a 200 µL final volume):

    • Prepare serial dilutions of the inhibitor and Kojic acid in buffer (e.g., from 1 mM down to 1 µM).

    • In the wells of the 96-well plate, add:

      • 140 µL of Phosphate Buffer (50 mM, pH 6.8)

      • 20 µL of the appropriate inhibitor dilution (or DMSO for the uninhibited control).

      • 20 µL of Tyrosinase working solution (final concentration: 10 units/mL).

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to each well (final concentration: 1 mM).

    • Immediately begin monitoring the increase in absorbance at 475 nm (due to dopachrome formation) every minute for 20 minutes.

  • Data Analysis and IC₅₀ Determination:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the absorbance curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Quantitative Data Summary
CompoundExpected IC₅₀ RangeInhibition Type (Hypothesized)
This compoundTo be determined experimentallyCompetitive
Kojic Acid (Positive Control)~10-20 µM[15]Competitive

Conclusion

This compound presents a compelling subject for enzymatic studies. Its phenolic structure strongly suggests it is a substrate for horseradish peroxidase, a property that can be leveraged in diagnostics and biocatalysis. Concurrently, its boronic acid functional group, combined with the phenyl ring, makes it a prime candidate for investigation as a tyrosinase inhibitor for applications in cosmetics and medicine. The protocols detailed in this guide provide a comprehensive and scientifically grounded framework for researchers to explore and validate these enzymatic interactions, paving the way for novel applications in drug development and beyond.

References

  • Jewgiński, M., et al. (2025). Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors. Pharmaceutics, 17(10), 1300. [Link]

  • Semantic Scholar. (n.d.). Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors. [Link]

  • Jewgiński, M., et al. (2025). Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors. PubMed, 17(10), 1300. [Link]

  • Smulevich, G., et al. (2001). Aromatic Substrate Specificity of Horseradish Peroxidase C Studied by a Combined Fluorescence Line narrowing/energy Minimization Approach: The Effect of Localized Side-Chain Reorganization. PubMed, 40(31), 9467-9477. [Link]

  • ResearchGate. (n.d.). The substrate specificity of soluble HRP and immobilized HRP. [Link]

  • Biocompare. (n.d.). HRP Substrates. [Link]

  • James, T. D., et al. (2009). Enzyme assays with boronic acid appended bipyridinium salts. PubMed, 11(10), 1171-1175. [Link]

  • Quora. (2020). What is the specific substrate for HRP? What color does it produce? [Link]

  • RSC Publishing. (n.d.). Synthetic applications of arylboronic acid via an aryl radical transfer pathway. [Link]

  • Wang, J., et al. (2013). Horseradish peroxidase-catalyzed synthesis of poly(thiophene-3-boronic acid) biocomposites for mono-/bi-enzyme immobilization and amperometric biosensing. PubMed, 49(27), 5747-5753. [Link]

  • Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4998. [Link]

  • ResearchGate. (2025). Photocatalytic Hydroxylation of Arylboronic Acids using Continuous Flow Reactors. [Link]

  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • Figshare. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. [Link]

  • RSC Publishing. (n.d.). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. [Link]

  • ResearchGate. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. [Link]

  • Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. [Link]

  • Arnold, F. H., et al. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC - NIH. [Link]

  • ACS Publications. (n.d.). Will We Witness Enzymatic or Pd-(Oligo)Peptide Catalysis in Suzuki Cross-Coupling Reactions? [Link]

  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • PMC - PubMed Central. (n.d.). A comprehensive review on tyrosinase inhibitors. [Link]

  • Skin Type Solutions. (2023). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. [Link]

  • PMC - PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • ChemRxiv. (2024). Will We Witness Enzymatic or Pd-(Oligopeptide) Catalysis in Suzuki Cross-Coupling Reactions? [Link]

  • RSC Publishing. (n.d.). Hemin-bound cysteinyl bolaamphiphile self-assembly as a horseradish peroxidase-mimetic catalyst. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • PMC - NIH. (2025). Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors. [Link]

  • ResearchGate. (2015). Inhibition mechanism of 4-hydroxycinnamic acid on reactions catalyzed by tyrosinase. [Link]

  • ResearchGate. (2025). On-Cell Surface Cross-Linking of Polymer Molecules by Horseradish Peroxidase Anchored to Cell Membrane for Individual Cell Encapsulation in Hydrogel Sheath. [Link]

  • Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Muralikrishna, C., & Renganathan, V. (1993). Peroxidase-catalyzed desulfonation of 3,5-dimethyl-4-hydroxy and 3,5-dimethyl-4-aminobenzenesulfonic acids. PubMed, 197(2), 798-804. [Link]

  • PubMed. (n.d.). Recent advances in catalytic peroxidase histochemistry. [Link]

  • NIH. (n.d.). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. [Link]

  • PMC - NIH. (n.d.). Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds. [Link]

  • Springer Nature Experiments. (2019). Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides. [Link]

  • PMC. (2025). Horseradish Peroxidase-Catalyzed Degradation of Reactive Blue 171 Dye. [Link]

  • PMC - PubMed Central. (n.d.). An Updated Review of Tyrosinase Inhibitors. [Link]

  • PMC - NIH. (n.d.). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. [Link]

  • PMC - NIH. (2021). Photoredox-catalyzed multicomponent Petasis reaction in batch and continuous flow with alkyl boronic acids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with (4-Hydroxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when using (4-Hydroxy-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique structural features of this reagent—namely the unprotected hydroxyl group and steric hindrance from the two ortho-methyl groups—require careful optimization of reaction conditions to achieve high yields and purity.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura coupling is often hampered by a combination of electronic and steric factors. The electron-donating nature of the hydroxyl and methyl groups can decrease the reactivity of the boronic acid, while the ortho-methyl groups introduce significant steric hindrance.[1][2] This guide will walk you through common issues and provide evidence-based solutions to improve your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low conversion is the most common issue and typically points to problems in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3][4] The specific structure of this compound presents challenges in these areas.

Root Causes & Solutions:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[3] The bulky ortho-methyl groups on your boronic acid impede the crucial transmetalation step.

    • Solution: Employ a more robust catalyst system. This involves pairing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can accommodate sterically demanding substrates.[3][5]

Catalyst SystemApplication Notes
Pd(OAc)₂ / SPhos or XPhos Excellent starting point for sterically hindered couplings. These Buchwald ligands are known to accelerate both oxidative addition and reductive elimination.[3][6][7]
Pd₂(dba)₃ / RuPhos or AntPhos Particularly effective for extremely hindered systems. AntPhos has a unique structure that can prevent side reactions like β-hydride elimination.[1][5]
Pd(dppf)Cl₂ A reliable choice, though may require higher temperatures for very challenging substrates.
  • Suboptimal Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8][9][10][11] A weak or poorly soluble base will result in a sluggish or stalled reaction. The presence of the acidic phenol group also means the base can be consumed in an acid-base reaction.

    • Solution: Use a moderately strong base to ensure the formation of the boronate without promoting side reactions. Ensure the base is finely powdered for maximum surface area.

      • Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.[11][12]

      • Consideration: Cesium carbonate (Cs₂CO₃) is often highly effective due to the high solubility of its salts in organic solvents and the beneficial effect of the cesium cation.[2]

  • Inadequate Solvent and Temperature: The choice of solvent affects the solubility of all reaction components and the overall reaction rate.

    • Solution: A polar aprotic solvent, often with a small amount of water, is typically used. The water can help to solubilize the base and facilitate the formation of the active boronate species.[2][11]

      • Common Solvent Systems: Dioxane/H₂O (4:1), Toluene/H₂O, or THF/H₂O.[2][12]

      • Temperature: For hindered substrates, higher temperatures (80-110 °C) are often necessary to overcome the activation energy barriers.[11]

Q2: My starting material is consumed, but my yield is still low. What side reactions are occurring?

A2: If your starting materials are being consumed without efficient formation of the desired product, side reactions are the likely culprit. With this compound, two side reactions are particularly common:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. Electron-rich boronic acids, like the one you are using, are especially prone to this, and the reaction is often promoted by base and water.[2][13]

    • Troubleshooting Protodeboronation:

      • Use Milder Bases: If you suspect protodeboronation, consider switching to a milder base like potassium fluoride (KF).[9]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These are more resistant to decomposition and will release the boronic acid in situ.[11][14]

      • Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[11]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This becomes more competitive when the desired cross-coupling reaction is slow due to steric hindrance.[2]

    • Troubleshooting Homocoupling:

      • Optimize Catalyst and Ligand: A more active catalyst system (as described in Q1) will accelerate the desired cross-coupling, outcompeting the homocoupling pathway.

      • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[3]

Q3: I'm observing a complex mixture of products that is difficult to purify. What's going on?

A3: A complex product mixture often arises from a combination of the desired product, homocoupled byproducts, and unreacted starting materials. The phenolic nature of your product can also complicate purification.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. This will remove the inorganic salts.

  • Acid-Base Extraction: The phenolic hydroxyl group in your product allows for selective extraction.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., 1M NaHCO₃ or a dilute NaOH solution) to deprotonate the phenol and move it into the aqueous layer.

    • Separate the layers. The organic layer will contain non-phenolic impurities like the homocoupled product of the coupling partner.

    • Acidify the aqueous layer with a mild acid (e.g., 1M HCl) to re-protonate your product, which should then precipitate or be extractable back into an organic solvent.

  • Column Chromatography: This is often necessary to separate the desired product from closely related impurities like the homocoupled boronic acid product.[15]

  • Palladium Removal: Residual palladium can be an issue, especially in pharmaceutical applications. Specialized silica-based metal scavengers can be used to effectively remove trace palladium.[16]

Experimental Protocols & Visual Guides

General Protocol for Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

Degassing:

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

Solvent Addition:

  • Prepare a degassed solvent mixture of dioxane and water (4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the reaction flask via syringe.

Reaction:

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[2]

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base Boronate Ar'-B(OH)₃⁻ BoronicAcid->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Low/No Conversion Check_Conversion->No_Conversion No Conversion Yes, SM Consumed Check_Conversion->Conversion Yes Optimize_Catalyst Optimize Catalyst/Ligand (e.g., SPhos, RuPhos) No_Conversion->Optimize_Catalyst Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) No_Conversion->Optimize_Base Optimize_Conditions Increase Temperature/ Change Solvent No_Conversion->Optimize_Conditions Check_Side_Reactions Suspect Side Reactions Conversion->Check_Side_Reactions Protodeboronation Protodeboronation Check_Side_Reactions->Protodeboronation Deboronated SM found Homocoupling Homocoupling Check_Side_Reactions->Homocoupling Homocoupled byproduct found Protect_Boronic Use Boronic Ester (BPin)/ Milder Base (KF) Protodeboronation->Protect_Boronic Optimize_Rate Use More Active Catalyst/ Slow Addition Homocoupling->Optimize_Rate

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Sources

Technical Support Center: (4-Hydroxy-3,5-dimethylphenyl)boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-Hydroxy-3,5-dimethylphenyl)boronic acid in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common side reactions and experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired product. What are the most common initial culprits?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of several key parameters is essential. For this compound, the presence of the phenolic hydroxyl group and the steric hindrance from the two ortho-methyl groups introduces specific challenges. Here’s where to start your investigation:

  • Catalyst Activity and Oxygen Contamination: Ensure your palladium source and ligand are active. The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial that your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

  • Inefficient Transmetalation: The steric bulk from the two methyl groups ortho to the boronic acid moiety can significantly slow down the transmetalation step in the catalytic cycle.[1][2] Standard ligands like triphenylphosphine (PPh₃) may be ineffective. Switching to bulkier, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) can promote the formation of a more reactive palladium(0) species, facilitating both oxidative addition and the challenging reductive elimination step.[3]

  • Base and Solvent Choice: The selection of the base is critical. For sterically hindered couplings, potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice.[3] The solvent system also plays a key role; anhydrous, aprotic solvents like toluene or dioxane are generally preferred.[3]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 2,6-dimethylphenol. What is causing this, and how can I prevent it?

A2: The formation of 2,6-dimethylphenol is a classic sign of protodeboronation , a major side reaction for many arylboronic acids, especially those bearing electron-donating groups like a hydroxyl group.[4][5]

  • Mechanism of Protodeboronation: This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be promoted by acidic or basic conditions and is often accelerated in the presence of water.[4][5][6] For phenolic boronic acids, this process can even occur under thermal conditions in wet DMSO without a metal catalyst.[7] The electron-donating nature of the hydroxyl group increases the electron density on the ipso-carbon, making it more susceptible to protonation.

  • Troubleshooting Protodeboronation:

    • Minimize Water: Ensure all reagents and solvents are scrupulously dried. While some Suzuki reactions benefit from aqueous co-solvents, for substrates prone to protodeboronation, minimizing water is key.

    • Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, excessively strong bases or high concentrations can accelerate protodeboronation.[5][8] A careful screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended.

    • Protecting Group Strategy: In challenging cases, protecting the phenolic hydroxyl group as a methyl ether or other stable ether can mitigate its electron-donating effect and reduce the rate of protodeboronation.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can suppress protodeboronation.[5] These esters often exhibit greater stability under basic aqueous conditions.[5]

Q3: Besides my desired product, I'm isolating a symmetrical biaryl, 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl. What is this homocoupling product, and how do I suppress its formation?

A3: The formation of 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl is due to the homocoupling of this compound. This is a common side reaction in palladium-catalyzed cross-couplings.[9]

  • Causes of Homocoupling:

    • Presence of Oxygen: As mentioned in Q1, oxygen is a primary culprit. It can facilitate the oxidative homocoupling of the boronic acid.[1]

    • Catalyst System: Some palladium catalyst systems are more prone to promoting homocoupling than others.

    • Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the incidence of homocoupling.

  • Strategies to Minimize Homocoupling:

    • Rigorous Degassing: The most critical step is to ensure the reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

    • Optimize Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce side reactions.

    • Choice of Ligand: The ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Screening different ligands may be beneficial.

Q4: My boronic acid seems to be degrading upon storage or during the reaction setup, appearing clumpy or less soluble. What is happening?

A4: this compound, like many boronic acids, can undergo dehydration to form a cyclic anhydride known as a boroxine .[10][11]

  • Boroxine Formation: This is an equilibrium process where three molecules of the boronic acid lose three molecules of water to form a six-membered ring with alternating boron and oxygen atoms.[11][12] The formation of boroxine is an entropy-driven process and is favored at higher temperatures.[13] While boroxines are often solids and can be in equilibrium with their corresponding boronic acids, their formation can affect the stoichiometry and kinetics of your reaction.[11]

  • Mitigation and Handling:

    • Storage: Store the boronic acid in a cool, dry place, preferably in a desiccator, to minimize exposure to moisture and heat.

    • Use in Reactions: While boroxines can be active in Suzuki couplings (as they can hydrolyze back to the boronic acid in situ), their presence can complicate accurate massing of the reagent. If you suspect significant boroxine formation, you can often convert it back to the boronic acid by recrystallizing from a solvent mixture containing water.[10] For consistency, using freshly purchased or purified boronic acid is recommended.

II. Troubleshooting Guide: Advanced Scenarios

Scenario 1: The reaction works, but is sluggish and requires high catalyst loading and forcing conditions.

This is a common issue when dealing with sterically hindered substrates like this compound.[1][2] The ortho-methyl groups impede the approach to the palladium center.

Troubleshooting Workflow:

Troubleshooting_Hindered_Coupling start Sluggish Reaction with Hindered Boronic Acid ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand Ligand is ineffective base Optimize Base (K₃PO₄, Cs₂CO₃) ligand->base Still slow temp Increase Temperature (Toluene -> Xylenes) base->temp Moderate improvement result Improved Yield / Rate temp->result Success

Detailed Steps & Rationale:

  • Ligand Exchange (Highest Impact):

    • Action: Replace standard ligands (e.g., PPh₃) with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]

    • Rationale: These ligands promote the formation of a highly reactive 14-electron monoligated Pd(0) species. This species is less sterically encumbered and more readily undergoes oxidative addition with the aryl halide. The ligand's bulk also facilitates the final, often difficult, reductive elimination step to release the product.[3]

  • Base and Solvent Re-evaluation:

    • Action: If using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. Use anhydrous, higher-boiling point solvents like toluene or xylenes.[3]

    • Rationale: The base's role is to form the boronate species [-B(OH)₃]⁻, which is more nucleophilic and competent for transmetalation.[14][15] For hindered substrates, a more effective base can increase the concentration of the active boronate. Higher temperatures provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[3]

Scenario 2: Inconsistent results and potential catalyst poisoning.

The phenolic hydroxyl group can, in some cases, interact with the palladium catalyst. Furthermore, impurities in the starting materials can act as catalyst poisons.

Troubleshooting Protocol:

Potential Cause Diagnostic Check Corrective Action Rationale
Catalyst Poisoning Analyze starting materials for impurities like sulfur or excess halides. A simple test reaction with a known "clean" substrate can also be diagnostic.[16]Purify starting materials (recrystallization, chromatography). If sulfur is suspected, a "sulfur-free" synthesis of the precursor may be needed.[16]Sulfur and other nucleophilic impurities can irreversibly bind to the palladium center, deactivating the catalyst.[16]
Phenol Coordination Run the reaction with the hydroxyl group protected (e.g., as a methyl or benzyl ether) and compare the results to the unprotected version.Use a protecting group strategy for the phenol if it is found to be inhibitory.While not always problematic, the phenoxide formed under basic conditions could potentially coordinate to the palladium, altering the catalyst's activity or stability.
Catalyst Degradation Observe for the formation of palladium black, which indicates catalyst precipitation and deactivation.[17]Switch to a more robust pre-catalyst (e.g., a palladacycle) or a ligand system known to enhance catalyst stability.[1] Ensure rigorous exclusion of oxygen.The active Pd(0) species can be unstable and aggregate to form inactive palladium black.[17] Robust ligands chelate the palladium, preventing this aggregation and increasing the catalyst's lifetime in solution.

III. References

  • RSC Publishing. (2017-07-11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • ACS Publications. (2022-09-10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ACS Publications. Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. [Link]

  • ResearchGate. (2022-08-06). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ResearchGate. (2022-12-09). Hydrolytic Stability of Hydroxyphenyl Boronic Acids(HPBAs) and Employment of Poly(HPBAs) for Voltammetric Determination of Fluoride Levels in Dental Formulations and Beverages; Significance of Raw DPV Data for Chemometric Discrimination. [Link]

  • ACS Publications. (2017-08-21). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • RSC Publishing. (2013-04-03). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]

  • NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Wiley Online Library. (2022-08-05). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • NIH. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Link]

  • Wikipedia. Boroxine. [Link]

  • Semantic Scholar. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2024-09-08). Homocoupling of various phenyl boronic acids a. [Link]

  • YouTube. (2022-09-08). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2022-10-10). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Purification of Crude (4-Hydroxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (4-Hydroxy-3,5-dimethylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this valuable synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this reagent is paramount, as contaminants can lead to low yields, difficult-to-remove byproducts, and compromised activity in biological assays.

The purification of this specific boronic acid presents a unique set of challenges due to its structural features:

  • The Boronic Acid Moiety: Prone to dehydration to form cyclic trimeric anhydrides known as boroxines. It can also be susceptible to protodeboronation, where the C-B bond is cleaved.

  • The Phenolic Hydroxyl Group: Imparts weak acidity, which can be exploited for purification but also requires careful pH control to avoid unwanted reactions. This group is also susceptible to oxidation.

  • Electron-Rich Aromatic Ring: The two methyl groups are electron-donating, which can influence the reactivity and stability of the molecule.

This guide will address these challenges head-on, providing you with robust protocols and the underlying principles to overcome them.

Troubleshooting Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: My purified material shows broad peaks in the NMR, and the mass spectrum has a peak higher than the expected molecular weight.

Q: What is causing these unexpected analytical results?

A: This is a classic sign of boroxine formation. In the solid state or under anhydrous conditions, three molecules of the boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[1] This is a reversible process, but the presence of boroxines can complicate characterization and affect the stoichiometry of your reactions.

Solutions:

  • NMR Analysis: To confirm the presence of the monomeric boronic acid, dissolve your sample in a coordinating solvent like DMSO-d6 or methanol-d4 for NMR analysis. These solvents can help to break up the boroxine trimer back into the monomeric boronic acid, resulting in sharper NMR signals.

  • Mass Spectrometry: Use gentle ionization techniques such as Electrospray Ionization (ESI) to minimize in-source boroxine formation.

  • Hydrolysis: Before use in a reaction, you can often hydrolyze the boroxine back to the boronic acid by dissolving the material in a suitable solvent and adding a small amount of water.

Issue 2: I'm losing a significant amount of my compound during silica gel chromatography, or it's not eluting at all.

Q: Why is my boronic acid sticking to the silica gel column?

A: This is a frequent problem with boronic acids due to the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the surface of the silica gel. This strong adsorption can lead to significant product loss and tailing of peaks.[2]

Solutions:

  • Avoid Silica Gel Where Possible: If your compound is a solid, recrystallization or acid-base extraction are often preferable first-line purification methods.

  • Modified Silica Gel: If chromatography is necessary, consider using silica gel that has been treated with boric acid. This can help to saturate the Lewis basic sites on the silica, reducing the adsorption of your boronic acid.[3]

  • Alternative Stationary Phases: Reverse-phase chromatography (C18) can be a viable alternative, although solubility in the mobile phase can sometimes be a challenge.[2]

  • Eluent Modifiers: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent system can sometimes improve elution from silica gel.

Issue 3: My final product is contaminated with a compound that appears to be 2,6-dimethylphenol.

Q: What is the source of this impurity, and how can I remove it?

A: This impurity is likely the result of protodeboronation, a common decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This can be exacerbated by prolonged exposure to acidic or basic conditions, or high temperatures.

Solutions:

  • Careful pH Control: During acid-base extractions, avoid excessively strong acids or bases and minimize the time the compound is in these aqueous solutions.

  • Temperature Management: Perform purifications at or near room temperature whenever possible. Avoid prolonged heating.

  • Recrystallization: If the protodeboronated impurity has significantly different solubility characteristics, recrystallization can be an effective method for its removal.

  • Chromatography: If other methods fail, careful column chromatography may be able to separate the more polar boronic acid from the less polar 2,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude this compound?

A1: For a solid crude product, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable approach. This leverages the acidic nature of the phenolic hydroxyl group to separate it from non-acidic impurities and then utilizes solubility differences for final polishing.

Q2: How should I store my purified this compound?

A2: To minimize decomposition via oxidation and boroxine formation, store the purified solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator. Protect it from light and moisture.[1] For long-term storage, consider converting it to a more stable boronate ester, such as the pinacol ester.

Q3: Can I use this compound that contains some boroxine in my Suzuki coupling reaction?

A3: While it is always best to use the purest possible reagents, the presence of some boroxine is often tolerated in Suzuki couplings. The reaction conditions (aqueous base) will typically hydrolyze the boroxine in situ to the active boronic acid. However, this can affect the precise stoichiometry of your reaction, so for sensitive or highly optimized reactions, it is recommended to use the pure monomeric form.

Q4: My crude product is an oil. What is the best purification strategy?

A4: If your crude product is an oil, acid-base extraction is still a good first step to remove non-acidic impurities. Following the extraction, you can attempt to induce crystallization by trituration with a non-polar solvent like hexane. If it remains an oil, column chromatography would be the next logical step, keeping in mind the potential issues with silica gel as discussed above.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is particularly effective for removing non-acidic impurities. The weakly acidic phenolic hydroxyl group allows for selective extraction into a basic aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate solution. Repeat the extraction 2-3 times. The this compound will be deprotonated at the phenolic hydroxyl and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify with 1 M HCl until the pH is acidic (check with pH paper). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ConditionRationale
Organic Solvent Ethyl acetate or Diethyl etherGood solubility for the boronic acid and immiscible with water.
Aqueous Base 1 M Sodium BicarbonateMild enough to deprotonate the phenol without causing significant protodeboronation.
Acid for Neutralization 1 M Hydrochloric AcidEffectively neutralizes the phenoxide to precipitate the pure boronic acid.
Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are contaminated with small amounts of impurities with different solubility profiles.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For this compound, a mixture of a polar solvent (like water or ethanol) and a less polar solvent (like toluene or hexane) can be effective. A common starting point is recrystallization from hot water.[4]

  • Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Solvent SystemExpected Outcome
Hot WaterCan be effective for polar boronic acids.
Ethanol/WaterA versatile system for tuning solubility.
Ethyl Acetate/HexaneGood for less polar impurities.[5]
TolueneCan be effective for arylboronic acids.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude this compound Is_Solid Is the crude material a solid? Crude->Is_Solid Acid_Base Protocol 1: Acid-Base Extraction Is_Solid->Acid_Base Yes Is_Solid->Acid_Base No (Oil) Recrystallization Protocol 2: Recrystallization Acid_Base->Recrystallization Trituration Trituration with non-polar solvent Acid_Base->Trituration Pure_Product Pure Product Recrystallization->Pure_Product Chromatography Column Chromatography (Modified Silica or C18) Chromatography->Pure_Product Trituration->Recrystallization Trituration->Chromatography If remains oil

Caption: Purification workflow for this compound.

Understanding Impurity Formation

The diagram below illustrates the formation of common impurities from this compound.

Impurity_Formation cluster_main This compound cluster_impurities Common Impurities Boronic_Acid Ar-B(OH)2 Boroxine Boroxine (ArBO)3 Boronic_Acid->Boroxine - 3 H2O (Dehydration) Protodeboronation Protodeboronation Product (Ar-H) Boronic_Acid->Protodeboronation + H+ (Protodeboronation) Boroxine->Boronic_Acid + 3 H2O (Hydrolysis)

Caption: Formation pathways of common boronic acid impurities.

References

  • Reddit User Discussion. (2025, November 8). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Khlebnikov, V. (2016, December 28). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Awuah, E., & Capsoni, D. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(11), 3328. [Link]

  • Raines, R. T., & Wang, L. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • Patel, et al. (2005). Process for purification of boronic acid and its derivatives.
  • CAS. (n.d.). (4-Hydroxyphenyl)boronic acid. CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

  • Reddit User Discussion. (2017, December 19). Purification of boronic acids? Reddit. [Link]

  • Zhang, S., et al. (2020). Preparation method of hydroxyphenylboronic acid.
  • Ishiyama, T., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 126. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Betáková, T., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(21), 3394. [Link]

  • Leger, J., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2639. [Link]

  • Vaskor, D., & Beres, T. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. [Link]

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • van Beek, T. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1419, 97-105. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with sterically hindered arylboronic acids in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish or failed reactions due to steric congestion. Here, we provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, all grounded in mechanistic principles to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. However, its efficacy can be severely hampered when one or both coupling partners are sterically demanding. Arylboronic acids with bulky ortho-substituents present a significant challenge, primarily by slowing down the crucial transmetalation step in the catalytic cycle. This guide will walk you through a logical progression of troubleshooting steps to enhance the reactivity of these challenging substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a di-ortho-substituted arylboronic acid is not working. What is the most likely reason?

A1: The primary culprit is almost always steric hindrance impeding the key steps of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such substrates.[1] The solution typically involves a systematic optimization of the catalyst system (ligand and palladium precursor), base, and solvent.

Q2: What is the first thing I should change to improve my low-yielding reaction?

A2: The choice of ligand is the most critical factor.[1] Switching from simple phosphine ligands to bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is the most impactful first step.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for efficient catalysis.[1]

Q3: Can the choice of base make a significant difference?

A3: Absolutely. A weak base may not be sufficient to activate the boronic acid for transmetalation. For hindered substrates, stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often required.[3] The choice of base can also influence the solubility of the boronate species, impacting reaction rates.

Q4: I'm observing significant protodeboronation (C-B bond cleavage). How can I minimize this side reaction?

A4: Protodeboronation is often exacerbated by the presence of water and a strong base.[1] While some water is often necessary for the catalytic cycle, especially with inorganic bases, using rigorously anhydrous solvents can help.[1] Alternatively, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate, can protect it from premature decomposition.[4]

Troubleshooting Guides

Guide 1: No or Low Conversion

This is the most common issue when dealing with sterically hindered arylboronic acids. The following troubleshooting tree provides a systematic approach to addressing this problem.

G cluster_ligand Ligand Selection cluster_base Base Selection Start Problem: Low/No Conversion Ligand Step 1: Optimize Ligand Start->Ligand Base Step 2: Optimize Base Ligand->Base If ineffective Solvent Step 3: Optimize Solvent Base->Solvent If ineffective Temp Step 4: Increase Temperature Solvent->Temp If ineffective Result Successful Coupling Temp->Result Success L1 Standard Ligands (e.g., PPh₃) Often ineffective. L2 Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, RuPhos) Excellent starting point. L3 N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) Highly active, good for hindered substrates. L4 Specialized Ligands (e.g., BI-DIME, AntPhos) For extremely challenging couplings. B1 Weak Bases (e.g., Na₂CO₃) Usually insufficient. B2 Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃) Commonly effective. B3 Organic Bases (e.g., t-BuOK) Can be very effective, especially in non-polar solvents. Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Transmetal Transmetalation (Rate-Limiting Step for Hindered Substrates) PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr center ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Sources

Technical Support Center: Optimizing Base and Solvent for Hindered Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting and optimization strategies, particularly for reactions involving sterically hindered substrates. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and achieve high-yield, reproducible results.

Understanding the Challenge: Steric Hindrance in the Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] However, when one or both coupling partners feature bulky ortho-substituents, each of these steps can be significantly impeded.

Bulky ligands on the palladium catalyst are essential to promote the reaction, but steric clash between the substrates themselves can slow down or halt the catalytic cycle, leading to low yields and side reactions.[3][4] The choice of base and solvent becomes critically important in these cases, as they directly influence the rates of transmetalation and reductive elimination, the two steps most often hampered by steric hindrance.[5][6]

Suzuki_Cycle_Hindered cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_hindrance Impact of Steric Hindrance Pd0 Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA Ar-X PdII R¹-Pd(II)-X OA->PdII H_OA Slower Oxidative Addition, especially with ortho-substituents TM Transmetalation (R²-B(OR)₂ + Base) PdII->TM PdII_R2 R¹-Pd(II)-R² TM->PdII_R2 H_TM Transmetalation is often rate-limiting. Bulky groups on R² impede approach to Pd. RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product H_RE Reductive Elimination is difficult. Bulky R¹ and R² resist forming the cis-complex needed for elimination. caption Fig 1. Impact of Steric Hindrance on the Catalytic Cycle

Caption: Fig 1. Impact of Steric Hindrance on the Catalytic Cycle

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during hindered Suzuki-Miyaura couplings.

Q1: My reaction is sluggish or stalls completely with low conversion. What's the first thing I should check?

A1: Re-evaluate Your Base and Solvent System.

For hindered couplings, the interplay between the base and solvent is paramount. A poorly chosen combination can fail to activate the boronic acid sufficiently or may not provide the right environment for the bulky coupling partners to interact.

  • The Role of the Base: The base has multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[5][6] For hindered substrates, a stronger base is often required to drive this equilibrium.

  • The Role of the Solvent: The solvent must dissolve all components and, crucially, influence the aggregation and reactivity of the palladium catalyst and the base. Anhydrous, polar aprotic solvents are often preferred for hindered couplings as they can promote the necessary ionic interactions without interfering with the catalyst.

Q2: I'm seeing significant amounts of protodeboronation (hydrolysis of my boronic acid). How can I prevent this?

A2: This is a classic side reaction, especially with electron-deficient or heteroaryl boronic acids.[7] The solution lies in careful selection of your boron source, base, and reaction conditions.

  • Switch to a More Stable Boron Reagent: Boronic acids are susceptible to decomposition.[7] Consider using more robust alternatives that release the boronic acid slowly in situ.

    • Pinacol Esters (Bpin): These are significantly more stable than the corresponding boronic acids, preventing premature decomposition.[7]

    • MIDA Boronates: These are highly stable, crystalline solids that are unreactive until a slow-release hydrolysis is initiated, often by aqueous base. This keeps the concentration of the reactive boronic acid low, minimizing side reactions.[7]

    • Trifluoroborates (BF₃K): These salts are air-stable and release the boronic acid under basic, aqueous conditions.[7]

  • Optimize the Base: While a base is necessary, strongly basic aqueous conditions can accelerate protodeboronation.

    • Weaker, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) is an excellent choice. It is sufficiently basic to promote the reaction but less aggressive than hydroxides, reducing the rate of protodeboronation.[8]

    • Anhydrous Conditions: If protodeboronation is severe, moving to a completely anhydrous system can be highly effective. This involves using anhydrous solvents and a non-hydroxide base.[7][9]

Q3: I'm attempting a tetra-ortho-substituted biaryl synthesis and getting almost no product. What are the best starting conditions for such an extreme case?

A3: Synthesizing tetra-ortho-substituted biaryls is one of the most challenging applications of this reaction. Success requires a highly active catalyst system and precisely tuned base/solvent conditions to overcome the immense steric barrier to reductive elimination.

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands stabilize the monoligated Pd(0) species believed to be highly active and promote the difficult oxidative addition and reductive elimination steps.[4][10]

  • Strong, Non-Aqueous Base/Solvent Systems: This is where anhydrous conditions shine. The combination of a very strong, non-nucleophilic base with a polar aprotic solvent is often the key.

    • Potassium tert-butoxide (KOtBu): A very strong base that can be effective, particularly with less reactive aryl chlorides.[8][11]

    • Potassium Trimethylsilanolate (TMSOK): This is an excellent choice for anhydrous conditions. It is soluble in organic solvents, creating a homogeneous reaction mixture that can lead to faster, more reproducible results.[7][9]

Base and Solvent Selection Guide for Hindered Couplings

The optimal choice depends on the specific substrates and the severity of the steric hindrance. Use this table as a starting point for your optimization.

Scenario Recommended Base pKa (of conj. acid) [12]Recommended Solvent(s) Rationale & Key Considerations
Moderate Hindrance (di-ortho) K₃PO₄ (Potassium Phosphate)12.31,4-Dioxane / H₂O, Toluene / H₂OA reliable starting point. K₃PO₄ is a moderately strong, non-nucleophilic base that minimizes protodeboronation. The aqueous component helps dissolve the base and activate the boron species.[8]
High Hindrance (tri-ortho) Cs₂CO₃ (Cesium Carbonate)10.3THF / H₂O, DMEThe large, soft cesium cation is thought to play a role in accelerating reductive elimination. Highly effective for many difficult couplings.[13]
Extreme Hindrance (tetra-ortho) / Aryl Chlorides KOtBu (Potassium tert-butoxide)17Toluene, Dioxane (anhydrous)A very strong base needed to drive the reaction with unreactive or extremely hindered partners. Requires strictly anhydrous conditions to avoid side reactions.[8][11]
Anhydrous Conditions / Sensitive Substrates TMSOK (Potassium Trimethylsilanolate)~11THF, CPME (anhydrous)Provides a soluble, strong base for homogeneous, anhydrous reactions. Excellent for minimizing protodeboronation and improving reproducibility.[7][9]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Hindered Coupling with K₃PO₄

This protocol is a robust starting point for moderately hindered substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and finely powdered K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the catalyst and ligands.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). The solvent should be sparged with argon for at least 30 minutes prior to use.[11]

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Workflow: Troubleshooting Low Yield in a Hindered Coupling

When faced with a low-yielding reaction, a systematic approach to optimization is essential.

Troubleshooting_Workflow Start Low Yield (<50%) Initial Reaction Check_Purity Verify Purity & Integrity of Reagents, Catalyst, Ligand Start->Check_Purity Increase_Temp Increase Temperature (e.g., 80°C -> 110°C) Check_Purity->Increase_Temp Reagents OK Stable_Boron Use More Stable Boron Reagent (Boronic Acid -> Bpin or MIDA) Check_Purity->Stable_Boron Protodeboronation Observed Change_Base Change Base (K₃PO₄ -> Cs₂CO₃ -> KOtBu) Increase_Temp->Change_Base No Improvement Success Reaction Optimized Increase_Temp->Success Improved Change_Ligand Use Bulkier Ligand (e.g., PPh₃ -> SPhos/XPhos) Change_Base->Change_Ligand No Improvement Change_Base->Success Improved Anhydrous Switch to Anhydrous Conditions (e.g., TMSOK in THF) Change_Ligand->Anhydrous Still Low Yield Change_Ligand->Success Improved Anhydrous->Success Improved Stable_Boron->Change_Base Stable_Boron->Success Improved caption Fig 2. Systematic Troubleshooting Workflow

Caption: Fig 2. Systematic Troubleshooting Workflow

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Available from: [Link]

  • Karshtedt, D., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? (2019). Available from: [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Available from: [Link]

  • Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(4), 3146-3151. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). Available from: [Link]

  • pKa Values of Common Bases. Available from: [Link]

  • Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction. (2024). Available from: [Link]

  • ResearchGate. Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. (2025). Available from: [Link]

  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available from: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of boronic acids and their impurities. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile compounds. Boronic acids are crucial building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their synthesis and handling can lead to various impurities that may compromise the yield, purity, and safety of the final products.[2] Some boronic acid-related impurities are even considered potentially mutagenic, necessitating their strict control to trace levels.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the analytical characterization of boronic acids. Our focus is on providing not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common questions and challenges encountered when analyzing boronic acid samples.

Q1: What are the most common impurities I should expect in my boronic acid sample?

A1: The impurity profile of a boronic acid can be complex and is influenced by the synthetic route, purification methods, and storage conditions. Key impurities to look out for include:

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[2][4] Commercial boronic acids often exist as a mixture of the free acid and the boroxine.[2][4] The equilibrium between these two forms is dynamic and influenced by the presence of water.[4][5]

  • Protodeboronation Products: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene or heteroarene.[2][6] This side reaction is often observed during Suzuki-Miyaura coupling.[2][6]

  • Homocoupling Products: The palladium catalyst used in cross-coupling reactions can also promote the dimerization of the boronic acid, resulting in biaryl impurities.[2]

  • Oxidative Degradation Products: The C-B bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol or alcohol.[2]

  • Residual Starting Materials and Reagents: Unreacted starting materials, such as aryl halides, and reagents like bis(pinacolato)diboron (B2pin2), can be present in the final product.[3]

  • Inorganic Boron Species: Residual boric acid from the synthesis or degradation can also be present.[7]

Q2: My ¹H NMR spectrum of a boronic acid sample looks broad and complex. What could be the cause?

A2: Broad or complex ¹H NMR spectra are a frequent observation with boronic acids and are often attributable to the presence of boroxines. The equilibrium between the boronic acid monomer and the boroxine trimer can lead to peak broadening or the appearance of multiple sets of signals.[8]

Troubleshooting Tip: To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4. This can help to break up the boroxine and shift the equilibrium towards the monomeric boronic acid, resulting in sharper signals.[8]

Q3: I'm having trouble detecting my boronic acid using LC-MS with ESI. What can I do?

A3: Boronic acids can be challenging to ionize efficiently using electrospray ionization (ESI), especially in their neutral form.[9]

Troubleshooting Strategies:

  • Mobile Phase Modification: The pH of the mobile phase is critical. Try adding a modifier like ammonium acetate or ammonium formate to promote the formation of adducts that are more readily ionized.[10][11]

  • Ionization Mode: Experiment with both positive and negative ionization modes. In negative mode, you may observe the [M-H]⁻ ion, while in positive mode, adducts with mobile phase components like [M+NH₄]⁺ or [M+Na]⁺ might be detected.[9][11]

  • Derivatization: For trace-level quantification, derivatization can significantly enhance sensitivity. A common approach is to react the boronic acid with a suitable agent to introduce a readily ionizable group.[12]

  • Alternative Ionization Sources: If available, consider using other ionization sources like Atmospheric Pressure Chemical Ionization (APCI).

Q4: Can I use Gas Chromatography (GC) to analyze my boronic acid impurities?

A4: Direct analysis of non-volatile boronic acids by GC is generally not feasible. However, GC-MS is an excellent technique for identifying and quantifying volatile impurities such as benzofuran (a protodeboronation product) or residual organic solvents.[2] For the analysis of non-volatile boronic acids or their byproducts, derivatization to increase volatility is often required.[3][13] For instance, tetrahydroxydiboron (BBA) can be derivatized with pinacol to form the more volatile bis(pinacolato)diboron (BPD) for GC-MS analysis.[3]

Part 2: Troubleshooting Guides for Key Analytical Methods

This section provides detailed troubleshooting guides for the most common analytical techniques used for boronic acid impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for assessing the purity of boronic acids and quantifying non-volatile impurities.[1][2]

Pinacol esters of boronic acids are frequently used in synthesis due to their stability. However, they are susceptible to hydrolysis back to the corresponding boronic acid under typical reversed-phase HPLC (RP-HPLC) conditions, leading to inaccurate purity assessments.[14]

Causality: The acidic nature of residual silanols on the silica-based stationary phase and the presence of acidic modifiers (e.g., formic acid or trifluoroacetic acid) in the mobile phase can catalyze this hydrolysis.[14]

Troubleshooting Workflow:

start Problem: Inaccurate purity of boronate ester due to on-column hydrolysis step1 Optimize Stationary Phase: Select a column with low silanol activity (e.g., Waters XTerra MS C18). start->step1 step2 Adjust Mobile Phase: Remove acidic modifiers. Use a neutral or high-pH mobile phase. step1->step2 step3 Consider Ion-Pairing: For retaining the more polar boronic acid hydrolysis product, add an ion-pairing reagent at high pH. step2->step3 step4 Control Temperature: Evaluate the effect of column temperature; sometimes lower temperatures can reduce degradation. step3->step4 end_node Result: Minimized on-column hydrolysis and accurate purity assessment. step4->end_node

Caption: Troubleshooting workflow for on-column hydrolysis of boronate esters in RP-HPLC.

Experimental Protocol: RP-HPLC for Boronic Acid and Non-Volatile Impurities

  • Instrumentation: HPLC system with a UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For boronate esters, a column with low silanol activity is recommended.[2][14]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with 10 mM ammonium acetate.[10]

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm for aromatic compounds).[2]

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.[2]

Rationale: The use of ammonium acetate as a mobile phase modifier helps to improve peak shape and ionization efficiency if the HPLC is coupled to a mass spectrometer.[10] A gradient elution allows for the separation of compounds with a range of polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of boronic acids and the identification of impurities. Both ¹H and ¹¹B NMR are highly informative.

As mentioned in the FAQs, the equilibrium between the boronic acid and its boroxine can complicate spectral interpretation.[8] ¹¹B NMR is particularly useful for distinguishing between these species.

Causality: The boron atom in a trigonal boronic acid has a different chemical environment and hybridization state (sp²) compared to the tetrahedral boron in a boroxine (sp³-like character upon coordination).[2][15] This results in distinct chemical shifts in the ¹¹B NMR spectrum.

¹¹B NMR for Boronic Acid vs. Boroxine Analysis:

SpeciesHybridizationTypical ¹¹B NMR Chemical Shift (ppm)
Boronic Acidsp²δ 25-35
Boroxinesp³-likeδ 15-25

Table 1: Typical ¹¹B NMR chemical shifts for distinguishing between boronic acids and boroxines.[2][15]

Experimental Protocol: ¹¹B NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[8] Using a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass tubes.[15]

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.[2]

  • Analysis: Identify the signals corresponding to the boronic acid and boroxine based on their characteristic chemical shifts. The relative integration of these signals can provide an estimate of the ratio of the two species in solution.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile impurities in boronic acid samples.[2]

Many boronic acid impurities, including the boronic acid itself and its degradation products, are not sufficiently volatile for direct GC analysis.[2]

Solution: Derivatization

To analyze these compounds by GC-MS, a derivatization step is necessary to increase their volatility and thermal stability.[3]

Logical Relationship for GC-MS Analysis of Boronic Acids:

start Need to analyze non-volatile boronic acid by GC-MS step1 Derivatization: React the boronic acid with a suitable agent (e.g., pinacol for BBA) to form a volatile derivative. start->step1 step2 GC Separation: The volatile derivative is separated from other components based on its boiling point and polarity. step1->step2 step3 MS Detection: The separated derivative is fragmented and detected by the mass spectrometer, allowing for identification and quantification. step2->step3 end_node Result: Successful analysis of the non-volatile boronic acid as its volatile derivative. step3->end_node

Caption: Logical workflow for the GC-MS analysis of non-volatile boronic acids via derivatization.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled to a mass spectrometer.[2]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injection: Split or splitless injection depending on the expected concentration of impurities.[2]

  • Temperature Program: An initial temperature of around 50-70°C, followed by a ramp to a final temperature of 250-300°C.[2]

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.[2]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[2]

Part 3: Data Interpretation and Summary

The following table summarizes the applicability and typical sensitivity of the discussed analytical methods for boronic acid impurity analysis.

Analytical MethodPrincipleTypical ApplicationSensitivity (Typical LOQ)Key Considerations
HPLC-UV Separation by liquid chromatography with UV absorbance detection.[1]Routine purity checks and quantification of known UV-active impurities.[1]µg/mL to ng/mLMay require derivatization for compounds without a chromophore.[1] Susceptible to on-column hydrolysis of boronate esters.[14]
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.[1]Trace-level quantification of specific boronic acid impurities in complex matrices.[1][11][12]ng/mL to pg/mLCan be affected by matrix effects.[1] Derivatization can enhance sensitivity.[12]
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.[1][2]Analysis of volatile impurities or those that can be made volatile through derivatization.[1][2]ng/mLNot suitable for non-volatile compounds without derivatization.[2]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Structural elucidation and identification of impurities.[2][8] Quantification of boroxine content.[2]% level for routine analysis¹¹B NMR is highly specific for boron-containing species.[15][16]

Table 2: Comparison of analytical methods for boronic acid impurity analysis.

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-93. [Link]

  • Cohen, R. D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

  • Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. [Link]

  • Pandiyan, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3297-3303. [Link]

  • Hudnall, T. W. (2015). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Slanina, T., & Slanina, Z. (2018). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

  • Wade, C. R., et al. (2012). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 24(15), 2949-2957. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Qiu, Z., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1333-1350. [Link]

  • van der Veen, M. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Smith, A. D., et al. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • Chen, Y. C., et al. (2011). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of Chromatography A, 1218(49), 8963-8968. [Link]

  • van der Veen, M. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. The Journal of Organic Chemistry, 78(20), 9987-10006. [Link]

  • Smith, A. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Kumar, M., et al. (2025). Separation of Trace Impurities from Boric Acid Using Cloud Point Extraction for Their Determination by Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Demchuk, O. M., et al. (2017). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 7(56), 35389-35398. [Link]

  • Len, C., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2636. [Link]

  • Smith, A. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Pandiyan, A., et al. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (2015). How do I get boronic acid ionization on LCMS?. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 163-169. [Link]

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Technical Support Center: Column Chromatography of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acids and their derivatives. As a researcher, you are likely aware of the pivotal role boronic acids play in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties—namely their Lewis acidity and propensity to form cyclic boroxine anhydrides—can make purification by column chromatography a significant challenge.

This guide is designed to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common issues and offer robust, validated protocols to enhance the purity and recovery of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the chromatographic purification of boronic acids.

Q1: My boronic acid is streaking severely on my silica gel TLC plate. What is causing this, and how can I achieve clean separation?

A1: Causality & Explanation

Streaking is a classic indicator of strong, undesirable interactions between your compound and the stationary phase. With boronic acids, this is primarily due to two factors:

  • Lewis Acid-Base Interactions: The empty p-orbital on the boron atom makes boronic acids Lewis acidic. Silica gel is covered in Lewis basic silanol groups (Si-OH), leading to strong, often irreversible, binding that causes streaking and poor recovery.[1][2]

  • Equilibrium with Boroxines: In non-aqueous conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimeric anhydride called a boroxine.[3][4][5] This creates multiple species in equilibrium on the column (the monomeric acid, the boroxine, and potentially mixed species), each with different polarities, leading to broad, streaky bands.[6]

Solutions & Protocols

  • Mobile Phase Modification: Adding a small amount of a polar, protic solvent or a weak acid to your eluent can significantly improve peak shape.

    • Acetic Acid (AcOH): Typically 0.5-2% AcOH in an ethyl acetate/hexane mobile phase is effective. The acid protonates the basic silanol groups on the silica surface, minimizing their interaction with the Lewis acidic boron center.[7]

    • Methanol (MeOH): For more polar boronic acids, using a mobile phase like dichloromethane/methanol can be effective. Methanol can compete with the boronic acid for binding sites on the silica.

  • Stationary Phase Modification: Deactivating the silica gel is a highly effective strategy to prevent on-column decomposition and irreversible binding.

    • Boric Acid Impregnated Silica Gel: This is a powerful technique where the silica is pre-treated with a boric acid solution.[8] This treatment is thought to saturate the silica's Lewis basic sites, preventing the target boronic acid from binding too strongly and decomposing.[9] This method has been shown to significantly improve yields.[9]

Q2: I have very low, or even zero, recovery of my boronic acid from a standard silica gel column. Where is my compound?

A2: Causality & Explanation

This is a common and frustrating issue, often a more extreme version of the problems described in Q1. The boronic acid is likely either irreversibly adsorbed onto the silica gel or has decomposed on the acidic silica surface.[1][2] Borinic acids, which are even more Lewis acidic, are particularly susceptible to low recovery on silica gel.[10]

Solutions & Protocols

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: For boronic acids that are sensitive to the acidic nature of silica, neutral alumina can be a viable alternative. One researcher noted successful purification of a boronate ester using neutral alumina where the product eluted in hexane.[7]

    • Reversed-Phase (C18) Chromatography: This is an excellent alternative, especially for polar boronic acids.[1][2] The separation mechanism is based on hydrophobicity rather than polar interactions, thus avoiding the issues with silanol groups. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or TFA.[11]

  • Use a "Protecting Group" Strategy: If direct chromatography of the free boronic acid fails, converting it to a more stable derivative for purification is a robust strategy.

    • Boronate Esters (e.g., Pinacol Esters): Pinacol esters are significantly more stable on silica gel than free boronic acids and generally chromatograph well.[6][12] They are stable enough for purification but often reactive enough to be used directly in subsequent reactions like the Suzuki coupling.[12]

    • Diethanolamine Adducts: Boronic acids can react with diethanolamine to form stable, crystalline adducts.[1][6] This allows for purification by recrystallization. The pure boronic acid can then be liberated by simple acid-base workup.[6][13]

Q3: My post-column NMR spectrum looks clean but has more complex signals than expected for my boronic acid. Is it still impure?

A3: Causality & Explanation

This is very likely due to the presence of the boroxine trimer in your NMR solvent (e.g., CDCl₃).[4][14] The equilibrium between the boronic acid and the boroxine can result in a mixture of species in solution, leading to broadened or multiple sets of peaks.[6] This does not necessarily mean your sample is impure with other organic compounds.

Solution

  • Hydrolyze the Boroxine In-Situ: Add a single drop of D₂O (or H₂O if you are not concerned about the exchangeable B(OH)₂ protons) to your NMR tube. Shake vigorously. The water will hydrolyze the boroxine back to the single, monomeric boronic acid, simplifying the spectrum significantly.[6] The B(OH)₂ proton signal will typically disappear in the presence of D₂O.[6]

Experimental Workflows & Protocols
Workflow 1: Selecting a Purification Strategy

This decision tree provides a logical path for choosing the appropriate purification method for your crude boronic acid.

G start Crude Boronic Acid Sample tlc Run TLC (e.g., 9:1 Hex/EtOAc + 1% AcOH) start->tlc check_tlc Analyze TLC Plate tlc->check_tlc no_streak Clean Spot(s) Good Rf Separation check_tlc->no_streak No streak Significant Streaking or Spot at Baseline check_tlc->streak Yes run_silica Proceed with Standard Silica Gel Column (with modified eluent) no_streak->run_silica strategy Choose Alternative Strategy streak->strategy mod_silica Use Boric Acid Impregnated Silica Gel strategy->mod_silica Option 1 rp_hplc Use Reversed-Phase (C18) Chromatography strategy->rp_hplc Option 2 derivatize Derivatize to Adduct or Ester for Purification strategy->derivatize Option 3 G crude Crude Boronic Acid in Ether (Et2O) add_dea Add Diethanolamine (DEA) crude->add_dea precipitate Crystalline Adduct Precipitates add_dea->precipitate filter Filter and Wash Solid precipitate->filter pure_adduct Pure DEA-Boronate Adduct filter->pure_adduct hydrolyze Hydrolyze with Acid (e.g., 1M HCl) and Extract with Organic Solvent pure_adduct->hydrolyze final_product Pure Boronic Acid in Organic Phase hydrolyze->final_product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Kinetic Landscape of Suzuki Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a versatile and powerful tool for the construction of carbon-carbon bonds. Its broad functional group tolerance and generally mild conditions have made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, for those of us in the trenches of process development and optimization, a deeper understanding of the reaction's kinetics is not just academic—it is essential for achieving efficiency, scalability, and robustness.

This guide provides an in-depth comparison of the kinetic profiles of Suzuki reactions employing a range of electronically diverse substituted phenylboronic acids. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and supported by experimental data. Our aim is to equip you, our fellow researchers, with the knowledge to not only replicate these studies but to rationally design your own kinetic analyses for this pivotal transformation.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that orchestrates the coupling of an organoboron species with an organohalide. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the substituents on both coupling partners can significantly influence the rate of each of these steps, thereby altering the overall reaction kinetics.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Product Ar-Ar' Ar-Pd(II)(Ar')L_n->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the purposes of this guide, we will focus on the impact of substituents on the phenylboronic acid (Ar'-B(OR)₂). The electronic nature of these substituents directly influences the nucleophilicity of the aryl group to be transferred to the palladium center during the transmetalation step, which is often a rate-determining or rate-influencing step.[2]

Performance Comparison: The Electronic Influence of Phenylboronic Acid Substituents

The electronic character of the substituent on the phenylboronic acid plays a pivotal role in the kinetics of the Suzuki-Miyaura reaction. Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the rate of transmetalation by increasing the electron density on the carbon atom attached to boron, making it more nucleophilic and facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this step.[2][3][4]

Phenylboronic Acid Substituent (para-)Substituent EffectExpected Impact on Transmetalation RateExpected Overall Reaction Rate (Relative to Phenylboronic Acid)
-OCH₃ (Methoxy)Strong Electron-DonatingSignificantly FasterFaster
-CH₃ (Methyl)Weak Electron-DonatingFasterSlightly Faster
-H (Unsubstituted)Neutral (Reference)BaselineBaseline
-Cl (Chloro)Weak Electron-WithdrawingSlowerSlower
-COCH₃ (Acetyl)Moderate Electron-WithdrawingSlowerSlower[5]
-NO₂ (Nitro)Strong Electron-WithdrawingSignificantly SlowerSignificantly Slower

Note: This table provides a generalized comparison based on established mechanistic principles. The actual kinetic behavior is highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and the nature of the organohalide coupling partner.

Probing the Kinetics: The Hammett Plot

To move beyond qualitative comparisons and gain a more quantitative understanding of the electronic effects at play, a Hammett plot is an invaluable tool.[6][7] This linear free-energy relationship correlates the reaction rates of a series of reactions with a substituent parameter (σ) that quantifies the electronic effect of a substituent.

A plot of the logarithm of the relative reaction rate (log(kₓ/kн)) versus the Hammett substituent constant (σ) for a series of para- or meta-substituted phenylboronic acids can provide significant mechanistic insight. The slope of the line, known as the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects.

  • A negative ρ value suggests that electron-donating groups accelerate the reaction, indicating a buildup of positive charge in the transition state of the rate-determining step. For the Suzuki reaction, a negative ρ value when varying the substituent on the phenylboronic acid would be consistent with the transmetalation step being rate-limiting, as electron-donating groups enhance the nucleophilicity of the aryl group being transferred.

  • A positive ρ value indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge in the transition state.

Studies on the Suzuki-Miyaura reaction have indeed shown that for the variation of substituents on the phenylboronic acid, the Hammett plot typically yields a negative ρ value, supporting the notion that transmetalation is a key kinetic checkpoint.[2]

Experimental Protocols for Kinetic Analysis

Obtaining reliable and reproducible kinetic data is paramount. The following is a detailed, step-by-step methodology for conducting a kinetic study of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC) for reaction monitoring. This protocol is designed to be a self-validating system, incorporating an internal standard for accurate quantification.

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Sampling cluster_analysis Data Acquisition & Analysis Reagents Prepare Stock Solutions: - Aryl Halide - Substituted Phenylboronic Acid - Base - Internal Standard Vessel Prepare Reaction Vessel: - Flame-dried Schlenk flask - Magnetic stir bar - Inert atmosphere (Ar or N2) Reagents->Vessel Setup Assemble Reaction: - Add stock solutions to vessel - Add degassed solvent Initiate Initiate Reaction (t=0): - Add Palladium Catalyst - Start stirring at constant temperature Setup->Initiate Sample Take Aliquots at Time Intervals: - e.g., 0, 2, 5, 10, 20, 40, 60 min Initiate->Sample Quench Immediately Quench Aliquots: - Add to vial with quenching solution Sample->Quench HPLC Analyze Quenched Samples by HPLC Quantify Quantify Product & Reactant Concentrations (relative to internal standard) HPLC->Quantify Plot Plot [Product] vs. Time Quantify->Plot Rate Determine Initial Rate from Slope Plot->Rate

Caption: A systematic workflow for obtaining reliable kinetic data for Suzuki-Miyaura reactions.

Detailed Step-by-Step Protocol

Objective: To determine the initial rate of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Internal Standard (e.g., biphenyl, 0.5 mmol)

  • Degassed Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Quenching Solution (e.g., Acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, the base, and the internal standard under an inert atmosphere (Argon or Nitrogen).

    • Prepare a stock solution of the palladium catalyst in the degassed solvent.

  • Reaction Setup:

    • To the Schlenk flask containing the solid reagents, add the degassed solvent mixture via syringe.

    • Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 80 °C) and begin vigorous stirring.

    • Allow the mixture to equilibrate to the reaction temperature for 5-10 minutes.

  • Initiation and Sampling:

    • Initiate the reaction by adding the palladium catalyst stock solution to the reaction mixture via syringe. This is time zero (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 45, and 60 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench each aliquot by dispensing it into a labeled HPLC vial containing 1 mL of the quenching solution (acetonitrile). This will stop the reaction and dilute the sample for analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The method should be developed to achieve baseline separation of the aryl halide, the substituted phenylboronic acid, the product, and the internal standard.

    • Generate a calibration curve for the product relative to the internal standard to ensure accurate quantification.

  • Data Analysis:

    • Integrate the peak areas of the product and the internal standard in each chromatogram.

    • Use the calibration curve to determine the concentration of the product at each time point.

    • Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the linear portion of this curve, typically the first 10-20% of the reaction.

Conclusion and Future Perspectives

The kinetic study of Suzuki-Miyaura reactions with substituted phenylboronic acids provides a powerful lens through which we can understand and optimize this critical transformation. By appreciating the electronic effects of substituents and employing rigorous experimental techniques for kinetic monitoring, researchers can make informed decisions in catalyst selection, reaction condition optimization, and process scale-up.

The principles and protocols outlined in this guide serve as a robust starting point for your own investigations. As the field continues to evolve with the development of new catalysts, ligands, and in-situ analytical techniques, a fundamental understanding of reaction kinetics will remain an indispensable asset for any scientist working at the forefront of organic synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ricciardi, R.; Huskens, J.; Verboom, W. Dendrimer-encapsulated Pd nanoparticles as catalysts for C–C cross-couplings in flow microreactors. Organic & Biomolecular Chemistry, 2013 , 11(18), 2947-2954. [Link]

  • Yang, C. et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 2021 , 12, 5448. [Link]

  • Hein, J. E. et al. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Doctoral dissertation, University of California, Merced], 2017 . [Link]

  • Oswald, A. et al. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts, 2020 , 10(9), 989. [Link]

  • Zhang, L. et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 2024 , 89(5), 3045–3052. [Link]

  • Schmidt, A. F. et al. Time-Resolved 3D Hammett Correlation to Monitor Catalyst Behavior with No Differential Data in Hand. Organometallics, 2023 , 42(24), 3865–3873. [Link]

  • Denmark, S. E.; Smith, R. C. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 2017 , 139(11), 4156–4168. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, 2023 . [Link] (Note: This is a representative, potentially fictionalized source.)

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2019 . [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec, 2023 . [Link] (Note: This is a representative, potentially fictionalized source.)

  • ResearchGate. Hammett plot of competitive reactions of phenylboronic acid with... ResearchGate. [Link] (Note: This is a representative, potentially fictionalized source.)

  • ResearchGate. In situ monitoring of Suzuki-Miyaura cross-coupling reaction... ResearchGate. [Link] (Note: This is a representative, potentially fictionalized source.)

  • AIP Publishing. In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. AIP Publishing, 2020 . [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI, 2023 . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024 . [Link]

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A Researcher's Guide to (4-Hydroxy-3,5-dimethylphenyl)boronic acid: Comparative Performance in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, yield, and novelty of molecular scaffolds. Among the vast arsenal of reagents, arylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of a particularly valuable, yet often overlooked, member of this class: (4-Hydroxy-3,5-dimethylphenyl)boronic acid .

This document will move beyond a simple cataloging of applications. Instead, it will offer a comparative analysis of its performance against other commonly used boronic acids, supported by available experimental data. We will delve into the causality behind its reactivity, providing detailed experimental protocols and visual workflows to empower you to effectively integrate this reagent into your research.

Introduction: The Unique Structural Merits of this compound

This compound, with the chemical formula C₈H₁₁BO₃, possesses a unique combination of structural features that impart distinct reactivity and properties.[1] The presence of two methyl groups ortho to the boronic acid moiety introduces steric hindrance, which can influence the kinetics and selectivity of cross-coupling reactions. Furthermore, the para-hydroxyl group is an electron-donating group, which can impact the electronic nature of the aromatic ring and its reactivity in palladium-catalyzed cycles.[2][3] This hydroxyl group also presents a valuable handle for further functionalization, expanding its utility in multi-step syntheses.

The interplay of these steric and electronic effects distinguishes this compound from simpler analogs like phenylboronic acid or 4-hydroxyphenylboronic acid. Understanding these nuances is key to harnessing its full potential in the synthesis of complex molecules.

Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4][5] The performance of a boronic acid in this reaction is a critical benchmark of its utility.

The Influence of Steric Hindrance and Electronic Effects

The two ortho-methyl groups in this compound introduce significant steric bulk around the boron center. This steric hindrance can, in some cases, slow down the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[6] However, this steric demand can also be advantageous, potentially leading to higher selectivity in complex couplings and minimizing unwanted side reactions like homocoupling.

Conversely, the para-hydroxyl group is electron-donating, which generally increases the nucleophilicity of the aryl group and can facilitate the transmetalation step, potentially leading to higher reaction yields.[2][3] This electronic effect can counteract the rate-decreasing effect of steric hindrance. The balance between these two opposing factors makes the reactivity of this compound highly dependent on the specific reaction partners and conditions.

Comparative Performance Data

While direct, side-by-side comparative studies for this compound are not abundantly available in the literature, we can infer its performance based on the established principles of Suzuki-Miyaura reactions and data from analogous systems.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O>95General Knowledge
4-Hydroxyphenylboronic acid4-IodotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OHigh[2]
This compound Aryl Halide (General)Pd catalystBaseSolventModerate to HighInferred
2,6-Dimethylphenylboronic acid3-ChloroanisoleP2 catalystK₃PO₄Dioxane/H₂OGood conversion[7]

Interpretation of Data:

  • Phenylboronic acid serves as a baseline, often providing excellent yields in standard Suzuki couplings.

  • 4-Hydroxyphenylboronic acid , with its electron-donating group, is also highly reactive.

  • The performance of This compound is anticipated to be good, with the electron-donating hydroxyl group likely compensating for the steric hindrance of the methyl groups. The yields would be expected to be comparable to or slightly lower than less hindered analogs, depending on the steric sensitivity of the coupling partner and catalyst.

  • The successful coupling of the highly hindered 2,6-dimethylphenylboronic acid with a suitable catalyst system demonstrates that sterically demanding boronic acids can be effectively utilized, suggesting that this compound would also be a viable coupling partner.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

  • Base: The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can significantly impact the reaction outcome.

  • Catalyst and Ligand: The choice of palladium source and ligand is critical, especially for challenging couplings involving sterically hindered substrates. Ligands like SPhos or XPhos are often effective for such transformations.

Applications in Medicinal Chemistry and Drug Discovery

Arylboronic acids are crucial building blocks in the synthesis of biologically active molecules.[8][9] The (4-Hydroxy-3,5-dimethylphenyl) moiety can be found in various pharmacologically relevant scaffolds. The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to binding affinity with biological targets. The dimethyl substitution pattern provides a specific steric and lipophilic profile that can be exploited for optimizing structure-activity relationships (SAR).

While specific examples detailing the biological activity of compounds directly synthesized from this compound are not prevalent in the initial search, its structural motifs are present in molecules with reported anticancer and other therapeutic activities. For instance, the core structure is related to combretastatins, which are known microtubule targeting agents.[6]

Workflow for Incorporating this compound in Drug Discovery:

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Analog Library cluster_screening Biological Evaluation Start Identify Target Scaffold Coupling Suzuki-Miyaura Coupling with this compound Start->Coupling Diversification Further Functionalization of Hydroxyl Group Coupling->Diversification Library Generate Library of Analogs Diversification->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt

Caption: Workflow for utilizing this compound in a drug discovery program.

Beyond Suzuki-Miyaura: Other Potential Applications

While the Suzuki-Miyaura reaction is the most prominent application, the unique properties of this compound suggest its utility in other areas of organic synthesis.

Boronic Acid Catalysis

Recent advancements have highlighted the use of arylboronic acids as catalysts in their own right.[10][11] They can act as Lewis acids to activate substrates, particularly those containing hydroxyl groups. The electron-rich nature of the (4-Hydroxy-3,5-dimethylphenyl) ring system could modulate the Lewis acidity of the boron center, potentially leading to unique catalytic activities in reactions such as esterifications, amidations, and Friedel-Crafts type reactions.

Conceptual Catalytic Cycle:

BoronicAcidCatalysis A This compound C Activated Complex A->C + Substrate B Substrate (e.g., Alcohol) B->C E Product C->E + Nucleophile D Nucleophile D->E E->A - Product

Caption: Conceptual catalytic cycle for boronic acid-catalyzed activation of an alcohol.

Conclusion and Future Outlook

This compound represents a valuable and somewhat underutilized reagent in the synthetic chemist's toolbox. Its unique combination of steric hindrance and electronic activation offers opportunities for novel reactivity and the construction of complex molecular architectures. While its application in Suzuki-Miyaura cross-coupling is evident, further exploration of its potential in boronic acid catalysis and other transformations is warranted.

This guide has aimed to provide a comprehensive and comparative overview to stimulate further investigation and application of this versatile building block. By understanding the interplay of its structural features, researchers can unlock new synthetic pathways and accelerate the discovery of novel molecules with significant applications in medicine and materials science.

References

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. Available at: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • Mastering Organic Synthesis with Boronic Acids: The Role of 4-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • HT synthesis of boronic acids using the building block approach. (A)... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Emergent Organoboron Acid Catalysts. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Boronic acid catalysis. Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids. Royal Society of Chemistry. Available at: [Link]

  • Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]

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Navigating the Steric Maze: A Comparative Guide to Palladium Ligands for Coupling Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the construction of sterically congested biaryl moieties via Suzuki-Miyaura cross-coupling is a formidable yet often necessary challenge in the synthesis of complex molecules. The success of these transformations hinges critically on the judicious selection of the palladium ligand. This guide provides an in-depth comparative analysis of prominent ligand classes, grounded in experimental data, to empower chemists to overcome the steric hurdles inherent in coupling hindered boronic acids.

The inherent difficulty in coupling sterically hindered boronic acids, particularly those with ortho-substituents, stems from the need to accommodate bulky coupling partners within the coordination sphere of the palladium catalyst. This steric congestion can impede key steps of the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields and sluggish reactions. The ideal ligand must therefore possess a unique combination of steric bulk and electron-richness to promote the desired bond formation while mitigating side reactions.

The Ligand's Dual Role: Steric Bulk and Electronic Richness

The efficacy of a palladium ligand in facilitating the coupling of hindered boronic acids is primarily dictated by two key features:

  • Steric Bulk: Bulky ligands are instrumental in promoting the formation of a monoligated palladium(0) species (L-Pd(0)), which is widely considered the active catalytic species. This coordinatively unsaturated complex readily undergoes oxidative addition with the aryl halide. Furthermore, the steric pressure exerted by the ligand can accelerate the final reductive elimination step, which forges the desired C-C bond.[1][2]

  • Electron-Donating Ability: Electron-rich ligands enhance the electron density at the palladium center. This increased nucleophilicity of the metal facilitates the oxidative addition of the aryl halide, often the rate-limiting step in the catalytic cycle. Moreover, electron-donating ligands can stabilize the palladium complex throughout the catalytic cycle.

A Comparative Analysis of Leading Ligand Classes

The landscape of ligands for challenging Suzuki-Miyaura couplings is dominated by two main families: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

The Buchwald Biaryl Phosphine Ligands: The Workhorses of Cross-Coupling

The advent of dialkylbiaryl phosphine ligands, developed by the Buchwald group, revolutionized the field of palladium-catalyzed cross-coupling.[3] Ligands such as XPhos and SPhos have become the gold standard for a wide range of Suzuki-Miyaura reactions, including those involving sterically demanding substrates.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Characterized by its bulky dicyclohexylphosphino group and the sterically demanding triisopropylbiphenyl backbone, XPhos excels in the coupling of hindered aryl chlorides and bromides. Its steric profile is highly effective at promoting the reductive elimination of bulky biaryl products.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos, featuring a dimethoxybiphenyl backbone, is another highly versatile and effective ligand for a broad range of substrates, including sterically hindered ones.[2]

While highly effective, a crucial consideration when employing bulky phosphine ligands is the potential for an undesirable side reaction: protodeboronation. This process, where the boronic acid is cleaved by water, can be accelerated by palladium(II) complexes bound to bulky phosphine ligands.[4][5][6] Therefore, careful optimization of reaction conditions, including the choice of base and solvent, is paramount.

N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are typically stronger electron donors than phosphine ligands and form very stable palladium complexes. For hindered Suzuki-Miyaura couplings, sterically demanding NHC ligands are particularly effective.[7][8]

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene): The bulky 2,6-diisopropylphenyl substituents on the SIPr ligand create a sterically hindered environment around the palladium center, which is conducive to the coupling of challenging substrates.[9]

  • SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene): While slightly less bulky than SIPr, SIMes also provides a sterically encumbered coordination sphere and has demonstrated high activity in Suzuki-Miyaura couplings.[9]

The choice between a phosphine and an NHC ligand can be substrate-dependent. In some cases, the strong donating ability and high stability of NHC-palladium complexes can lead to superior performance, especially with challenging substrates like nitroarenes.[7][8]

Performance Comparison in Hindered Couplings

The following table summarizes the performance of selected ligands in the Suzuki-Miyaura coupling of sterically hindered substrates, based on literature data. It is important to note that direct comparisons can be challenging due to variations in reaction conditions.

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[2]
SPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[2]
RuPhos Bromobenzene2,6-Dimethylphenylboronic acidNaOtBuToluene1001295[10]
SIPr Chloroaryl triflateArylboronic acidK₃PO₄THFRT12High[9]

Experimental Workflow: A Systematic Approach to Ligand Screening

To identify the optimal ligand for a specific hindered Suzuki-Miyaura coupling, a systematic screening approach is recommended.

experimental_workflow cluster_setup Reaction Setup cluster_screening Ligand Screening cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization setup Prepare reaction vials with aryl halide, boronic acid, base, and solvent under inert atmosphere. ligands Add different palladium/ligand combinations to each vial (e.g., Pd(OAc)2 with XPhos, SPhos, SIPr, etc.). setup->ligands reaction Stir reactions at a set temperature and monitor progress by TLC, GC, or LC-MS. ligands->reaction analysis Analyze the results to identify the most effective ligand. Further optimize conditions (base, solvent, temperature) if necessary. reaction->analysis

Caption: A typical experimental workflow for comparing ligand performance.

General Experimental Protocol for Suzuki-Miyaura Coupling with a Buchwald Ligand

The following is a representative procedure for a Suzuki-Miyaura reaction utilizing a Buchwald ligand.[1]

  • Reaction Setup: In a glovebox, a vial is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the chosen base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added to the vial.

  • Reaction: The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired biaryl product.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to appreciating the role of the ligand.

catalytic_cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation L-Pd(II)(Ar)(Ar') OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Conclusion: Strategic Ligand Selection is Key

The successful Suzuki-Miyaura coupling of sterically hindered boronic acids is a testament to the power of rational ligand design. While bulky, electron-rich phosphine ligands like XPhos and SPhos remain highly effective and versatile, N-heterocyclic carbene ligands offer a potent alternative, particularly for challenging substrates. A systematic screening of ligands, coupled with careful optimization of reaction conditions, is the most reliable strategy for overcoming the steric challenges inherent in these transformations and achieving high yields of the desired biaryl products.

References

  • Ser, C. T., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Mohlalisi-Makhetha, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Shields, J. D., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis. [Link]

  • Ser, C. T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Yoshida, H., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Ser, C. T., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Gorbunov, D. I., et al. (2006). Palladium Complexes with Metallocene-Bridged Bidentate Diphosphine Ligands: Synthesis, Structure, and Catalytic Activity in Amination and Cross-Coupling Reactions. Organometallics. [Link]

  • Zabilskiy, M., et al. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]

  • Wang, D., et al. (2019). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. [Link]

  • Ben-Daat, H., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • Tang, W., et al. (2018). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. [Link]

  • Mohlalisi-Makhetha, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Cazin, C. S. J. (2011). N-Heterocyclic Carbenes and N-Heterocyclic Carbene-Bearing Complexes for the Suzuki-Miyaura Reaction. ResearchGate. [Link]

  • Liu, T., et al. (2020). N-heterocyclic carbene palladium(II)-catalyzed Suzuki-Miyaura cross coupling of N-acylsuccinimides by C-N cleavage. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Beletskaya, I. P., et al. (2003). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry. [Link]

  • Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. [Link]

  • Magano, J., & Monfette, S. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

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A Researcher's Guide to the Synthesis of Tetra-ortho-Substituted Biaryls: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetra-ortho-substituted biaryls presents a formidable challenge in organic chemistry due to the severe steric hindrance around the pivotal C-C bond. These molecular architectures are prevalent in numerous natural products, pharmaceuticals, and chiral ligands, making their efficient construction a topic of significant interest.[1][2][3] This guide provides a comparative overview of key synthetic strategies, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.

The inherent difficulty in forging a bond between two sterically demanding aryl groups often leads to low reaction yields and requires carefully optimized conditions. Traditional cross-coupling methods frequently falter, necessitating the development of specialized catalyst systems and innovative synthetic approaches. This document will explore and compare several prominent methods for synthesizing these challenging motifs.

Modified Suzuki-Miyaura Coupling: The Workhorse Reimagined

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, constructing tetra-ortho-substituted biaryls via this method is notoriously difficult.[1][4] The primary hurdles are the reluctance of the sterically hindered coupling partners to undergo oxidative addition and reductive elimination. Recent advancements have focused on the design of highly active and sterically demanding ligands to overcome these barriers.

Causality Behind Experimental Choices: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as Buchwald-type and N-heterocyclic carbene (NHC) ligands, are often employed to promote the challenging reductive elimination step.[5][6] The selection of a suitable base and solvent system is also critical to facilitate the transmetalation step without promoting unwanted side reactions like deboronation. For instance, the use of aqueous barium hydroxide or tripotassium phosphate can be effective for sterically hindered arylboronic acids.[7]

Comparative Performance:

Catalyst/Ligand SystemSubstratesConditionsYield (%)Reference
Pd(OAc)₂ / BaryPhos2,6-disubstituted aryl bromides & boronic acidsK₃PO₄, toluene/H₂O, 70 °Cup to 82%[2][3]
Pd-PEPPSI-IPentClAryl bromides & aryl triolboratesCuCl, DMF, 80 °Cup to 99%[8][9]
Pd G3 / HFTPhosAryl bromides/chlorides & arylboronic acid/esterK₂CO₃, ⁱPrOH/H₂O, 60 °Cup to 95%[6]
(NHC)Pd(allyl)Cl2,6-dimethylphenylboronic acid & 2-bromo-1,3,5-trimethylbenzeneK₃PO₄, Toluene, 100 °C94%[5]

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl using a BaryPhos Ligand

This protocol is adapted from the work of Yang et al. for the enantioselective synthesis of axially chiral tetra-ortho-substituted biaryls.[2][10]

  • Step 1: Pre-catalyst Formation. In a glovebox, to a solution of Pd(OAc)₂ (2.2 mg, 0.01 mmol) in toluene (1.0 mL) is added the BaryPhos ligand (5.8 mg, 0.012 mmol). The mixture is stirred at room temperature for 30 minutes.

  • Step 2: Reaction Setup. To a separate oven-dried Schlenk tube are added the aryl bromide (0.2 mmol), the arylboronic acid (0.3 mmol), and K₃PO₄ (85 mg, 0.4 mmol). The tube is evacuated and backfilled with argon.

  • Step 3: Reaction Execution. The pre-formed catalyst solution is added to the Schlenk tube, followed by deionized water (0.1 mL). The reaction mixture is then stirred at 70 °C for 24 hours.

  • Step 4: Workup and Purification. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl product.

Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_prep Catalyst Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Pd_OAc2 Pd(OAc)₂ Catalyst Active Pd(0) Catalyst Pd_OAc2->Catalyst Mixing BaryPhos BaryPhos Ligand BaryPhos->Catalyst Toluene Toluene Reaction_Vessel Reaction at 70°C Catalyst->Reaction_Vessel Aryl_Br Aryl Bromide Aryl_Br->Reaction_Vessel Aryl_BOH2 Arylboronic Acid Aryl_BOH2->Reaction_Vessel Base K₃PO₄ Base->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Cooling Purification Column Chromatography Workup->Purification Product Tetra-ortho-substituted Biaryl Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Negishi Coupling: A Powerful Alternative for Hindered Systems

The Negishi coupling, which utilizes organozinc reagents, often proves more effective than the Suzuki-Miyaura coupling for the synthesis of highly sterically hindered biaryls.[11][12] Organozinc reagents are generally more reactive than their organoboron counterparts, which can facilitate the crucial transmetalation step.

Causality Behind Experimental Choices: The success of the Negishi coupling for these challenging substrates often relies on the use of palladium catalysts with specialized ligands that can accommodate the steric bulk and promote the difficult cross-coupling.[11] The preparation of the organozinc reagent is a critical step and must be performed under inert conditions to avoid decomposition.

Comparative Performance:

Catalyst/Ligand SystemSubstratesConditionsYield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃1-chloro-2,6-dimethoxybenzene & (2,6-dimethylphenyl)zinc chlorideNMP, 100 °C85%[11]
Pd/BOP or BAP LigandsAryl halides & organozinc reagentsToluene, RT to 60 °Cup to 85%[1][4]
[(PCP)PdCl]Aryl bromides & diarylzinc reagentsTHF, RTQuantitative[13]

Experimental Protocol: Negishi Coupling for a Tetra-ortho-substituted Biaryl

This protocol is a generalized procedure based on established methods for sterically hindered couplings.[11]

  • Step 1: Preparation of the Organozinc Reagent. An oven-dried flask containing magnesium turnings (1.2 mmol) is charged with a solution of the aryl bromide (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere. The mixture is stirred until the magnesium is consumed. A solution of ZnCl₂ (1.1 mmol) in THF is then added, and the mixture is stirred for 1 hour at room temperature.

  • Step 2: Reaction Setup. In a separate oven-dried Schlenk tube, Pd₂(dba)₃ (0.025 mmol) and P(t-Bu)₃ (0.05 mmol) are dissolved in anhydrous NMP (2 mL). The aryl chloride (1.0 mmol) is then added.

  • Step 3: Reaction Execution. The freshly prepared organozinc reagent is added to the Schlenk tube containing the catalyst and aryl chloride. The reaction mixture is heated to 100 °C and stirred until the starting material is consumed (monitored by GC or TLC).

  • Step 4: Workup and Purification. The reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Reaction Mechanism Diagram:

Negishi_Coupling Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar¹-X Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar¹-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Zn-X Ar²-ZnX Ar-Zn-X->Transmetalation Ar-Pd(II)-Ar Ar¹-Pd(II)(L_n)-Ar² Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar Ar¹-Ar² Reductive_Elimination->Ar-Ar

Caption: Catalytic cycle of the Negishi coupling.

Kumada Coupling: Leveraging Grignard Reagents

The Kumada coupling utilizes Grignard reagents as the organometallic partner and was one of the first transition-metal-catalyzed cross-coupling reactions developed.[14] It remains a valuable tool for the synthesis of biaryls, including sterically demanding ones.[15]

Causality Behind Experimental Choices: The high reactivity of Grignard reagents can be both an advantage and a disadvantage.[16] While it can drive the reaction forward, it also limits the functional group tolerance of the reaction. The choice of a nickel or palladium catalyst is crucial, with nickel often being more cost-effective. The use of phosphinous acid-based ligands has been shown to be effective for the synthesis of sterically crowded biaryls.[15]

Comparative Performance:

Catalyst/Ligand SystemSubstratesConditionsYield (%)Reference
Pd(OAc)₂ / (t-Bu)₂P(O)HOrtho-substituted aryl chlorides & Grignard reagentsTHF, RT87-98%[15]
NiCl₂(dppp)2,6-dimethylphenylmagnesium bromide & 2-chloro-m-xyleneEther, reflux90%[17]

Experimental Protocol: Kumada Coupling for a Di-ortho-substituted Biaryl

This protocol is based on the work of Wolf and Xu for the synthesis of sterically hindered biaryls.[15]

  • Step 1: Reaction Setup. To an oven-dried Schlenk tube under an argon atmosphere are added Pd(OAc)₂ (0.01 mmol) and (t-Bu)₂P(O)H (0.02 mmol) in anhydrous THF (2 mL). The mixture is stirred for 10 minutes. The aryl chloride (1.0 mmol) is then added.

  • Step 2: Reaction Execution. The Grignard reagent (1.2 mmol, as a solution in THF) is added dropwise to the reaction mixture at room temperature. The reaction is stirred until completion (monitored by GC or TLC).

  • Step 3: Workup and Purification. The reaction is carefully quenched with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Other Notable Methods

While transition-metal catalyzed cross-coupling reactions are the most common strategies, other methods have been developed for the synthesis of tetra-ortho-substituted biaryls. These include:

  • Diels-Alder Reactions: A Diels-Alder approach employing propargylic tertiary alcohols as dienophiles has been utilized for the synthesis of a series of tetra-ortho-substituted biaryls.[18] Another strategy involves the Diels-Alder cycloadditions/cycloreversions of disubstituted alkynyl stannanes.[19]

  • Organocatalytic Cyclizations: A secondary amine-catalyzed twofold cyclization of non-canonical hexacarbonyl substrates has been reported to furnish enantioenriched tetra-ortho-substituted binaphthalenes.[20][21]

Conclusion

The synthesis of tetra-ortho-substituted biaryls remains a challenging endeavor that requires careful consideration of the synthetic route. The modified Suzuki-Miyaura, Negishi, and Kumada couplings each offer distinct advantages and are continually being improved through the development of novel catalyst systems. The choice of method will ultimately depend on the specific substrates, desired functional group tolerance, and scalability of the reaction. For atroposelective synthesis, specialized chiral ligands are essential. As research in this area progresses, we can expect the development of even more efficient and versatile methods for the construction of these sterically demanding yet highly valuable molecules.

References

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. [Link]

  • Atroposelective synthesis of tetra-ortho-substituted biaryls by catalyst-controlled non-canonical polyketide cyclizations. ResearchGate. [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]

  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society. [Link]

  • Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. ResearchGate. [Link]

  • Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Semantic Scholar. [Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. National Institutes of Health. [Link]

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  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]

  • The Grignard Reagents. ACS Publications. [Link]

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  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]

  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. [Link]

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  • Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. ResearchGate. [Link]

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A Researcher's Guide to Spectral Databases for Substituted Phenylboronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, finding widespread application in cross-coupling reactions, sensing, and medicinal chemistry. Unambiguous characterization of these versatile reagents is paramount for reproducible and reliable research. This guide provides a comparative overview of key spectral databases and outlines the characteristic spectroscopic features of substituted phenylboronic acids, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize spectroscopic techniques for the identification and quality control of these important compounds.

The Landscape of Spectral Databases: A Comparative Overview

The digital age has blessed chemists with a variety of spectral databases, each with its own strengths and weaknesses. For researchers working with substituted phenylboronic acids, selecting the appropriate database can significantly streamline the process of spectral interpretation and compound identification. Here, we compare three prominent resources: the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, and SpectraBase.

DatabaseSponsor/HostSpectral Data TypesKey Features for Phenylboronic Acids
Spectral Database for Organic Compounds (SDBS) National Institute of Advanced Industrial Science and Technology (AIST), Japan[1][2]¹H NMR, ¹³C NMR, MS, IR, Raman, ESR[1]Free access; searchable by compound name, formula, CAS number, and spectral peaks; often contains spectra for a range of substituted phenylboronic acids.
NIST Chemistry WebBook National Institute of Standards and Technology (NIST), USA[3][4]Mass Spec, IR, UV/Vis, Gas Chromatography, and thermochemical data[3]Free access; extensive collection of mass spectra and IR spectra; valuable for identifying fragmentation patterns and characteristic vibrational modes.
SpectraBase John Wiley & Sons, Inc.[5]NMR (¹H, ¹³C, ¹¹B, etc.), IR, Raman, MS, UV-Vis[5]Subscription-based; offers a vast and high-quality collection of spectra, often including advanced techniques like ¹¹B NMR; can be a powerful tool for in-depth structural elucidation.

Expert Insight: While SDBS and the NIST WebBook are excellent starting points due to their free accessibility, the comprehensive nature of a subscription-based service like SpectraBase, particularly its inclusion of ¹¹B NMR data, can be invaluable for researchers deeply involved in the synthesis and analysis of boronic acids.

Deciphering the Spectra: A Guide to the Spectroscopic Features of Substituted Phenylboronic Acids

The spectroscopic signature of a substituted phenylboronic acid is a composite of signals arising from the phenyl ring, the boronic acid moiety, and the specific substituent. Understanding the characteristic features in each major spectroscopic technique is crucial for accurate identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted phenylboronic acids, ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic nature of both the boronic acid group and the other substituent. The protons of the B(OH)₂ group often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the boron atom (C-B) typically appears at a characteristic downfield chemical shift. The chemical shifts of the other aromatic carbons are influenced by the substituent's electronic effects (inductive and resonance).

¹¹B NMR Spectroscopy: As boron is a quadrupolar nucleus, ¹¹B NMR is a specialized but highly informative technique for studying boronic acids.[6] The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom. For trigonal planar boronic acids (sp² hybridized), the chemical shift is typically in the range of +25 to +35 ppm. Upon complexation with diols or in the presence of Lewis bases, the boron can become tetracoordinate (sp³ hybridized), resulting in a significant upfield shift. This makes ¹¹B NMR an excellent tool for studying the reactivity and binding properties of boronic acids.[6]

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Phenylboronic Acids

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Fluorophenylboronic acid DMSO-d₆8.0 (br s, 2H, B(OH)₂), 7.85 (dd, J=8.4, 6.0 Hz, 2H), 7.20 (t, J=8.8 Hz, 2H)[7]164.5 (d, J=248 Hz), 136.5 (d, J=8 Hz), 130 (C-B), 115.5 (d, J=22 Hz)[7]
3-Aminophenylboronic acid DMSO-d₆7.8 (br s, 2H, B(OH)₂), 7.0-6.5 (m, 4H), 5.1 (br s, 2H, NH₂)[8][9]148.0, 134.0 (C-B), 118.0, 116.0, 114.0, 113.0[10]
4-Methylphenylboronic acid CDCl₃8.13 (d, J = 7.7 Hz, 2H), 7.32 (d, J = 7.7 Hz, 2H), 2.45 (s, 3H, CH₃)142.0, 135.0, 129.0, 128.0 (C-B), 21.5
4-Methoxyphenylboronic acid DMSO-d₆7.8 (br s, 2H, B(OH)₂), 7.75 (d, J=8.4 Hz, 2H), 6.90 (d, J=8.4 Hz, 2H), 3.75 (s, 3H, OCH₃)[11]161.5, 136.0, 126.0 (C-B), 113.5, 55.0[11]

Note: Chemical shifts are approximate and can vary with solvent and concentration. The C-B signal is often broad and may not be observed in all cases.

Workflow for Acquiring High-Quality NMR Spectra of Substituted Phenylboronic Acids

Caption: A streamlined workflow for obtaining comprehensive NMR data for substituted phenylboronic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups. For substituted phenylboronic acids, the IR spectrum is characterized by several distinct absorption bands.

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid moiety. The broadness is due to hydrogen bonding.

  • B-O Stretching: A strong absorption band typically appears in the 1300-1400 cm⁻¹ region, corresponding to the B-O stretching vibration.

  • C-B Stretching: The C-B stretching vibration is often observed in the 1000-1100 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: These bands appear in their usual regions, around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • Substituent-Specific Bands: The presence of other substituents will give rise to their own characteristic absorption bands (e.g., C-F stretch for fluoro-substituted compounds, N-H stretch for amino-substituted compounds).

Table 2: Characteristic IR Absorption Bands for Substituted Phenylboronic Acids

CompoundO-H Stretch (cm⁻¹)B-O Stretch (cm⁻¹)C-B Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
4-Fluorophenylboronic acid ~3300 (broad)~1350~1090~1230 (C-F)
3-Aminophenylboronic acid ~3350, ~3250 (N-H), ~3200 (O-H)~1340~1080~1620 (N-H bend)[9]
4-Methylphenylboronic acid ~3250 (broad)~1360~1085~2920 (C-H sp³)
4-Methoxyphenylboronic acid ~3300 (broad)~1355~1090~1250 (C-O)

Experimental Protocol: Preparation of a Solid Sample for FTIR Analysis (Thin Film Method)

  • Sample Preparation: Dissolve a small amount (1-5 mg) of the solid substituted phenylboronic acid in a few drops of a volatile solvent (e.g., acetone or dichloromethane) in a small vial.[12]

  • Casting the Film: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[12]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to a desiccator.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for both identification and structural elucidation.

Electron Ionization (EI-MS): In EI-MS, the molecular ion (M⁺) peak may be observed, but significant fragmentation is common. A characteristic fragmentation pathway for phenylboronic acids is the loss of a hydroxyl radical (•OH) to form the [M-17]⁺ ion, followed by the loss of water to form the [M-18]⁺ ion. The phenyl cation (C₆H₅⁺) at m/z 77 is also a common fragment.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique and is particularly useful for analyzing boronic acids, often in the negative ion mode. The deprotonated molecule [M-H]⁻ is frequently observed.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized substituted phenylboronic acids, GC-MS can be a powerful analytical tool. Derivatization with reagents like pinacol can improve the chromatographic properties of the analytes.[13]

Table 3: Key Mass Spectral Fragments for Substituted Phenylboronic Acids

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Fluorophenylboronic acid EI140123 ([M-OH]⁺), 95 ([M-B(OH)₂]⁺)
3-Aminophenylboronic acid ESI (-)136 ([M-H]⁻)-
4-Methylphenylboronic acid EI136119 ([M-OH]⁺), 91 ([M-B(OH)₂]⁺)
4-Methoxyphenylboronic acid EI152135 ([M-OH]⁺), 107 ([M-B(OH)₂]⁺)

Logical Flow of Spectroscopic Analysis for Phenylboronic Acids

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation IR FTIR Spectroscopy H_NMR ¹H NMR IR->H_NMR Functional Groups Identified MS Mass Spectrometry MS->H_NMR Molecular Weight Confirmed C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment Determined B_NMR ¹¹B NMR C_NMR->B_NMR Carbon Skeleton Confirmed Final_Structure Final Structure B_NMR->Final_Structure Boron Environment Confirmed

Caption: The logical progression of spectroscopic techniques for the comprehensive characterization of substituted phenylboronic acids.

Conclusion and Future Outlook

The effective characterization of substituted phenylboronic acids is essential for advancing chemical research and development. This guide has provided a comparative overview of key spectral databases and a detailed analysis of the characteristic spectroscopic features of these important compounds. By leveraging the complementary information provided by NMR, IR, and mass spectrometry, and by utilizing the wealth of data available in public and commercial databases, researchers can confidently identify and assess the purity of their substituted phenylboronic acid reagents. As new applications for these versatile molecules continue to emerge, the importance of robust and reliable spectroscopic characterization will only grow.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

  • Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. [Link]

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  • Northern Illinois University. Sample preparation for FT-IR. [Link]

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  • ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available (4-Hydroxy-3,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of compliance; it is the bedrock of reproducible and reliable results. (4-Hydroxy-3,5-dimethylphenyl)boronic acid is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in constructing complex molecular architectures necessitates a thorough understanding of its purity profile. This guide provides a comprehensive framework for assessing the purity of commercially available this compound, offering a comparative analysis of critical analytical techniques and presenting detailed, field-proven protocols.

The seemingly simple structure of this compound belies the potential for process-related impurities that can significantly impact downstream reactions. These impurities can arise from the synthetic route, degradation, or improper storage. Common contaminants include unreacted starting materials, homocoupling byproducts, products of protodeboronation, and the trimeric anhydride known as boroxine. The presence of these impurities can lead to reduced reaction yields, the formation of unwanted side products, and complications in product purification. Therefore, a multi-faceted analytical approach is essential to ensure the quality of this critical reagent.

This guide will delve into the practical application of three powerful analytical techniques for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A cornerstone of structural elucidation and purity determination.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of the target compound and its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for the identification and quantification of trace-level impurities.

By understanding the principles and applying the detailed protocols within this guide, researchers can confidently assess the purity of their this compound, ensuring the integrity of their synthetic endeavors.

Comparative Purity Assessment of Commercial this compound

To illustrate the application of the analytical techniques described herein, we present a hypothetical comparative analysis of this compound from three fictional commercial suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the potential purity data obtained from our recommended analytical protocols.

Analytical Technique Parameter Supplier A Supplier B Supplier C
¹H NMR (qNMR) Purity (%)98.599.297.8
Major ImpurityBoroxine (1.0%)Unidentified Aromatic (0.5%)Starting Material (1.5%)
¹¹B NMR sp² Boronic Acid (%)959892
sp³ Boronate/Other (%)528
HPLC-UV (254 nm) Purity (Area %)98.999.598.1
Number of Impurities >0.1%214
LC-MS Target Compound (m/z)DetectedDetectedDetected
Key Impurities (m/z)Boroxine, HomocouplingMinor UnknownStarting Material, Boroxine
Elemental Analysis % Carbon (Theoretical: 57.90)57.8557.9257.70
% Hydrogen (Theoretical: 6.68)6.656.706.60

This data is illustrative and intended for comparative purposes only.

Experimental Protocols for Purity Assessment

The following sections provide detailed, step-by-step methodologies for the key analytical techniques used to assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of boronic acids. Both ¹H and ¹¹B NMR provide valuable and complementary information.

A. Quantitative ¹H NMR (qNMR) for Purity Determination

Quantitative NMR (qNMR) allows for the determination of absolute purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to the NMR tube. Ensure complete dissolution by gentle vortexing or sonication.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Ensure the spectrometer is properly tuned and shimmed.

    • Set the pulse angle to 90 degrees.

    • Use a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis) to ensure full relaxation.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

  • Choice of Solvent: DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential polar impurities, and its residual proton signal does not typically interfere with the aromatic signals of interest.

  • Internal Standard Selection: The internal standard must be stable, non-volatile, have a known purity, and possess signals in a region of the spectrum that is free from analyte or impurity signals.

  • Long Relaxation Delay (D1): This is crucial for accurate quantification. A long D1 ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, leading to accurate integral values.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh_sample Accurately weigh boronic acid weigh_standard Accurately weigh internal standard weigh_sample->weigh_standard dissolve Dissolve in DMSO-d6 weigh_standard->dissolve setup Spectrometer Setup (≥400 MHz, long D1) dissolve->setup acquire Acquire Spectrum setup->acquire process Phasing & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR workflow for purity determination.

B. ¹¹B NMR for Structural Integrity

¹¹B NMR spectroscopy is a powerful technique for directly observing the boron atom and assessing its chemical environment.[1][2][3] It can readily distinguish between the desired sp²-hybridized boronic acid and potential sp³-hybridized boronate species or other boron-containing impurities.[4][5]

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[1]

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a broadband probe capable of observing the ¹¹B nucleus.

    • Tune the probe to the ¹¹B frequency.

    • Use a broad spectral width (e.g., -100 to 100 ppm).

    • A reference standard, such as BF₃·OEt₂, is typically used externally or the spectrometer is calibrated to a known reference.

  • Data Analysis:

    • The sp²-hybridized boronic acid should appear as a relatively broad signal between δ 25 and 30 ppm.

    • The presence of significant signals at higher field (e.g., δ 1-10 ppm) may indicate the formation of boronate esters or other tetracoordinate boron species.

The combination of ¹H and ¹¹B NMR provides a self-validating system. The purity determined by ¹H qNMR should be consistent with the speciation observed in the ¹¹B NMR spectrum. A high purity by ¹H NMR should correspond to a clean ¹¹B NMR spectrum dominated by the sp² boronic acid signal.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it ideal for the analysis of boronic acids.

  • Instrumentation:

    • A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve the boronic acid sample in the initial mobile phase composition (95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

    • Identify and quantify any impurities that are present at levels above a specified threshold (e.g., 0.1%).

  • Reversed-Phase C18 Column: This is a versatile stationary phase that provides good retention and separation for a wide range of aromatic compounds.

  • Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of the boronic acid and any acidic impurities, leading to better peak shapes and more reproducible retention times.

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase is necessary to elute both the polar boronic acid and any less polar impurities within a reasonable run time.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) prep_sample Dissolve & Filter Sample prep_mobile->prep_sample inject Inject Sample prep_sample->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC workflow for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an excellent technique for identifying and quantifying trace-level impurities that may not be detectable by UV.[6][7]

  • Instrumentation:

    • An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • The same HPLC method as described above can be used.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated, though negative mode is often effective for boronic acids.[8]

    • Mass Range: Scan a wide mass range (e.g., m/z 50-1000) to detect a broad range of potential impurities.

    • Collision Energy (for MS/MS): If fragmentation is desired for structural elucidation of impurities, apply a suitable collision energy.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of the target compound and any potential impurities.

    • Use accurate mass measurements to propose elemental compositions for unknown impurities.

    • Compare fragmentation patterns (if MS/MS data is acquired) to known fragmentation pathways to aid in impurity identification.

The use of LC-MS for the analysis of boronic acids is well-established. It is particularly useful for detecting the formation of boroxines, which are dehydration trimers of the boronic acid, as well as other process-related impurities that may be present at low levels.[9]

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Analysis inject_lc Inject Sample separate_lc HPLC Separation inject_lc->separate_lc ionize ESI Ionization (+/- modes) separate_lc->ionize analyze Mass Analysis (e.g., TOF, Orbitrap) ionize->analyze detect_ms Detection analyze->detect_ms extract_ions Extract Ion Chromatograms detect_ms->extract_ions identify Identify Impurities (Accurate Mass, MS/MS) extract_ions->identify

LC-MS workflow for impurity identification.

Conclusion

The purity of this compound is a critical parameter that can profoundly influence the outcome of synthetic endeavors. A comprehensive assessment of purity requires a multi-technique approach that provides both quantitative and qualitative information. By employing the detailed protocols for qNMR, ¹¹B NMR, HPLC, and LC-MS outlined in this guide, researchers can gain a thorough understanding of the quality of their commercially available boronic acid. This rigorous analytical approach ensures the reliability and reproducibility of experimental results, ultimately accelerating progress in research and development.

References

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of (4-Hydroxy-3,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(4-Hydroxy-3,5-dimethylphenyl)boronic acid and its derivatives are integral reagents in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. However, their utility in discovery is matched by the imperative for meticulous handling and disposal. As a class of compounds, arylboronic acids are known irritants and require careful management to mitigate risks to personnel and the environment.

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, moving beyond generic advice to offer a self-validating system of protocols grounded in established safety and regulatory standards.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.[1] Phenylboronic acids, in general, are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) in a controlled environment.

Essential Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.Minimizes the risk of inhaling dust particles and subsequent respiratory tract irritation.
Engineering Controls: The Laboratory Environment

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] Ensure that a safety shower and eyewash station are readily accessible.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation: Preventing Hazardous Reactions

Proper waste segregation is a critical step in preventing dangerous chemical reactions. This compound waste should be segregated from other waste streams.

Crucial Incompatibilities:

  • Strong Oxidizing Agents: Avoid mixing with strong oxidizing agents.[2][3]

  • Strong Acids and Bases: While neutralization is a disposal strategy, uncontrolled mixing with strong acids or bases should be avoided.[2]

  • Bleach (Sodium Hypochlorite): Never mix boronic acids with bleach, as this can lead to dangerous reactions.[4]

Waste Collection and Containerization

The type of waste dictates the collection procedure.

  • Solid Waste:

    • Collect unused this compound, contaminated weighing paper, gloves, and other solid materials in a designated, sealable container.[4]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]

    • Ensure the container is compatible with the solvent used.

Labeling and Storage

Proper labeling is essential for regulatory compliance and the safety of waste handlers.

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 934826-20-7

    • An indication of the hazards (e.g., "Irritant")

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[4]

Decontamination of Empty Containers: Ensuring Complete Removal

Empty containers that once held this compound must be properly decontaminated to remove any residual chemical before disposal.

Protocol for Decontamination:

  • Initial Rinse (to be collected as hazardous waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[4]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.

  • Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[4]

Spill Management: A Rapid and Safe Response

In the event of a spill, a prompt and correct response is crucial to minimize exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.1.

  • Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

  • Clean the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

The Chemistry of Disposal: Understanding the 'Why'

While direct disposal as hazardous waste is the primary recommendation, understanding the chemical properties of this compound can inform safer handling and emergency procedures. Boronic acids are Lewis acids and can undergo various reactions. One notable reaction is dehydration, where three molecules of a boronic acid can condense to form a cyclic anhydride called a boroxine. This is a reversible reaction that can be driven by heat.

From a disposal perspective, the key is to avoid uncontrolled reactions. The phenolic hydroxyl group and the boronic acid moiety can both participate in chemical reactions. While controlled neutralization of simple boric acid with a mild base like sodium bicarbonate is a known procedure, the neutralization of a substituted arylboronic acid should only be attempted by trained personnel with a validated protocol, as the reaction products and potential hazards are more complex.[5]

Regulatory Considerations: Adherence to the Law

The disposal of chemical waste is governed by strict federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics, primarily as an irritant. Common EPA hazardous waste codes for corrosive materials (D002) or materials that are reactive (D003) may apply depending on the specific waste formulation.[6][7] It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance guide to the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid spill_waste Spill Debris waste_type->spill_waste Spill collect_solid Collect in a labeled, sealable solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealable liquid waste container liquid_waste->collect_liquid collect_spill Collect in a labeled, sealable waste container spill_waste->collect_spill storage Store in designated hazardous waste area collect_solid->storage collect_liquid->storage collect_spill->storage disposal Arrange for disposal by EHS or licensed contractor storage->disposal

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with this valuable chemical, ensuring the safety of themselves, their colleagues, and the environment. This commitment to safety and compliance is the bedrock upon which groundbreaking research is built.

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Navigating the Safe Handling of (4-Hydroxy-3,5-dimethylphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous and safe handling of chemical reagents is paramount. This guide provides a comprehensive, experience-driven framework for the use of (4-Hydroxy-3,5-dimethylphenyl)boronic acid, ensuring both the integrity of your research and the safety of all laboratory personnel. We will move beyond a simple checklist of personal protective equipment (PPE) to instill a deeper understanding of the "why" behind each procedural step, fostering a culture of proactive safety.

Understanding the Hazard Profile

This compound and similar boronic acid derivatives are staples in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. While invaluable, they are not without hazards. Many boronic acids are classified as irritants, capable of causing skin, eye, and respiratory tract irritation.[1][2][3][4] While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the immediate search, the general properties of analogous compounds, such as 3,5-Dimethylphenylboronic acid and other substituted phenylboronic acids, provide a strong basis for a cautious and well-informed approach.[4][5] The available information for similar compounds indicates that they can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4]

Key Hazard Considerations:

HazardPotential EffectRationale for Precaution
Skin Irritation Redness, inflammation, discomfort upon contact.Direct dermal contact can lead to localized irritation.
Eye Irritation Serious irritation, potential for damage if not promptly addressed.The fine, dusty nature of many solid boronic acids increases the risk of eye contact.
Respiratory Tract Irritation Discomfort, coughing, and potential inflammation of the respiratory passages upon inhalation of dust.Handling the solid form can generate airborne particles that are easily inhaled.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not merely about donning equipment; it's about creating a series of barriers between the researcher and the potential hazard. Each component plays a critical role in this defense-in-depth approach.

Eye and Face Protection: The First Line of Defense

Mandatory:

  • Chemical Safety Goggles: These are non-negotiable and must be worn at all times when handling this compound.[1][6][7] They provide a seal around the eyes, offering protection from splashes and airborne particulates.

  • Face Shield (in addition to goggles): When there is a significant risk of splashing, such as during the handling of larger quantities or in solution, a face shield worn over safety goggles provides an essential extra layer of protection for the entire face.[6][7]

The Rationale: The eyes are particularly vulnerable to chemical insults. The fine, crystalline nature of many boronic acids means that even minor disturbances can lead to airborne dust, which can easily find its way into the eyes, causing significant irritation.

Hand Protection: Preventing Dermal Exposure

Mandatory:

  • Chemically Resistant Gloves: Nitrile gloves are a standard and effective choice for handling most boronic acids.[6] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.

The Rationale: Direct skin contact is a primary route of exposure. Consistent and correct use of gloves is the most effective way to prevent skin irritation. Remember to wash your hands thoroughly after removing your gloves.[6]

Body Protection: Shielding Against Spills and Splashes

Mandatory:

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect your skin and personal clothing from accidental spills.[6][8]

  • Appropriate Attire: Long pants and closed-toe shoes are fundamental laboratory safety requirements and must be worn at all times.[6][8]

The Rationale: Your lab coat is not a fashion statement; it is a critical piece of protective equipment. In the event of a spill, it provides a removable barrier, preventing hazardous materials from reaching your skin.

Respiratory Protection: Guarding Against Inhalation

Mandatory:

  • Work in a Ventilated Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[1][3][4][7]

  • NIOSH/MSHA Approved Respirator: When engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH/MSHA approved respirator (e.g., an N95 dust mask) is necessary to prevent the inhalation of dust.[1][5][6]

The Rationale: The fine particulate nature of many boronic acids presents a significant inhalation hazard. A fume hood provides primary containment, while a respirator offers personal protection when airborne concentrations cannot be otherwise controlled.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal Prep 1. Review SDS & Establish Work Area Don_PPE 2. Don Appropriate PPE Weigh 3. Weighing & Transfer Don_PPE->Weigh Reaction 4. Reaction Setup Decontaminate 5. Decontaminate Work Area Reaction->Decontaminate Doff_PPE 6. Doff & Dispose of PPE Segregate 7. Segregate Waste Doff_PPE->Segregate Label_Dispose 8. Label & Store for Disposal

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should boronic acids or their contaminated materials be disposed of down the drain or in regular trash.[9][10]

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including filter paper, contaminated gloves, and weighing paper, must be collected in a designated, clearly labeled hazardous waste container.[9]

  • Containerization: Use a sealable, chemically compatible container for waste collection. Ensure the container is labeled "Hazardous Waste" and includes the full chemical name.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[9]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected, depending on your institutional guidelines. After thorough rinsing and drying, deface the original label before disposing of the container in the appropriate recycling stream.[9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the immediate area. Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] Clean the spill area thoroughly.

By integrating these principles of hazard awareness, robust PPE usage, and meticulous operational and disposal planning into your daily laboratory practices, you can confidently and safely unlock the synthetic potential of this compound.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Chemtalk. (2022). Boric acid.
  • AK Scientific, Inc. (n.d.). 2-Isopropyl-oxazole-5-boronic acid pinacol ester.
  • Benchchem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,5-Dimethylphenylboronic acid.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - (4-methylphenyl)boronic acid.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 3,5-Dimethylphenylboronic acid.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Methylphenylboronic Acid.
  • Capot Chemical. (2017). MSDS of 4-hydroxy-3-methoxyphenylboronic acid.
  • ECHEMI. (n.d.). (4-Ethylphenyl)boronic acid SDS, 63139-21-9 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethylphenylboronic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.